Pyrazine-2,5-dicarboxamide
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
pyrazine-2,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c7-5(11)3-1-9-4(2-10-3)6(8)12/h1-2H,(H2,7,11)(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLHVSIBXXMHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563380 | |
| Record name | Pyrazine-2,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41110-27-4 | |
| Record name | Pyrazine-2,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Pyrazine-2,5-dicarboxamide from Pyrazine-2,5-dicarboxylic Acid
Abstract: This guide provides an in-depth exploration of the synthesis of pyrazine-2,5-dicarboxamide, a pivotal chemical intermediate, from its precursor, pyrazine-2,5-dicarboxylic acid. The pyrazine motif is a cornerstone in medicinal chemistry and materials science, making robust synthetic routes to its derivatives essential for research and development professionals.[1][2][3] This document details the prevalent and reliable two-step conversion pathway involving an acyl chloride intermediate. It elucidates the underlying reaction mechanisms, offers detailed and actionable experimental protocols, and discusses the critical parameters that govern the success of the synthesis. Furthermore, this guide covers the significant applications of the target molecule, particularly in drug discovery, and provides troubleshooting insights to overcome common synthetic challenges.
The Significance of this compound
The pyrazine ring is a privileged scaffold in the development of therapeutic agents and functional materials.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5]
This compound, in particular, serves as a crucial building block. Its structural features allow for further functionalization, making it a key precursor in the synthesis of more complex molecules, including analogues of the antiviral drug Favipiravir.[6][7][8][9] The efficient and reliable synthesis of this compound is therefore of paramount importance to researchers in organic synthesis and drug development.
A Robust Synthetic Pathway: The Acyl Chloride Route
While direct amidation of carboxylic acids is possible, it often requires harsh conditions and specialized coupling agents.[4] A more common and dependable method for converting pyrazine-2,5-dicarboxylic acid into its corresponding dicarboxamide is a two-step process. This pathway proceeds via the formation of a highly reactive pyrazine-2,5-dicarbonyl dichloride intermediate.
The two-step synthesis involves:
-
Chlorination: The dicarboxylic acid is converted to the more reactive diacyl chloride.
-
Amination: The diacyl chloride is subsequently reacted with an ammonia source to yield the final dicarboxamide product.
This approach is favored because acyl chlorides are significantly more electrophilic than their parent carboxylic acids, leading to a more efficient and cleaner reaction with nucleophiles like ammonia.[10]
Unveiling the Reaction Mechanisms
A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis and troubleshooting potential issues.
Step 1: Acyl Chloride Formation with Thionyl Chloride
Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids to acyl chlorides.[10][11][12] The reaction proceeds through a nucleophilic acyl substitution mechanism. A catalyst, such as N,N-dimethylformamide (DMF), is often used to accelerate the reaction by forming a more electrophilic Vilsmeier complex.[11] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), conveniently shift the reaction equilibrium towards the product, simplifying purification.[11]
The key steps are:
-
The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.[12][13]
-
A chloride ion is eliminated and subsequently attacks the carbonyl carbon.[10][13]
-
A tetrahedral intermediate is formed, which then collapses, eliminating a chlorosulfite group that decomposes into SO₂ and HCl gas.[10][13]
Caption: Mechanism of Acyl Chloride Formation.
Step 2: Amination via Nucleophilic Acyl Substitution
The amination of pyrazine-2,5-dicarbonyl dichloride is a classic example of nucleophilic acyl substitution.[14][15] The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic ammonia.
The mechanism involves:
-
Nucleophilic Attack: The lone pair of electrons on the ammonia molecule attacks the carbonyl carbon of the acyl chloride.[14][15][16]
-
Tetrahedral Intermediate Formation: This leads to the formation of a transient tetrahedral intermediate.[14][16]
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.[15][16]
-
Deprotonation: A second molecule of ammonia acts as a base to deprotonate the newly formed ammonium ion, yielding the neutral amide and an ammonium chloride byproduct.
Caption: Nucleophilic Acyl Substitution for Amination.
Critical Parameters and Optimization
The efficiency and yield of the synthesis are highly dependent on several experimental parameters.
| Parameter | Influence on Reaction | Recommended Conditions & Rationale |
| Chlorinating Agent | Reactivity and byproducts | Thionyl chloride (SOCl₂) is preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies workup.[11] Oxalyl chloride is more reactive but also more expensive.[10] |
| Solvent | Reagent solubility and reaction temperature | For the chlorination step, a high-boiling, non-protic solvent like toluene or dichloromethane with a catalytic amount of DMF is often used. For amination, a solvent in which the acyl chloride is soluble, such as THF or dioxane, is suitable for the reaction with aqueous or gaseous ammonia. |
| Temperature | Reaction rate and side reactions | The chlorination reaction is typically performed at reflux to ensure complete conversion. The amination step is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions. |
| Reaction Time | Completion of reaction | Chlorination may require several hours at reflux. Amination is generally rapid. Monitoring by TLC is recommended to determine the point of completion. |
| Stoichiometry | Yield and purity | An excess of thionyl chloride is used to drive the chlorination to completion. For amination, at least two equivalents of ammonia per acyl chloride group are required: one as the nucleophile and one as a base to neutralize the HCl byproduct. |
| Moisture Control | Reagent stability and product purity | Anhydrous conditions are critical for the chlorination step, as thionyl chloride and the resulting acyl chloride are both sensitive to moisture.[11] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Pyrazine-2,5-dicarbonyl dichloride
Caption: Workflow for Pyrazine-2,5-dicarbonyl dichloride Synthesis.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrazine-2,5-dicarboxylic acid (1.0 eq), toluene (10 mL per gram of acid), and a catalytic amount of DMF (2-3 drops).
-
Under an inert atmosphere (e.g., nitrogen), slowly add thionyl chloride (3.0-4.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Allow the mixture to cool to room temperature.
-
Carefully remove the solvent and excess thionyl chloride in vacuo. The resulting crude pyrazine-2,5-dicarbonyl dichloride is typically a solid and can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 8. Green synthesis of structural analogs of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The complete synthesis of favipiravir from 2-aminopyrazine | Semantic Scholar [semanticscholar.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reactionweb.io [reactionweb.io]
- 12. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. byjus.com [byjus.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of Pyrazine-2,5-dicarboxamide
Abstract
Pyrazine-2,5-dicarboxamide and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid core, hydrogen bonding capabilities, and potential as building blocks for supramolecular assemblies. A thorough understanding of the molecular structure and conformational preferences of this scaffold is crucial for the rational design of novel compounds with desired properties. This technical guide provides a comprehensive analysis of the solid-state and solution-phase conformational landscape of this compound, drawing upon crystallographic data, spectroscopic techniques, and computational modeling. While the crystal structure of the parent this compound remains elusive in the reported literature, this guide leverages detailed studies of its N-substituted derivatives to elucidate the key structural features and intermolecular interactions that govern its behavior.
Introduction: The this compound Scaffold
The this compound moiety is characterized by a central pyrazine ring symmetrically substituted with two carboxamide groups at the 2 and 5 positions. This arrangement imparts a high degree of rigidity to the core structure, while the amide functionalities provide both hydrogen bond donors (N-H) and acceptors (C=O), predisposing these molecules to form well-defined supramolecular architectures. The conformational flexibility of this system is primarily dictated by the rotation around the C(pyrazine)-C(amide) and C-N bonds of the carboxamide groups. Understanding the energetic landscape of these rotations is key to predicting the three-dimensional structure and, consequently, the function of molecules incorporating this scaffold.
Solid-State Conformation: Insights from X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the molecular structure and packing in the solid state. While a crystal structure for the unsubstituted this compound is not publicly available, numerous studies on its N-substituted derivatives offer profound insights into the preferred conformations and intermolecular interactions.
General Conformational Features
A consistent observation across various N-substituted pyrazine-2,5-dicarboxamides is the adoption of an extended, often centrosymmetric, conformation in the crystalline state.[1] The pyrazine ring itself is typically planar, and the two carboxamide groups are often nearly coplanar with it, facilitating the formation of extensive hydrogen-bonding networks.
The overall molecular symmetry is a key feature. In many reported crystal structures, the molecule lies on a crystallographic inversion center, meaning the two carboxamide groups are related by symmetry.[1] This results in a transoid arrangement of the amide functionalities relative to the pyrazine ring.
Quantitative Structural Parameters of N-Substituted Derivatives
To illustrate the conformational landscape, the following table summarizes key geometric parameters from a detailed crystallographic study of three N-substituted this compound derivatives by Stoeckli-Evans (2017).[1]
| Compound | Dihedral Angle (Amide-Pyrazine) | Key Intermolecular Interactions |
| N²,N⁵-bis(pyridin-2-ylmethyl)this compound | 4.24(9)° | N—H···N and C—H···O hydrogen bonds |
| 3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)this compound | 3.13(10)° | N—H···N and C—H···O hydrogen bonds |
| N²,N⁵-bis(pyridin-4-ylmethyl)this compound | 9.32(8)° | N—H···N, C—H···O hydrogen bonds, and offset π–π stacking |
Table 1: Selected Geometric and Interaction Data for N-Substituted Pyrazine-2,5-dicarboxamides.[1]
These data highlight that the carboxamide groups tend to be nearly coplanar with the pyrazine ring, with only slight dihedral angles. This planarity maximizes conjugation and facilitates the formation of intermolecular hydrogen bonds, which are the dominant forces in the crystal packing of these compounds.
Supramolecular Assembly via Hydrogen Bonding
The crystal packing of this compound derivatives is largely governed by a network of hydrogen bonds. The most prevalent interactions are:
-
N—H···N hydrogen bonds: These interactions often link molecules into one-dimensional chains or two-dimensional sheets. The pyrazine nitrogen atoms can act as hydrogen bond acceptors.[1]
-
C—H···O hydrogen bonds: These weaker interactions play a crucial role in connecting the primary hydrogen-bonded motifs into a three-dimensional supramolecular structure.[1]
-
Offset π–π stacking: In some derivatives, particularly those with additional aromatic rings, offset π–π stacking interactions contribute to the overall stability of the crystal lattice.[1]
The interplay of these interactions leads to the formation of well-ordered, three-dimensional networks.
Caption: Logical flow of supramolecular assembly in this compound crystals.
Conformational Analysis in Solution
The conformation of molecules in solution can differ significantly from that in the solid state due to the absence of packing forces and the influence of the solvent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating solution-state conformations.
Amide Bond Rotation
A key conformational feature of amides is the restricted rotation around the C-N bond due to its partial double bond character. This can lead to the observation of distinct NMR signals for atoms that would be equivalent under free rotation. For this compound, this restricted rotation means that the two protons on the amide nitrogen (-NH₂) can be chemically non-equivalent, giving rise to separate signals in the ¹H NMR spectrum.
The rate of this rotation is temperature-dependent. At low temperatures, the rotation is slow on the NMR timescale, and distinct signals are observed. As the temperature increases, the rotation becomes faster, and if the coalescence temperature is reached, the two signals will broaden and merge into a single, time-averaged signal. Variable-temperature NMR experiments can thus be used to determine the energy barrier to this rotation.
Predicted Solution-State Conformation
In the absence of specific NOE (Nuclear Overhauser Effect) studies on this compound, we can infer its likely solution conformation from general principles and data on related compounds. In a non-polar solvent, an extended conformation similar to that observed in the solid state is likely to be favored to minimize steric hindrance. In polar, hydrogen-bonding solvents, the conformational equilibrium may shift to favor conformations that are better solvated.
It is anticipated that the two carboxamide groups will rotate relatively freely with respect to the pyrazine ring, although a conformation where the amide C=O and the pyrazine N are anti to each other is likely to be the global minimum to reduce electrostatic repulsion.
Computational Analysis of Conformational Energetics
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the conformational landscape of molecules where experimental data is limited.
Rotational Energy Barriers
DFT calculations can be employed to map the potential energy surface for rotation around the C(pyrazine)-C(amide) bonds. A relaxed scan of the dihedral angle defined by a pyrazine nitrogen, a pyrazine carbon, the amide carbon, and the amide nitrogen would reveal the energy barriers between different conformers. It is expected that the planar or near-planar conformations are the lowest in energy, with rotational barriers high enough to potentially allow for the isolation of different conformers at low temperatures.
Predicted Molecular Geometry
Quantum chemical calculations on substituted pyrazine-2-carboxamide derivatives have shown good agreement between the calculated and experimentally determined geometrical parameters.[2][3] These studies confirm the planarity of the pyrazine ring and provide theoretical support for the observed bond lengths and angles. For the parent this compound, DFT calculations would be invaluable in predicting its gas-phase structure and providing a benchmark for comparison with future experimental data.
Caption: A typical workflow for the computational analysis of molecular conformation.
Experimental Protocols
Synthesis of N-Substituted Pyrazine-2,5-dicarboxamides
A general and reliable method for the synthesis of N-substituted pyrazine-2,5-dicarboxamides involves the amidation of dimethyl pyrazine-2,5-dicarboxylate.[1]
Protocol: Synthesis of N²,N⁵-bis(pyridin-2-ylmethyl)this compound [1]
-
Reactants:
-
Dimethyl pyrazine-2,5-dicarboxylate (1.00 g, 5 mmol)
-
2-(Aminomethyl)pyridine (1.55 g, 14.3 mmol)
-
Methanol (30 ml)
-
-
Procedure: a. Combine dimethyl pyrazine-2,5-dicarboxylate and an excess of 2-(aminomethyl)pyridine in a two-necked flask. b. Add methanol as the solvent. c. Heat the mixture to reflux. A precipitate should appear after approximately 150 minutes. d. Continue refluxing for a total of 5 hours. e. Cool the suspension to room temperature. f. Filter the white solid and wash it with cold methanol (10 ml). g. Recrystallize the crude product from dichloromethane to obtain colorless, plate-like crystals suitable for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction Analysis
The following outlines a general workflow for the determination of the molecular structure of a this compound derivative.
-
Crystal Selection: Select a single crystal of suitable size and quality under a microscope.
-
Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Collect diffraction data at a controlled temperature (e.g., 153 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: a. Process the diffraction data (integration and scaling). b. Solve the crystal structure using direct methods or Patterson methods. c. Refine the structural model against the experimental data using full-matrix least-squares methods. d. Locate and refine all non-hydrogen atoms anisotropically. e. Place hydrogen atoms in calculated positions and refine them using a riding model.
Conclusion and Future Directions
The molecular structure and conformation of this compound are dominated by a planar pyrazine core and the strong influence of intermolecular hydrogen bonding. Crystallographic studies of N-substituted derivatives consistently show extended conformations that pack efficiently in the solid state to form robust three-dimensional networks. While solution-state and detailed computational data for the parent compound are currently lacking, the available information provides a solid framework for understanding the structural behavior of this important molecular scaffold.
Future research should prioritize the crystallization and structural determination of the unsubstituted this compound to provide a crucial benchmark for the field. Furthermore, detailed variable-temperature NMR studies and high-level computational investigations into the rotational dynamics of the amide groups would provide a more complete picture of its conformational landscape in different environments. These fundamental studies will undoubtedly aid in the future design and application of this compound-based molecules in drug discovery and materials science.
References
- 1. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibrational spectroscopic investigations and computational study of 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Pyrazine-2,5-dicarboxamide
Introduction
Pyrazine-2,5-dicarboxamide (CAS No. 41110-27-4) is a symmetrical, heterocyclic compound of significant interest in coordination chemistry and drug development.[1] Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make it an excellent building block for supramolecular assemblies and metal-organic frameworks. As a derivative of pyrazinamide, a first-line antituberculosis drug, its scaffold is relevant in the search for new therapeutic agents.[2]
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, designed for researchers and professionals in organic synthesis and drug discovery. Due to the limited availability of fully assigned, published experimental spectra for this specific molecule, this guide synthesizes data from closely related analogs, established spectroscopic principles, and predictive models to offer a robust framework for its characterization. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the expected spectral features.
Molecular Structure and Properties
-
Molecular Formula: C₆H₆N₄O₂
-
Structure: A central pyrazine ring substituted at the 2 and 5 positions with primary carboxamide groups. The molecule is symmetrical about its center.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the key features are its symmetry and the strong electron-withdrawing nature of both the pyrazine ring nitrogens and the carboxamide groups.
Proton (¹H) NMR Spectroscopy
Expert Insight: The C₄ symmetry of this compound dictates that the two protons on the pyrazine ring (at C3 and C6) are chemically and magnetically equivalent. Likewise, the four protons of the two primary amide groups (-NH₂) are also equivalent under typical NMR conditions in an aprotic solvent like DMSO-d₆.
-
Pyrazine Protons (H3, H6): The unsubstituted pyrazine molecule exhibits a proton signal at approximately 8.6 ppm.[5] The addition of two strongly electron-withdrawing carboxamide groups at the 2 and 5 positions will significantly deshield the adjacent ring protons. Data from N-substituted this compound derivatives show the pyrazine proton signal appearing as a sharp singlet as far downfield as 9.28 ppm.[6] Therefore, a singlet in the range of 9.2-9.4 ppm is predicted.
-
Amide Protons (-CONH₂): The protons of a primary amide typically appear as a broad signal due to quadrupole broadening from the adjacent nitrogen atom and their tendency to participate in hydrogen bonding and chemical exchange. In DMSO-d₆, which is a hydrogen bond acceptor, these signals are usually well-resolved and appear downfield. A broad singlet integrating to 4H is expected, likely in the range of 7.5-8.5 ppm .
| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.3 | Singlet (s) | 2H | Pyrazine C-H (H3, H6) |
| ~8.0 | Broad Singlet (br s) | 4H | Amide -NH₂ |
Carbon-13 (¹³C) NMR Spectroscopy
Expert Insight: The molecule's symmetry also means that only three distinct carbon signals are expected in the ¹³C NMR spectrum: one for the two equivalent carbonyl carbons, one for the two equivalent pyrazine carbons bearing the amide groups (C2, C5), and one for the two equivalent protonated pyrazine carbons (C3, C6).
-
Carbonyl Carbons (-C=O): Amide carbonyl carbons are typically found in the 160-170 ppm range. Data from a closely related N-substituted derivative shows this peak at 163.4 ppm.[6] A signal around 163-165 ppm is anticipated.
-
Substituted Pyrazine Carbons (C2, C5): These carbons are deshielded by the adjacent ring nitrogens and the attached carboxamide group. In the parent pyrazine, the carbon signal is at ~145 ppm.[7][8] In substituted derivatives, these carbons appear around 147-149 ppm .[6]
-
Protonated Pyrazine Carbons (C3, C6): These carbons are adjacent to two electron-withdrawing nitrogen atoms, placing them significantly downfield. A signal in the range of 143-145 ppm is expected.[6]
| Predicted ¹³C NMR Data (101 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 | Amide C=O |
| ~148.0 | Pyrazine C-CONH₂ (C2, C5) |
| ~144.0 | Pyrazine C-H (C3, C6) |
Infrared (IR) Spectroscopy
Expert Insight: The IR spectrum is invaluable for identifying functional groups. The spectrum of this compound will be dominated by the characteristic vibrations of the primary amide groups and the aromatic pyrazine ring. The presence of two distinct N-H stretching bands is a hallmark of a primary amide.[9]
| Expected IR Absorption Bands (KBr Pellet) | ||
| Frequency Range (cm⁻¹) | Vibration Mode | Assignment |
| 3450 - 3300 | Asymmetric N-H Stretch | Primary Amide (-NH₂) |
| 3300 - 3150 | Symmetric N-H Stretch | Primary Amide (-NH₂) |
| ~1680 | C=O Stretch (Amide I Band) | Primary Amide |
| ~1630 | N-H Bend (Amide II Band) | Primary Amide |
| 1600 - 1450 | C=C and C=N Ring Stretches | Pyrazine Ring |
| ~1400 | C-N Stretch | Amide |
| 900 - 700 | N-H Wag (Out-of-plane bend) | Primary Amide |
The Amide I band (C=O stretch) is particularly intense and diagnostic, expected around 1680 cm⁻¹ for a solid-state sample where hydrogen bonding is significant. The presence of two bands in the high-frequency region (N-H stretch) is a definitive indicator of the -NH₂ group.[10]
Mass Spectrometry (MS)
Expert Insight: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation. Given the presence of four nitrogen atoms, the molecular ion peak for this compound will conform to the nitrogen rule and have an even mass-to-charge ratio (m/z).
-
Molecular Ion (M⁺•): The exact mass of C₆H₆N₄O₂ is 166.0491. A high-resolution mass spectrometry (HRMS) analysis should show a molecular ion peak at m/z ≈ 166.0491 . In low-resolution electron ionization (EI) mass spectrometry, this peak will be observed at m/z = 166 .
-
Key Fragmentation Pathways: Aromatic amides typically undergo α-cleavage at the bond between the carbonyl carbon and the aromatic ring.[11][12] This leads to the formation of a stable acylium ion.
A primary fragmentation pathway is the loss of an amino radical (•NH₂) to yield an ion at m/z = 150 . The most dominant fragmentation, however, is often the cleavage of the C-C bond between the pyrazine ring and the carbonyl group. This would result in the loss of a carbamoyl radical (•CONH₂) to form a pyrazinylacylium ion at m/z = 122 . Subsequent loss of carbon monoxide (CO) from this ion would yield a pyrazinyl cation at m/z = 94 . Another key fragment would be the acylium ion [CONH₂]⁺ at m/z = 44 , resulting from cleavage of the R–CONH₂ bond.[11]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
To ensure data integrity and reproducibility, the following standard operating procedures are recommended.
Workflow for Spectroscopic Analysis
Caption: General workflow for the complete spectroscopic characterization of a compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and peak shape.[13]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. A spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds are typical starting points. Collect 16-32 scans for a good signal-to-noise ratio.[13]
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program. A spectral width of ~220 ppm and a relaxation delay of 2-5 seconds are recommended. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) will be required.[13]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signal (δ ≈ 39.5 ppm).
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1 mg of the sample with 100-200 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak picking to identify the key absorption bands.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument, for accurate mass measurement. Alternatively, for fragmentation analysis, use an instrument with Electron Ionization (EI) capabilities.
-
Data Analysis: Determine the m/z of the molecular ion and compare the experimentally measured accurate mass to the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.
References
- 1. This compound|CAS 41110-27-4 [benchchem.com]
- 2. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:41110-27-4 | Chemsrc [chemsrc.com]
- 4. 2,5-Pyrazinedicarboxamide | 41110-27-4 [amp.chemicalbook.com]
- 5. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazine(290-37-9) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Pyrazine-2,5-dicarboxamide: A Versatile Scaffold for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Pyrazine Core
The pyrazine ring, a nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the two nitrogen atoms at positions 1 and 4, confer upon it the ability to participate in a variety of non-covalent interactions, including hydrogen bonding and metal coordination.[2] This makes pyrazine derivatives highly sought-after building blocks for the construction of complex molecular architectures with tailored biological activities and material properties. Among the vast family of pyrazine derivatives, pyrazine-2,5-dicarboxamide stands out as a particularly valuable and versatile starting material. Its symmetrical structure and the presence of two reactive amide functionalities provide a robust platform for a diverse array of chemical transformations, enabling the synthesis of novel pharmaceuticals, functional materials, and intricate supramolecular assemblies. This guide offers a comprehensive exploration of this compound, from its fundamental synthesis to its application in cutting-edge organic synthesis, providing researchers with the foundational knowledge and practical protocols to harness its full potential.
Synthesis and Characterization of this compound
The most common and efficient route to this compound begins with the corresponding dicarboxylic acid, pyrazine-2,5-dicarboxylic acid. This precursor is readily available commercially or can be synthesized through the oxidation of 2,5-dimethylpyrazine.[3][4][5] The conversion of the dicarboxylic acid to the diamide can be achieved through several established methods, primarily involving the activation of the carboxylic acid groups followed by amidation.
Synthesis from Pyrazine-2,5-dicarboxylic Acid
A prevalent method involves the conversion of pyrazine-2,5-dicarboxylic acid to its more reactive diacyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting diacyl chloride is then reacted with ammonia to yield this compound.
Alternatively, direct amidation of the dicarboxylic acid can be accomplished using coupling agents. A more direct approach involves the reaction of dimethyl pyrazine-2,5-dicarboxylate with an amine.[3] For instance, refluxing the dimethyl ester with an excess of an aminomethyl-substituted pyridine in methanol can produce the corresponding N-substituted pyrazine-2,5-dicarboxamides.[3]
Experimental Protocol: Synthesis of this compound from Dimethyl Pyrazine-2,5-dicarboxylate[4]
This protocol describes the synthesis of N²,N⁵-bis(pyridin-2-ylmethyl)this compound as an example of N-substituted derivatives. The same principle can be applied for the synthesis of the parent this compound by using ammonia.
Materials:
-
Dimethyl pyrazine-2,5-dicarboxylate
-
2-(Aminomethyl)pyridine
-
Methanol (anhydrous)
Procedure:
-
In a two-necked flask, suspend dimethyl pyrazine-2,5-dicarboxylate (1.00 g, 5 mmol) in 30 ml of methanol.
-
Add an excess of 2-(aminomethyl)pyridine (1.55 g, 14.3 mmol) to the suspension.
-
Reflux the mixture with stirring. A precipitate will begin to form after approximately 150 minutes.
-
Continue refluxing for a total of 5 hours.
-
Cool the suspension to room temperature.
-
Filter the white solid product and wash it with 10 ml of cold methanol.
-
Dry the product under vacuum.
Rationale: The use of an excess of the amine drives the amidation reaction to completion. Methanol serves as a suitable solvent for both the ester and the amine, and the product's lower solubility at room temperature facilitates its isolation by filtration.
Spectroscopic and Physical Properties
The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄O₂ | PubChem |
| Molecular Weight | 166.14 g/mol | PubChem |
| Melting Point | >300 °C | Commercial Suppliers |
| Appearance | White to off-white solid | Commercial Suppliers |
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons on the pyrazine ring and two broad singlets for the four equivalent protons of the two amide groups.
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display signals for the carbonyl carbons and the aromatic carbons of the pyrazine ring.
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide groups (around 3400-3200 cm⁻¹) and the C=O stretching of the amide carbonyls (around 1650 cm⁻¹).
This compound in Organic Synthesis: A Gateway to Functional Molecules
The true utility of this compound lies in its capacity to serve as a versatile starting material for a wide range of organic transformations. The amide functionalities can be manipulated to introduce new functional groups, extending the molecular complexity and enabling the synthesis of diverse molecular targets.
Dehydration to 2,5-Dicyanopyrazine
One of the most powerful transformations of this compound is its dehydration to form 2,5-dicyanopyrazine.[7][8] Nitrile groups are valuable synthetic handles that can be further converted into amines, carboxylic acids, or tetrazoles, significantly expanding the synthetic possibilities. This dehydration is typically achieved using strong dehydrating agents.[9][10]
Common Dehydrating Agents:
The resulting 2,5-dicyanopyrazine is a key intermediate in the synthesis of push-pull chromophores and other functional materials.[12][13]
Experimental Protocol: Dehydration of this compound to 2,5-Dicyanopyrazine
This is a general procedure based on established methods for amide dehydration.[7][9]
Materials:
-
This compound
-
Phosphorus pentoxide (P₂O₅)
-
Inert solvent (e.g., toluene, xylene)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in an appropriate volume of an inert, high-boiling solvent.
-
Add a stoichiometric excess of phosphorus pentoxide to the suspension with vigorous stirring.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Caution: This quenching step is highly exothermic.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Choices: The use of a strong dehydrating agent like P₂O₅ is crucial to overcome the stability of the amide bond. The reaction is performed under anhydrous conditions to prevent the deactivating agent from being consumed by water. Refluxing provides the necessary energy to drive the reaction to completion.
Hofmann Rearrangement to 2,5-Diaminopyrazine
The Hofmann rearrangement offers a classic yet powerful method to convert primary amides into primary amines with one fewer carbon atom.[14][15] Applying this reaction to this compound provides a direct route to 2,5-diaminopyrazine, a valuable building block for the synthesis of various heterocyclic compounds and ligands. The reaction proceeds through an isocyanate intermediate.[16][17]
The reaction is typically carried out using a halogen (bromine or chlorine) in the presence of a strong base like sodium hydroxide.[18]
Conceptual Workflow: Hofmann Rearrangement of this compound
Caption: Hofmann rearrangement of this compound.
Applications in Medicinal Chemistry and Materials Science
The derivatives of this compound are of significant interest in several fields due to the versatile properties of the pyrazine core.
Ligands for Metal-Organic Frameworks (MOFs)
Pyrazine-2,5-dicarboxylic acid, the precursor to the diamide, and its derivatives are excellent ligands for the construction of Metal-Organic Frameworks (MOFs).[2][19] The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate or amide groups can coordinate to metal ions, leading to the formation of porous, crystalline materials with applications in gas storage, separation, and catalysis.[20][21] While the dicarboxylic acid is more commonly used, the diamide can also act as a ligand, offering different coordination modes and potentially leading to MOFs with unique properties.
Scaffolds for Biologically Active Molecules
The pyrazine nucleus is a common feature in many biologically active compounds and approved drugs.[22] this compound and its derivatives serve as valuable starting points for the synthesis of novel therapeutic agents. The ability to introduce various substituents onto the pyrazine ring or modify the amide groups allows for the fine-tuning of the molecule's pharmacological properties.
Future Outlook
This compound is a foundational starting material with a bright future in organic synthesis. Its straightforward synthesis and the reactivity of its amide groups make it an attractive building block for both academic and industrial research. Future developments will likely focus on the discovery of new, milder, and more selective methods for its functionalization. Furthermore, the exploration of its derivatives in the synthesis of novel catalysts, electronic materials, and pharmaceuticals will continue to be a fruitful area of investigation. The inherent symmetry and predictable reactivity of this compound ensure its continued relevance as a cornerstone in the construction of complex and functional organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-2,5-dicarboxylic acid | C6H4N2O4 | CID 255280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 122-05-4|Pyrazine-2,5-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 10. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 12. Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dicyanopyrazine-derived push–pull chromophores for highly efficient photoredox catalysis - RSC Advances (RSC Publishing) DOI:10.1039/C4RA05525J [pubs.rsc.org]
- 14. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 15. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. youtube.com [youtube.com]
- 19. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
A Technical Guide to Pyrazine-2,5-dicarboxamide (CAS: 41110-27-4): Properties, Synthesis, and Applications
Introduction
Pyrazine-2,5-dicarboxamide, identified by the CAS Number 41110-27-4, is a heterocyclic organic compound featuring a central pyrazine ring symmetrically substituted with two carboxamide functional groups. This molecule is a derivative of pyrazine-2,5-dicarboxylic acid, a well-known building block in supramolecular chemistry and materials science.[1][2] The inherent symmetry, rigidity, and hydrogen bonding capabilities (both donor and acceptor) of the carboxamide groups make this compound a compound of significant interest. Its structural features suggest potential utility in the development of functional materials, coordination polymers, and as an intermediate in the synthesis of more complex molecules for pharmaceutical research.[3]
This guide provides a comprehensive technical overview of this compound, consolidating its known physicochemical properties, outlining logical synthetic pathways, discussing its current and potential applications, and summarizing critical safety information for researchers and chemical professionals.
Caption: Chemical structure of this compound.
Physicochemical and Computed Properties
The physical and chemical characteristics of a compound are fundamental to its application and handling. While extensive experimental data for this compound is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid profile.
Table 1: Key Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 41110-27-4 | [4][5][6] |
| Molecular Formula | C₆H₆N₄O₂ | [4][5][6] |
| Molecular Weight | 166.14 g/mol | [4][5][6] |
| Density (Predicted) | 1.466 g/cm³ | [4] |
| Boiling Point (Predicted) | 505.1°C at 760 mmHg | [4] |
| Flash Point (Predicted) | 259.3°C | [4] |
| Melting Point | Not available | [6] |
| Solubility | Not available; precursor acid is slightly soluble in water. | [6][7][8] |
| Polar Surface Area (PSA) | 111.96 Ų | [4] |
| LogP (Predicted) | 0.075 | [4] |
| Index of Refraction (Predicted) | 1.629 |[4] |
The high predicted boiling point and flash point are consistent with a stable, aromatic structure containing multiple hydrogen bonding groups. The low predicted LogP value suggests a high degree of polarity, which is expected given the two amide functionalities, though its solubility in water is not explicitly documented.[4][6]
Anticipated Spectroscopic Profile
While specific experimental spectra for this compound are not readily found in peer-reviewed literature, its symmetrical structure allows for a confident prediction of its key spectroscopic features.
-
¹H NMR: Due to the molecule's C₂ᵥ symmetry, the two protons on the pyrazine ring (at C-3 and C-6) are chemically equivalent and should appear as a single sharp singlet. The four protons of the two amide groups (-NH₂) are also chemically equivalent and would likely appear as a single, broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: Three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum: one for the two equivalent amide carbonyl carbons (C=O), one for the two equivalent pyrazine carbons bearing the amide groups (C-2 and C-5), and one for the two equivalent pyrazine carbons with hydrogen atoms (C-3 and C-6).
-
FT-IR: The infrared spectrum should exhibit characteristic absorptions for the amide groups, including N-H stretching (typically a pair of bands around 3400-3200 cm⁻¹), a strong C=O stretching (Amide I band, ~1680-1650 cm⁻¹), and N-H bending (Amide II band, ~1640-1550 cm⁻¹). Aromatic C=N and C=C stretching vibrations from the pyrazine ring would be expected in the 1600-1400 cm⁻¹ region.
Synthesis and Reactivity
Synthetic Pathway
This compound is most logically synthesized from its corresponding dicarboxylic acid, Pyrazine-2,5-dicarboxylic acid (CAS 122-05-4). A common and effective laboratory-scale synthetic strategy involves a two-step process: activation of the carboxylic acid groups followed by amidation.
Caption: Proposed synthetic workflow for this compound.
The causality for this pathway is rooted in fundamental organic chemistry principles. The carboxyl groups of the starting material are not sufficiently electrophilic to react directly with ammonia. Conversion to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbons, enabling a facile nucleophilic acyl substitution reaction with ammonia to form the stable amide bonds.
Illustrative Experimental Protocol: Amidation
This protocol is illustrative and based on standard chemical procedures. It should be performed by trained personnel with appropriate safety precautions.
-
Acyl Chloride Formation: To a suspension of Pyrazine-2,5-dicarboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of N,N-dimethylformamide (DMF), add thionyl chloride (2.2 eq) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases and the solid starting material has fully dissolved.
-
Solvent Removal: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude Pyrazine-2,5-dicarbonyl chloride.
-
Amidation: Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., THF or dioxane) and cool to 0°C. Add this solution slowly to a stirred, cooled (0°C) concentrated aqueous solution of ammonium hydroxide (a large excess, >10 eq). Alternatively, bubble anhydrous ammonia gas through the cooled solution of the acyl chloride.
-
Isolation: A precipitate of this compound should form immediately. Continue stirring for 1-2 hours. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold water and a small amount of cold ethanol or diethyl ether to remove residual impurities. Dry the product under vacuum. Recrystallization from a suitable solvent may be performed if higher purity is required.
Chemical Reactivity and Stability
This compound is a chemically stable compound under standard laboratory conditions.[6] The primary points of reactivity are the amide groups, which can undergo hydrolysis to the parent dicarboxylic acid under harsh acidic or basic conditions with heating. The compound is incompatible with strong oxidizing agents.[6]
Applications and Research Interest
The unique structure of this compound lends itself to specific, high-value applications, particularly in materials science.
-
Electro-optical Materials: The most explicitly documented use of this compound is as a polarizing particle.[9] It is incorporated into UV-curable polysiloxanes to create dispersed polarizing particles for the manufacture of specialized plastic films used in electro-optical modulation.[9] The rigid, planar, and polar nature of the molecule likely contributes to the formation of ordered domains necessary for this function.
-
Ligand for Coordination Chemistry: While the parent dicarboxylic acid is widely used to create Metal-Organic Frameworks (MOFs), the dicarboxamide derivative also presents as a compelling ligand.[1] The amide oxygen and nitrogen atoms, along with the pyrazine nitrogens, offer multiple potential coordination sites for metal ions, opening possibilities for novel coordination polymers with distinct structural and functional properties.
-
Intermediate in Drug Development: The pyrazine ring is a key scaffold in numerous pharmacologically active compounds. This compound serves as a valuable intermediate, allowing for further chemical modification of the amide groups to build more complex molecules with potential therapeutic applications.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety. The available safety data indicates it is an irritant.[6]
GHS Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Table 2: Recommended Safety and Handling Procedures
| Aspect | Recommendation | Source |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated area or chemical fume hood. | [6][10] |
| Inhalation | Avoid breathing dust. If inhaled, move the person to fresh air. If symptoms persist, seek medical attention. | [6][11] |
| Skin Contact | Avoid contact. If contact occurs, wash with plenty of soap and water. Remove contaminated clothing. | [6][11] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [6][11] |
| Ingestion | Do not ingest. If swallowed, rinse mouth and seek medical advice. | [11] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [10][11] |
| Incompatibilities | Strong oxidizing agents. |[6] |
Conclusion
This compound (CAS 41110-27-4) is a symmetrical, aromatic diamide with a well-defined set of predicted physicochemical properties. While detailed experimental characterization is sparse in public literature, its logical synthesis from pyrazine-2,5-dicarboxylic acid and its established role in electro-optical materials highlight its importance as a functional chemical.[9] Its potential as a versatile ligand in coordination chemistry and as an intermediate for drug discovery positions it as a compound of continuing interest for both materials scientists and synthetic chemists. Adherence to standard safety protocols is necessary when handling this irritant compound.
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. myuchem.com [myuchem.com]
- 4. This compound | CAS#:41110-27-4 | Chemsrc [chemsrc.com]
- 5. This compound|CAS 41110-27-4 [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. Pyrazine-2,5-dicarboxylic acid | 122-05-4 [chemicalbook.com]
- 8. Pyrazine-2,5-dicarboxylic acid CAS#: 122-05-4 [m.chemicalbook.com]
- 9. 2,5-Pyrazinedicarboxamide | 41110-27-4 [amp.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Pyrazine-2,5-dicarboxamide: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on its Core Biological Activities
Introduction: The Architectural Significance of the Pyrazine Core
In the landscape of medicinal chemistry, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a cornerstone scaffold for the development of novel therapeutics.[1][2][3][4] Its unique electronic properties, including the ability of its nitrogen atoms to act as hydrogen bond acceptors, grant it a versatile role in molecular interactions with biological targets.[5][6][7] The pyrazine-2,5-dicarboxamide structure, specifically, extends this utility by providing two modifiable amide linkages, allowing for the creation of diverse chemical libraries with a wide spectrum of pharmacological activities. These derivatives have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents, making this scaffold a subject of intense investigation in drug discovery.[1][8] This guide provides a detailed overview of the key biological activities of this compound derivatives, delving into their mechanisms of action, supported by field-proven experimental protocols and structure-activity relationship (SAR) insights.
Section 1: Antimicrobial and Antifungal Activity
Derivatives of pyrazine carboxamide have long been recognized for their potent antimicrobial properties. The most notable example is Pyrazinamide, a cornerstone drug for tuberculosis treatment, which underscores the potential of this chemical class.[9] Research has expanded to explore a variety of this compound analogs against a broader range of pathogens.
Antimycobacterial Efficacy
The fight against Mycobacterium tuberculosis (Mtb) has been a significant focus for pyrazine carboxamide research. Studies have shown that lipophilicity is a critical determinant of antimycobacterial activity for these compounds.[10][11] For instance, the introduction of bulky, lipophilic groups like a tert-butyl moiety or halogen atoms on the pyrazine ring or the phenylamide portion often enhances efficacy.[11][12][13]
One study highlighted that 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide exhibited high activity against Mtb, with a 72% inhibition rate, which correlated with its high lipophilicity (log P = 6.00).[12] Similarly, another series of amides showed that the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid also demonstrated 72% inhibition against Mtb.[11] This suggests that enhancing the molecule's ability to penetrate the lipid-rich mycobacterial cell wall is a key strategy for improving potency.
Antibacterial and Antifungal Spectrum
Beyond mycobacteria, these compounds have been evaluated against various Gram-positive and Gram-negative bacteria as well as fungal strains.[14][15][16] For example, 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide showed moderate activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 62.5 μM.[17] In other studies, derivatives have shown promising activity against E. coli, P. aeruginosa, and the fungal pathogen Candida albicans.[9]
Specifically, certain N-(thiazol-2-yl)pyrazine-2-carboxamides have demonstrated notable antifungal effects. 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide was particularly effective against Trichophyton mentagrophytes, the most susceptible fungal strain in the study, with an MIC value of 31.25 μmol·mL⁻¹.[12][13]
Table 1: Summary of Antimicrobial Activity of Selected Pyrazine Carboxamide Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric | Result | Reference |
| 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | % Inhibition | 72% | [12] |
| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Mycobacterium tuberculosis | % Inhibition | 72% | [11] |
| 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide | Staphylococcus aureus | MIC | 62.5 μM | [17] |
| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC | 31.25 μmol·mL⁻¹ | [12][13] |
| Pyrazine-2-carboxylic acid derivatives of piperazines (Compound P4) | Candida albicans | MIC | 3.125 µg/mL | [9] |
Section 2: Anticancer Activity
The pyrazine scaffold is a recurring motif in anticancer drug design, valued for its ability to participate in key interactions within enzyme active sites.[2][3] this compound derivatives have been explored as inhibitors of various cancer-related targets, including protein kinases and by mechanisms that induce cellular apoptosis.
Kinase Inhibition
Fibroblast Growth Factor Receptors (FGFRs) have become critical targets in oncology, and pyrazine derivatives have emerged as potent inhibitors.[18] A series of 3-amino-pyrazine-2-carboxamide derivatives were designed and synthesized as novel FGFR inhibitors.[19] Compound 18i from this series was identified as a pan-FGFR inhibitor, effectively blocking the activation of FGFR and its downstream signaling pathways and showing potent antitumor activity in cancer cell lines with FGFR abnormalities.[19] The pyrazine nitrogen often serves as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.
Induction of Apoptosis and Other Mechanisms
Beyond kinase inhibition, pyrazine derivatives can exert anticancer effects through various other mechanisms. Piperlongumine, a natural product, has been hybridized with pyrazine structures to improve water solubility and anticancer activity.[1][8] These hybrid compounds have shown potent activity against cell lines like HCT116 by up-regulating reactive oxygen species (ROS) levels, which in turn triggers apoptosis.[1][8] Chalcone-pyrazine hybrids have also demonstrated significant inhibitory effects on multiple human cancer cell lines, including MCF-7 (breast), A549 (lung), and DU-145 (prostate), with some compounds showing IC₅₀ values in the nanomolar range.[8]
Table 2: Summary of Anticancer Activity of Selected Pyrazine Derivatives
| Compound/Derivative Class | Target Cell Line | Activity Metric | Result | Reference |
| 3-Amino-pyrazine-2-carboxamide (18i) | FGFR-abnormal cancer cells | IC₅₀ | Submicromolar | [19] |
| Piperlongumine-ligustrazine hybrid | HCT116 (Colorectal) | IC₅₀ | 3.19–8.90 μM | [1] |
| Chalcone-pyrazine hybrid (Compound 51) | MCF-7 (Breast) | IC₅₀ | 0.012 μM | [8] |
| Chalcone-pyrazine hybrid (Compound 51) | A549 (Lung) | IC₅₀ | 0.045 μM | [8] |
| Imidazo[1,2-a]pyrazine (Compound 12b) | Hep-2, MCF-7, A375 | IC₅₀ | 11 μM | [20] |
Section 3: Antiviral Activity
The structural features of pyrazine derivatives make them attractive candidates for antiviral drug development. Recent studies have demonstrated their efficacy against a range of viruses, including influenza and coronaviruses.
Activity Against SARS-CoV-2
In the search for therapeutics against SARS-CoV-2, a series of pyrazine conjugates were synthesized and evaluated.[21][22] Several pyrazine-triazole conjugates and an N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide derivative showed significant potency against the virus.[21][22] Notably, some of these compounds exhibited a higher selectivity index (SI)—the ratio of cytotoxicity (CC₅₀) to antiviral activity (IC₅₀)—than the reference drug Favipiravir, indicating a favorable safety and efficacy profile.[22]
Broad-Spectrum Antiviral Potential
The antiviral activity of this class is not limited to coronaviruses. Earlier research identified moderate antiviral activity against influenza A viruses for several 5-amino-N-phenylpyrazine-2-carboxamides.[17] Furthermore, novel pyrido[2,3-b]pyrazine derivatives have been developed as non-nucleoside inhibitors of human cytomegalovirus (HCMV) polymerase, with some compounds showing broad-spectrum activity against other herpesviruses like HSV-1 and HSV-2.[23]
Table 3: Summary of Antiviral Activity of Selected Pyrazine Derivatives
| Compound/Derivative Class | Target Virus | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) | Reference |
| Pyrazine-triazole conjugate (5e) | SARS-CoV-2 | 0.477 | 4.916 | 10.3 | [22] |
| Pyrazine-benzothiazole conjugate (12i) | SARS-CoV-2 | 0.364 | 1.396 | 3.84 | [22] |
| Pyrido[2,3-b]pyrazine (Compound 27) | HCMV | 0.33 | >40 | >121 | [23] |
| 5-amino-N-phenylpyrazine-2-carboxamides | Influenza A | Tens of μM | Not specified | Not specified | [17] |
Section 4: Experimental Protocols and Methodologies
The integrity of biological activity data relies on robust and reproducible experimental methods. This section outlines the core protocols for the synthesis and evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of these amides is typically achieved through the condensation of a pyrazine-2-carboxylic acid chloride with a desired amine. This multi-step process requires careful control to ensure high yield and purity.
Step-by-Step Protocol:
-
Acid Chloride Formation: A mixture of pyrazine-2-carboxylic acid (1.0 eq) and thionyl chloride (1.5 eq) in a dry solvent like toluene is refluxed for 1-2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.[14] This step is critical as the acyl chloride is much more reactive than the carboxylic acid, facilitating the subsequent amidation.
-
Amide Condensation: The pyrazine-2-carbonyl chloride (1.0 eq) is dissolved in a dry aprotic solvent (e.g., acetone). This solution is added dropwise to a stirred solution of the desired substituted amine (1.0 eq) in a suitable base like dry pyridine at room temperature.[14] The base is essential to neutralize the HCl gas produced during the reaction.
-
Work-up and Isolation: After stirring for 30-60 minutes, the reaction mixture is poured into cold water to precipitate the crude product. The solid is then collected by filtration.[14]
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) or by column chromatography on silica gel to obtain the pure dicarboxamide derivative.[24]
-
Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods, including IR, ¹H-NMR, and Mass Spectrometry.[14][17][24]
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compound is serially diluted (two-fold) in a 96-well microtiter plate using the broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the IC₅₀ (half-maximal inhibitory concentration) of anticancer compounds.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazine derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The media is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Outlook
The this compound scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad and potent spectrum of biological activities, including significant antimycobacterial, anticancer, and antiviral properties. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on optimizing these derivatives to overcome challenges such as drug resistance in microbes and cancers, and to improve safety profiles for clinical translation. The continued exploration of novel substitutions on the this compound framework promises to yield next-generation therapeutic agents for a variety of challenging diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 3. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
- 11. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Substituted pyrazinecarboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jyoungpharm.org [jyoungpharm.org]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of Pyrazine-2,5-dicarboxamide
Introduction: The Significance of the Pyrazine Scaffold
Pyrazine-2,5-dicarboxamide is a molecule of significant interest within the fields of medicinal chemistry, materials science, and coordination chemistry. The pyrazine ring, a nitrogen-containing heterocycle, is a common motif in numerous biologically active compounds and functional materials.[1] The symmetrical arrangement of the two carboxamide groups on the pyrazine core in the 2 and 5 positions imparts a rigid, planar structure, making it an excellent building block for the construction of supramolecular assemblies, metal-organic frameworks (MOFs), and potential pharmaceutical agents.[2] The amide functionalities provide sites for hydrogen bonding, which can dictate molecular recognition and self-assembly processes. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, starting from pyrazine-2,5-dicarboxylic acid.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from pyrazine-2,5-dicarboxylic acid is most effectively achieved through a two-step process. This strategy involves the initial activation of the carboxylic acid groups, followed by nucleophilic acyl substitution with ammonia.
Step 1: Formation of the Diacyl Chloride Intermediate. Direct amidation of carboxylic acids is often challenging due to the acidic nature of the carboxylic acid proton, which can be deprotonated by the basic amine, forming an unreactive carboxylate salt.[3] To circumvent this, the carboxylic acid is first converted to a more reactive derivative. In this protocol, we utilize thionyl chloride (SOCl₂) to transform pyrazine-2,5-dicarboxylic acid into the highly reactive intermediate, pyrazine-2,5-dicarbonyl dichloride.[4][5] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[5]
Step 2: Amination of the Diacyl Chloride. The resulting diacyl chloride is then reacted with an excess of ammonia. Ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbons of the acyl chloride.[6][7] This nucleophilic addition-elimination reaction proceeds readily to form the desired this compound.[8][9]
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety Precautions:
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [10][11][12] All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and acid-resistant gloves.[12]
-
Aqueous ammonia is corrosive and has a pungent odor. Handle in a fume hood and wear appropriate PPE.
-
The reaction of thionyl chloride with the carboxylic acid generates HCl and SO₂ gases. Ensure the reaction is conducted in a fume hood with proper scrubbing or venting.[5]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier | Notes |
| Pyrazine-2,5-dicarboxylic acid | C₆H₄N₂O₄ | 168.11 | 122-05-4 | ≥98% | e.g., Sigma-Aldrich | Starting material. |
| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 | ≥99% | e.g., Acros Organics | Chlorinating agent.[12] |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous | e.g., Fisher Scientific | Reaction solvent. |
| Aqueous Ammonia | NH₃ | 17.03 | 7664-41-7 | 28-30% | e.g., VWR | Aminating agent. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | - | For washing. |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% | e.g., Pharmco | For washing. |
Step-by-Step Procedure
Step 1: Synthesis of Pyrazine-2,5-dicarbonyl Dichloride
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazine-2,5-dicarboxylic acid (5.0 g, 29.7 mmol).
-
Working in a fume hood, add anhydrous toluene (50 mL) to the flask.
-
Carefully add thionyl chloride (13.0 mL, 178.2 mmol, 6.0 eq.) to the suspension. Caution: The addition may be exothermic and will release HCl and SO₂ gas.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until the evolution of gas ceases and the solution becomes clear. The progress of the reaction can be monitored by the disappearance of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive vapors with a suitable trap.
-
The resulting crude pyrazine-2,5-dicarbonyl dichloride, a solid, can be used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Prepare a 500 mL beaker with an ice-water bath.
-
Place a 250 mL round-bottom flask containing concentrated aqueous ammonia (100 mL, approx. 1.5 mol) in the ice bath and stir with a magnetic stir bar.
-
Dissolve the crude pyrazine-2,5-dicarbonyl dichloride from Step 1 in a minimal amount of anhydrous tetrahydrofuran (THF) or another suitable inert solvent (approx. 50 mL).
-
Slowly add the solution of the diacyl chloride dropwise to the cold, stirring ammonia solution over a period of 30-45 minutes. A precipitate will form immediately. Caution: The reaction is exothermic; maintain the temperature below 10 °C. The reaction is also vigorous.[9]
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2 hours.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold deionized water (3 x 50 mL) and then cold ethanol (2 x 30 mL) to remove any unreacted starting materials and ammonium chloride byproduct.
-
Dry the resulting white to off-white solid in a vacuum oven at 60-70 °C to a constant weight.
Reaction Mechanisms
Mechanism of Acyl Chloride Formation
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.
Caption: Mechanism of acyl chloride formation.
-
The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
A chloride ion is eliminated, and a proton is transferred to form a chlorosulfite intermediate.[4]
-
This intermediate decomposes, releasing gaseous sulfur dioxide and forming an acylium ion and a chloride ion.[5]
-
The chloride ion then attacks the acylium ion to form the final acyl chloride product.
Mechanism of Amide Formation
The reaction of an acyl chloride with ammonia is a classic nucleophilic addition-elimination reaction.
Caption: Mechanism of amide formation from acyl chloride.
-
The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[6][7]
-
This forms a tetrahedral intermediate where the carbonyl double bond breaks, and the oxygen atom gains a negative charge.[8]
-
The carbonyl double bond reforms, and the chloride ion, being a good leaving group, is eliminated.
-
A second molecule of ammonia acts as a base to deprotonate the nitrogen, yielding the neutral amide product and an ammonium ion (which pairs with the chloride ion).[9]
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Expected analytical data includes:
-
Appearance: White to off-white solid.
-
Melting Point: Expected to be high due to strong intermolecular hydrogen bonding.
-
¹H NMR (DMSO-d₆): A singlet for the two equivalent aromatic protons on the pyrazine ring and two broad singlets for the amide protons (NH₂).
-
¹³C NMR (DMSO-d₆): Signals corresponding to the carbonyl carbons and the pyrazine ring carbons.
-
FT-IR (KBr): Characteristic peaks for N-H stretching (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-N stretching.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of this compound (166.14 g/mol ).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction. | Ensure the reaction is refluxed for a sufficient time. Use a drying tube to protect the reaction from atmospheric moisture. |
| Moisture in reagents/glassware. | Use anhydrous solvent and dry glassware. Thionyl chloride reacts with water. | |
| Low yield in Step 2 | Incomplete reaction. | Ensure slow addition of the acyl chloride solution to a well-stirred, cold ammonia solution. |
| Loss of product during workup. | Use cold water and ethanol for washing to minimize dissolution of the product. | |
| Product is discolored | Impurities from starting materials. | Recrystallize the final product from a suitable solvent like water or ethanol/water mixture. |
| Side reactions. | Maintain a low temperature during the amidation step. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined two-step procedure involving the formation of a diacyl chloride intermediate and subsequent amidation, researchers can obtain the target compound in good yield and purity. Adherence to the safety precautions, particularly when handling thionyl chloride, is paramount for a safe and successful synthesis. The described methodology is applicable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate modifications.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjpbcs.com [rjpbcs.com]
- 7. [PDF] Review on the Synthesis of Pyrazine and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Pyrazine-2,5-dicarboxylic acid | C6H4N2O4 | CID 255280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrazine-2,5-dicarbonyl chloride CAS#: 46112-20-3 [m.chemicalbook.com]
- 10. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. Pyrazine-2,5-dicarbonitrile | C6H2N4 | CID 14832627 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Synthesis of Pyrazine-2,5-dicarboxamide
Introduction
Pyrazine-2,5-dicarboxamide is a valuable scaffold in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the hydrogen bonding capabilities of the amide functional groups, makes it an attractive building block for the design of novel pharmaceuticals and functional materials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the synthesis of this compound, starting from the readily available pyrazine-2,5-dicarboxylic acid. Two robust synthetic routes are presented, offering flexibility in reagent choice and reaction conditions.
The core of this guide is to provide not just a set of instructions, but a deeper understanding of the chemical transformations involved. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively. All protocols are designed to be self-validating, with clear guidance on characterization and purification.
Chemical Principles and Strategic Overview
The synthesis of this compound from pyrazine-2,5-dicarboxylic acid fundamentally involves the formation of two amide bonds. Direct amidation of a carboxylic acid with ammonia is generally challenging due to the unfavorable acid-base reaction that forms a stable ammonium carboxylate salt. Therefore, the carboxylic acid groups must first be activated to become more susceptible to nucleophilic attack by ammonia. This guide details two effective strategies for this activation:
-
Conversion to Acyl Chloride: A classic and highly efficient method where the carboxylic acid is converted to a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride. This intermediate readily reacts with an ammonia source to yield the desired dicarboxamide.
-
Conversion to a Diester: A milder alternative that avoids the use of harsh chlorinating agents. The dicarboxylic acid is first esterified to the corresponding dimethyl ester. The ester then undergoes aminolysis with ammonia to form the dicarboxamide. This route is particularly useful when sensitive functional groups are present in the starting material.
The following sections provide detailed, step-by-step protocols for both synthetic pathways, along with safety considerations, materials and equipment, and characterization of the final product.
Synthetic Workflow Overview
Caption: Synthetic strategies for this compound.
PART 1: Synthesis via Acyl Chloride Intermediate
This route is highly effective and generally proceeds with high yields. The key is the formation of the highly reactive diacyl chloride, which readily undergoes nucleophilic substitution with ammonia.
Safety Precautions
-
Thionyl chloride (SOCl₂) is a highly corrosive and toxic substance. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations must be performed in a well-ventilated chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and acid-resistant gloves.[1] An emergency safety shower and eyewash station should be readily accessible.
-
Ammonia solutions are corrosive and have a pungent, irritating odor. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle with care in a well-ventilated area.
Materials and Equipment
| Material/Equipment | Specifications |
| Pyrazine-2,5-dicarboxylic acid | Commercially available or synthesized |
| Thionyl chloride (SOCl₂) | Reagent grade |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Dichloromethane (DCM) | Anhydrous |
| Ammonium hydroxide (NH₄OH) | Concentrated solution (e.g., 28-30%) |
| Round-bottom flask | Appropriate size, with reflux condenser |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Dropping funnel | |
| Buchner funnel and filter paper | |
| Rotary evaporator |
Experimental Protocol
Step 1: Synthesis of Pyrazine-2,5-dicarbonyl chloride
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazine-2,5-dicarboxylic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) to create a slurry. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Chlorination: Slowly add thionyl chloride (SOCl₂) (2.2-2.5 eq) to the slurry via a dropping funnel. The addition is exothermic, so it may be necessary to cool the flask in an ice bath.
-
Reaction: After the addition is complete, heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours. The rationale for using DMF as a catalyst is that it reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acyl chlorinating agent.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude pyrazine-2,5-dicarbonyl chloride is a solid and can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude pyrazine-2,5-dicarbonyl chloride in an appropriate anhydrous solvent such as dichloromethane or acetone in a round-bottom flask. Cool the flask in an ice bath.
-
Amidation: Slowly add a concentrated solution of ammonium hydroxide (a slight excess, e.g., 2.5-3.0 eq per acyl chloride group) to the cooled solution with vigorous stirring. A white precipitate of this compound will form. The reaction is typically rapid and complete within 1-2 hours at room temperature.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold water to remove any ammonium chloride byproduct, followed by a wash with a small amount of cold acetone or ethanol to remove any unreacted starting material. Dry the purified this compound in a vacuum oven.
PART 2: Synthesis via Diester Intermediate
This method is a milder alternative to the acyl chloride route and is suitable for substrates with acid-sensitive functional groups.
Safety Precautions
-
Sulfuric acid (H₂SO₄) is highly corrosive. Handle with extreme care and wear appropriate PPE.
-
Methanol (MeOH) is flammable and toxic. Handle in a well-ventilated fume hood.
-
Ammonia in methanol is a corrosive and flammable solution. Handle with care in a fume hood.
Materials and Equipment
| Material/Equipment | Specifications |
| Pyrazine-2,5-dicarboxylic acid | Commercially available or synthesized |
| Methanol (MeOH) | Anhydrous |
| Sulfuric acid (H₂SO₄) | Concentrated |
| Ammonia solution in methanol | Commercially available (e.g., 7N) or prepared by bubbling ammonia gas through methanol |
| Round-bottom flask | Appropriate size, with reflux condenser |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Buchner funnel and filter paper | |
| Rotary evaporator |
Experimental Protocol
Step 1: Synthesis of Dimethyl pyrazine-2,5-dicarboxylate
-
Reaction Setup: In a round-bottom flask, suspend pyrazine-2,5-dicarboxylic acid (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Esterification: Heat the mixture to reflux. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 8-12 hours). A clear solution should be obtained.[2]
-
Work-up: Allow the reaction mixture to cool to room temperature and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration and wash with cold methanol.
-
Purification: The crude product can be recrystallized from methanol to yield pure dimethyl pyrazine-2,5-dicarboxylate.[2]
Step 2: Synthesis of this compound
-
Reaction Setup: In a pressure-rated flask or a sealed tube, dissolve dimethyl pyrazine-2,5-dicarboxylate (1.0 eq) in a solution of ammonia in methanol (a large excess).
-
Aminolysis: Seal the vessel and heat the mixture. The reaction progress should be monitored by TLC. The reaction time can vary depending on the temperature and concentration of ammonia. A general procedure for a similar aminolysis involves refluxing for several hours.[2]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being less soluble, will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold methanol to remove any unreacted ester and other impurities. Dry the product under vacuum.
Characterization of this compound
Proper characterization is crucial to confirm the identity and purity of the synthesized product.
| Technique | Expected Results |
| Melting Point | Sharp melting point. The melting point of the related pyrazine-2,5-dicarboxylic acid is reported to be 255-260 °C.[3][4] The dicarboxamide is expected to have a high melting point, likely with decomposition. |
| ¹H NMR | A single sharp singlet in the aromatic region (δ 8.5-9.5 ppm) corresponding to the two equivalent protons on the pyrazine ring. Broad singlets for the -NH₂ protons. |
| ¹³C NMR | Three distinct signals are expected: one for the two equivalent pyrazine ring carbons bearing the amide groups, one for the two equivalent pyrazine ring carbons with protons, and one for the carbonyl carbons of the amide groups. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amide (around 3400-3200 cm⁻¹), a strong C=O stretching vibration (around 1680-1640 cm⁻¹), and C-N stretching vibrations. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (C₆H₆N₄O₂ = 166.14 g/mol ). |
Note: The exact chemical shifts in NMR and absorption bands in IR can be influenced by the solvent and the physical state of the sample. The provided data for N-substituted pyrazine-2,5-dicarboxamides can be used as a reference for spectral interpretation.[2]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in acyl chloride formation | Incomplete reaction; moisture in the reaction. | Ensure all glassware is flame-dried and reagents are anhydrous. Increase reflux time. |
| Low yield in amidation step | Incomplete reaction; loss of product during work-up. | Ensure sufficient excess of ammonia is used. Use cold solvents for washing to minimize product loss. |
| Impure product | Presence of starting materials or byproducts. | Optimize purification steps. Recrystallization from a suitable solvent (e.g., water, ethanol, or DMF/water) may be necessary. |
Conclusion
The synthesis of this compound can be successfully achieved through two reliable and adaptable synthetic routes. The choice between the acyl chloride and diester intermediate pathways will depend on the specific requirements of the research, including the availability of reagents, scale of the reaction, and the presence of other functional groups. By understanding the underlying chemical principles and following the detailed protocols and safety precautions outlined in this guide, researchers can confidently synthesize this important chemical building block for their drug discovery and materials science endeavors.
References
Application Notes & Protocols: A Researcher's Guide to the Coordination Chemistry of Pyrazine-2,5-dicarboxamide and its Analogs with Metal Salts
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction of pyrazine-2,5-dicarboxamide with metal salts. Recognizing the nascent state of literature on this specific ligand, this guide establishes a robust predictive and practical framework by detailing the well-documented coordination chemistry of its immediate structural analogs: pyrazine-2,5-dicarboxylic acid and pyrazine-2-carboxamide. We delve into the foundational principles of ligand design, reaction causality, and provide detailed, field-proven protocols for the synthesis and characterization of pyrazine-based metal-organic complexes, enabling researchers to logically design and execute novel experimental pathways.
Introduction: The Pyrazine Scaffold in Coordination Chemistry
The pyrazine ring is a cornerstone in the field of coordination chemistry and crystal engineering. Its rigid, planar structure and the presence of two nitrogen atoms in a 1,4-relationship make it an exceptional building block for constructing multidimensional structures. When functionalized with coordinating groups like amides or carboxylic acids, the resulting ligands offer a rich variety of binding modes, leading to the formation of discrete molecular complexes, 1D chains, 2D grids, and 3D metal-organic frameworks (MOFs).[1][2] These materials are of significant interest for their potential applications in gas storage, catalysis, magnetism, and pharmaceuticals.[3][4][5][6]
This compound (PZDA) is a particularly intriguing ligand. It possesses multiple potential coordination sites: the two pyrazine nitrogen atoms and the carbonyl oxygen atoms of the two amide groups. This multi-functionality suggests it can act as a versatile linker between metal centers. However, published research focuses more on its ability to form extensive three-dimensional supramolecular structures through N—H⋯N and C—H⋯O hydrogen bonds rather than through coordination with metal ions.[7][8]
To empower researchers to explore the untapped potential of PZDA, this guide will leverage the extensive knowledge base of its closest chemical relatives:
-
Pyrazine-2,5-dicarboxylic acid (PZDC): The parent acid, known for forming robust, often polymeric, structures by coordinating through its pyrazine nitrogens and carboxylate oxygens.[2][9][10]
-
Pyrazine-2-carboxamide (PYZ-AM): The mono-amide analog, which demonstrates the coordination capability of the carboxamide group in tandem with the pyrazine ring, often acting as a chelating or bridging ligand.[1][3]
By understanding the principles and protocols established for these analogs, scientists can logically design experiments to synthesize and characterize novel metal complexes with this compound.
Part 1: Ligand Synthesis and Characterization
The foundational step in any coordination chemistry study is the synthesis and purification of the organic ligand. This compound is not widely commercially available and is typically synthesized from its corresponding ester.
Protocol 1: Synthesis of this compound (PZDA)
This protocol is adapted from established amidation procedures for pyrazine esters.[7] The causality behind this two-step process involves first creating a more reactive diester from the dicarboxylic acid, which is then readily converted to the diamide using aqueous ammonia.
Workflow for Ligand Synthesis
Caption: A two-step synthesis route for this compound.
Step-by-Step Methodology:
-
Esterification:
-
Suspend pyrazine-2,5-dicarboxylic acid (1 eq.) in methanol.
-
Carefully add thionyl chloride (SOCl₂, ~2.2 eq.) dropwise at 0 °C. Causality: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride in situ, which then reacts with methanol to form the ester.
-
Reflux the mixture overnight. The solid should dissolve as the reaction progresses.[11]
-
Remove the solvent under reduced pressure to yield crude dimethyl pyrazine-2,5-dicarboxylate. This can be purified by recrystallization from methanol.
-
-
Amidation:
-
Dissolve the purified dimethyl pyrazine-2,5-dicarboxylate in a suitable solvent like methanol or THF.
-
Add an excess of concentrated aqueous ammonia solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours. A precipitate of the dicarboxamide will form.
-
Filter the white solid, wash with cold water and then a small amount of cold methanol, and dry under vacuum.
-
Characterization:
-
¹H NMR: Confirm the structure by observing the characteristic pyrazine proton signals and the broad singlet for the -NH₂ protons.
-
FT-IR: Identify key vibrational bands: N-H stretching (~3400-3200 cm⁻¹), C=O stretching (amide I band, ~1680 cm⁻¹), and N-H bending (amide II band, ~1600 cm⁻¹).
-
Elemental Analysis: Verify the elemental composition (C, H, N) to confirm purity.
Part 2: Principles of Coordination with Metal Salts
The reaction outcome between a pyrazine-amide ligand and a metal salt is not arbitrary. It is governed by a set of predictable chemical principles.
Anticipated Coordination Modes
The versatility of PZDA stems from its multiple donor sites. By comparing it with its analogs, we can anticipate its coordination behavior.
Caption: Comparison of coordination modes for pyrazine ligands.
-
Bridging Mode: The two pyrazine nitrogens can bridge two different metal centers, a common feature in creating 1D, 2D, or 3D polymers.[2]
-
Chelating Mode: A pyrazine nitrogen and the adjacent amide oxygen can chelate a single metal ion, forming a stable five-membered ring. This is frequently observed with PYZ-AM.[1]
-
Combined Bridging-Chelating: PZDA can theoretically combine these modes, using its pyrazine nitrogens to bridge metals and its amide groups to chelate, potentially leading to highly stable and complex network structures.
Key Factors Influencing Reaction Products
The final structure is a result of a delicate thermodynamic balance. A researcher can steer the reaction towards a desired outcome by controlling these variables:
| Factor | Influence on Product Structure | Causality & Rationale |
| Metal Ion | Geometry (octahedral, tetrahedral, etc.), Lewis acidity, size. | The inherent coordination preference of the metal (e.g., Cu(II) often prefers distorted octahedral, Zn(II) prefers tetrahedral) dictates the local geometry around the node. Harder metals may prefer oxygen donors, while softer metals may have a higher affinity for nitrogen.[12] |
| Counter-anion | Coordinating (e.g., Cl⁻, NO₃⁻) vs. Non-coordinating (e.g., ClO₄⁻, PF₆⁻). | Coordinating anions can compete with the primary ligand for sites on the metal, often resulting in lower-dimensionality products (e.g., discrete complexes or 1D chains). Non-coordinating anions leave these sites open, promoting the formation of extended networks bridged by the ligand.[1] |
| Solvent | Polarity, coordinating ability, boiling point. | The solvent can influence the solubility of reactants and products. Coordinating solvents (e.g., DMF, water) can sometimes act as temporary or terminal ligands. The choice between room temperature crystallization and high-temperature solvothermal methods depends on the solvent's boiling point.[4][13] |
| Temperature | Kinetic vs. Thermodynamic Control. | Room temperature reactions often yield kinetically favored products. Hydrothermal or solvothermal synthesis (high temperature and pressure) provides the energy to overcome activation barriers, leading to the more stable, crystalline, and often higher-dimensionality thermodynamic product.[10] |
| pH | Ligand Protonation State. | While less critical for the neutral PZDA ligand than for PZDC, pH can still influence the stability of the metal aqua ions in solution and prevent the formation of metal hydroxides. |
Part 3: Verifiable Experimental Protocols
The following protocols, adapted from highly cited literature on PZDA analogs, provide robust starting points for reacting PZDA with metal salts.
Protocol 2: Solvothermal Synthesis of a 2D Polymeric Copper(II) Complex
This protocol is based on the synthesis of a 2D grid polymer with PYZ-AM and is an excellent model for exploring the bridging capabilities of PZDA.[1] The objective is to encourage the formation of an extended network through slow, controlled crystallization.
Experimental Workflow
Caption: Workflow for the synthesis of a 2D Copper(II)-PZDA polymer.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of this compound (PZDA) (0.2 mmol) in hot methanol (15 mL).
-
Prepare a separate solution of Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (0.1 mmol) in methanol (10 mL). Causality: A 2:1 ligand-to-metal ratio is often used to ensure all coordination sites on the metal can be occupied by the primary ligand.
-
-
Reaction:
-
Add the copper nitrate solution to the hot PZDA solution with stirring. The solution should turn blue.
-
Allow the resulting solution to cool to room temperature.
-
-
Crystallization & Work-up:
-
Cover the beaker or vial with a perforated film (e.g., Parafilm with pinholes) and leave it undisturbed in a vibration-free location. Causality: Slow evaporation of the solvent gradually increases the concentration, promoting the growth of high-quality single crystals suitable for X-ray diffraction, rather than rapid precipitation of a powder.
-
After several days to weeks, blue crystals should form.
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.
-
Allow the crystals to air dry.
-
Protocol 3: Hydrothermal Synthesis of a 3D Manganese(II) Framework
This protocol is adapted from the hydrothermal synthesis of a 3D MOF using PZDC and is designed to create a robust, porous material.[10] Hydrothermal synthesis uses high temperature and pressure to increase reactant solubility and promote the formation of highly crystalline, thermodynamically stable products.
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a 23 mL Teflon-lined stainless-steel autoclave, combine this compound (PZDA) (0.1 mmol), Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O) (0.1 mmol), and 10 mL of deionized water. Causality: Water is the solvent of choice for hydrothermal reactions. The 1:1 stoichiometry is a common starting point for framework synthesis.
-
-
Reaction:
-
Seal the autoclave tightly.
-
Place the autoclave in a programmable oven and heat to 180 °C for 72 hours.
-
After the heating period, allow the oven to cool slowly to room temperature over 24 hours. Causality: Slow cooling is crucial for obtaining well-formed crystals.
-
-
Work-up:
-
Open the autoclave carefully in a fume hood.
-
Collect the crystalline product by filtration.
-
Wash the product thoroughly with water and then ethanol to remove any unreacted reagents trapped in the pores.
-
Dry the product in an oven at 60 °C.
-
Essential Characterization of Metal-PZDA Complexes
| Technique | Purpose & Expected Observations |
| Single-Crystal X-ray Diffraction | Unambiguously determines the 3D atomic structure, coordination geometry, bond lengths/angles, and network topology. This is the definitive characterization method. |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk crystalline material by comparing the experimental pattern to the one simulated from single-crystal data. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Provides evidence of coordination. Expect a shift in the C=O (amide I) stretching frequency (typically to lower wavenumbers) upon coordination of the carbonyl oxygen to the metal center.[1] Changes in the pyrazine ring vibrations also indicate coordination. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and identifies the loss of any coordinated or guest solvent molecules.[12] The decomposition temperature provides insight into the strength of the coordination bonds. |
| Elemental Analysis | Confirms the bulk elemental composition (C, H, N) of the synthesized complex, verifying the ligand-to-metal ratio. |
Conclusion and Outlook
While the direct coordination chemistry of this compound is an emerging field, a vast and robust body of literature on its analogs, pyrazine-2,5-dicarboxylic acid and pyrazine-2-carboxamide, provides a powerful predictive toolkit. By understanding the fundamental principles of coordination, the influence of reaction parameters, and by adapting proven protocols, researchers are well-equipped to explore this promising ligand. The combination of bridging pyrazine nitrogens and chelating amide functionalities in PZDA presents a compelling opportunity to synthesize novel metal-organic materials with unique structural motifs and potential applications in catalysis, materials science, and medicinal chemistry. This guide serves as a foundational blueprint for that exploration.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. A study of the structural and magnetic properties of some transition metal complexes of pyridine and pyrazine carboxylates - UBC Library Open Collections [open.library.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 13. benchchem.com [benchchem.com]
Application Note & Protocols: Utilizing Pyrazine-2,5-dicarboxamide as a Novel Linker for Functional Metal-Organic Frameworks
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a premier class of porous materials, distinguished by their tunable structures and vast potential in fields ranging from gas separation to biomedicine.[1][2] The choice of the organic linker is paramount, as it dictates the framework's topology, porosity, and functional properties. While pyrazine-dicarboxylates have been explored, this guide focuses on a closely related yet functionally distinct linker: Pyrazine-2,5-dicarboxamide . The introduction of amide functionalities in place of carboxylates offers unique opportunities for creating MOFs with enhanced stability and tailored host-guest interactions through hydrogen bonding. This document provides a comprehensive guide for researchers and drug development professionals on the rationale, synthesis, characterization, and potential applications of MOFs constructed with this promising linker.
Rationale for this compound as a MOF Linker
The strategic selection of an organic linker is the cornerstone of MOF design. This compound presents several compelling advantages over its carboxylate counterparts.
-
Enhanced Supramolecular Interactions: The amide groups (-CONH-) are excellent hydrogen bond donors and acceptors. This property can be leveraged to create more robust frameworks and to establish specific, directional interactions with guest molecules, such as active pharmaceutical ingredients (APIs). The inherent hydrogen bonding capabilities of the linker itself can lead to the formation of unique supramolecular structures.[3]
-
Modified Coordination Chemistry: The amide group offers a different coordination environment compared to a carboxylate group. While coordination typically occurs through the pyrazine nitrogen atoms and potentially the carbonyl oxygen, the N-H group remains available for secondary interactions, influencing the final framework topology and pore environment.
-
Tunable Hydrophilicity/Hydrophobicity: The amide functionality imparts a degree of polarity that can be finely tuned through further substitution on the amide nitrogen, allowing for precise control over the framework's interaction with aqueous environments—a critical factor for biomedical applications.[4]
-
Biocompatibility: Amide bonds are ubiquitous in biological systems (e.g., peptides and proteins). Incorporating this functionality into the MOF backbone may enhance biocompatibility, a crucial prerequisite for drug delivery systems.[1]
The molecular structure of this compound derivatives shows an extended conformation, which is conducive to forming porous, three-dimensional networks.[3] These molecules often arrange into layers linked by N-H···N or C-H···O hydrogen bonds, a behavior that can be harnessed during MOF self-assembly to guide the final structure.[3]
Synthesis Protocol: A Solvothermal Approach
The solvothermal method is a robust and widely adopted technique for MOF synthesis, allowing for the crystallization of high-quality materials under controlled temperature and pressure.[4] This protocol outlines a general procedure for synthesizing a hypothetical Zinc-based MOF using this compound (denoted as Pydca).
Synthesis Workflow Diagram
Caption: General Solvothermal Synthesis and Activation Workflow.
Step-by-Step Experimental Protocol
Rationale: This protocol uses Zinc(II) nitrate as the metal source due to its common use in forming stable MOFs.[1] N,N-Dimethylformamide (DMF) is chosen as the solvent for its high boiling point and ability to dissolve both the metal salt and the organic linker.[4][5]
-
Reactant Preparation:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of this compound (Pydca) in 10 mL of DMF. Gentle heating or sonication may be required to achieve full dissolution.
-
-
Solvothermal Reaction:
-
Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave tightly.
-
Place the autoclave in a programmable oven and heat to 120 °C for 48 hours. The slow heating and cooling rates (e.g., 5 °C/min) are critical for promoting the growth of well-defined crystals.
-
-
Isolation and Purification:
-
After the reaction, allow the autoclave to cool naturally to room temperature. Caution: Do not quench or cool rapidly.
-
Collect the resulting crystalline product by vacuum filtration or centrifugation.
-
Wash the collected solid thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
-
Solvent Exchange and Activation:
-
To prepare the MOF for porosity analysis, the high-boiling-point DMF within the pores must be replaced.
-
Immerse the purified product in a volatile solvent like ethanol or methanol (20 mL) for 24 hours, replacing the solvent with a fresh batch at least three times. This process is crucial for effective "activation."[4]
-
After the final wash, collect the solid by filtration and activate it by heating at 150 °C under a dynamic vacuum for 12 hours. This step evacuates the solvent molecules from the pores, making the framework accessible for analysis or application.[4]
-
Essential Characterization of Pydca-MOFs
A multi-technique approach is required to validate the synthesis and elucidate the properties of the new material.
Characterization Workflow Diagram
Caption: Logical Workflow for MOF Characterization.
Data Interpretation
The following table summarizes the key characterization techniques and the interpretation of their expected results.
| Technique | Purpose | Expected Outcome / Interpretation |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material.[4] | A unique pattern of sharp peaks indicates a well-ordered crystalline structure. Comparison with simulated patterns from single-crystal data (if available) confirms structural identity. The absence of peaks from starting materials indicates high purity. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and confirm the removal of guest solvents.[4] | An initial weight loss at <150°C corresponds to the removal of residual solvent. A stable plateau follows, with a sharp weight loss at higher temperatures (>300°C) indicating framework decomposition. The decomposition temperature is a measure of thermal stability. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To verify the presence of the Pydca linker within the framework and observe changes upon coordination. | The spectrum should show characteristic amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands. A shift in the pyrazine ring vibrations or carbonyl stretch compared to the free linker can indicate coordination to the metal center. |
| Gas Adsorption (N₂ at 77 K) | To determine the permanent porosity, specific surface area (BET method), and pore volume.[4][6] | A Type I or Type IV isotherm is characteristic of microporous or mesoporous materials, respectively. The data is used to calculate the BET surface area, which for a successful synthesis could range from several hundred to over a thousand m²/g.[7][8] |
Applications in Drug Development
The unique properties of Pydca-MOFs make them highly attractive candidates for drug delivery applications.[2]
-
High Drug Loading Capacity: Like other MOFs, Pydca-MOFs are expected to have high surface areas and pore volumes, enabling the encapsulation of significant quantities of therapeutic agents.[1]
-
Controlled Release: The release of a loaded drug can be controlled by diffusion from the pores. The amide groups within the pore walls can form hydrogen bonds with drug molecules containing complementary functional groups (e.g., -OH, -COOH, -NH₂), potentially leading to a more sustained and predictable release profile compared to frameworks lacking such functionality.
-
Targeted Delivery: The surface of the Pydca-MOF particles can be post-synthetically modified. For example, targeting ligands (e.g., folic acid, antibodies) could be attached to the amide groups or the metal clusters to direct the MOF to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[2]
-
Biocompatibility: The use of biocompatible metal ions like Zn(II) or Fe(III) combined with an organic linker featuring biologically-relevant amide bonds is a promising strategy for developing non-toxic drug carriers.[1]
Protocol for Drug Loading (Passive Diffusion):
-
Prepare a concentrated solution of the desired drug (e.g., curcumin, doxorubicin) in a suitable solvent.
-
Add the activated Pydca-MOF powder to the drug solution.
-
Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation, wash with fresh solvent to remove surface-adsorbed drug, and dry under vacuum.
-
The loading efficiency can be quantified using techniques like UV-Vis spectroscopy or HPLC by measuring the drug concentration in the supernatant before and after loading.
Summary and Future Outlook
This compound is a highly promising but underexplored linker for the design of next-generation MOFs. Its inherent capacity for hydrogen bonding offers a powerful tool for creating robust frameworks with tailored environments for guest molecules. The protocols and rationale presented here provide a solid foundation for researchers to synthesize and characterize these novel materials. Future work should focus on exploring different metal ions (e.g., Zr, Fe, Co) to create Pydca-MOFs with varying stability and functionality.[6][9] Investigating their performance in targeted drug delivery, catalysis, and selective gas separation will undoubtedly unlock their full potential.
References
- 1. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Water-based synthesis and characterisation of a new Zr-MOF with a unique inorganic building unit - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Formation of Coordination Polymers with Pyrazine-2,5-dicarboxamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Pyrazine-2,5-dicarboxamide in Crystal Engineering
This compound is a compelling organic ligand for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its rigid pyrazine core provides a well-defined geometric vector, while the two amide functionalities introduce a rich tapestry of directional hydrogen bonding capabilities (N-H···O, N-H···N) and secondary coordination sites through the amide oxygen atoms.[1][2] This duality—strong coordination via the pyrazine nitrogens and robust supramolecular interactions via the amide groups—allows for the rational design of multidimensional networks with tunable properties.
Unlike its carboxylate analogue, pyrazine-2,5-dicarboxylic acid, the dicarboxamide ligand offers neutral coordination sites and potent hydrogen bond donors. This distinction is critical; the strong, charge-assisted hydrogen bonds in carboxylate systems can sometimes dominate structure formation, whereas the dicarboxamide allows for more subtle and complex interplay between coordinative bonds and hydrogen bonds. This guide provides an in-depth exploration of the design principles, synthesis protocols, and characterization of coordination polymers constructed from this versatile ligand.
Design Principles: Causality in Experimental Choices
The final topology and properties of a this compound coordination polymer are not accidental. They are the direct result of a careful balance of chemical potentials. Understanding the causality behind each experimental choice is paramount for reproducible success.
-
The Ligand's Role: this compound can act as a bidentate bridging ligand through its two pyrazine nitrogen atoms, creating linear or zigzag chains. The amide groups are pivotal. They can remain uncoordinated, acting purely as hydrogen bonding directors to link adjacent polymer chains into 2D sheets or 3D networks.[1][2] Alternatively, the amide oxygen can coordinate to a metal center, leading to higher-dimensional structures with enhanced stability.
-
Choice of Metal Ion: The coordination geometry and Lewis acidity of the metal ion are primary determinants of the final structure.
-
Octahedral Metals (e.g., Cu(II), Co(II), Ni(II)): These ions often coordinate to the pyrazine nitrogens at their equatorial sites, leaving axial sites available for solvent molecules or anions. This can lead to 1D chains that are then cross-linked by hydrogen bonds. In some cases, bridging pyrazine-amide-metal coordination can form 2D grid-like polymers.[3]
-
Metals with Flexible Coordination (e.g., Cd(II), Zn(II)): These d¹⁰ ions can adopt various geometries (tetrahedral to octahedral), allowing for more complex and unpredictable network topologies.[4] Their flexibility can be exploited to create porous frameworks.
-
Lanthanides: Their high coordination numbers and preference for oxygen donors can favor coordination with the amide oxygens, leading to intricate 3D frameworks.
-
-
Solvent System: The solvent is not merely a medium but an active participant.
-
Protic Solvents (Methanol, Ethanol, Water): These solvents can compete for hydrogen bonding sites on the ligand and coordination sites on the metal, potentially leading to solvated structures or lower-dimensional products.
-
Aprotic Polar Solvents (DMF, DMAc): These are often the solvents of choice. They effectively solvate the metal salts and ligand without competing for hydrogen bonding donor sites. However, they can coordinate to the metal and may require high temperatures to be removed from the final product's pores.
-
-
Counter-ions and pH: Anions (e.g., NO₃⁻, ClO₄⁻, Cl⁻) can coordinate to the metal center, blocking sites that would otherwise be available for ligand coordination and thus reducing the dimensionality of the resulting polymer. The pH can influence the protonation state of any residual carboxylic acid starting material and affect the stability of the metal-ligand bonds.
Synthesis Protocols & Experimental Workflow
Trustworthy protocols are self-validating. The procedures outlined below are designed for reproducibility and include checkpoints for characterization.
Materials and Equipment
-
Reagents: Pyrazine-2,5-dicarboxylic acid, Thionyl chloride (SOCl₂), Methanol (anhydrous), Ammonia (7N solution in MeOH) or desired amine, Metal salts (e.g., Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O, CdCl₂·H₂O), Solvents (DMF, Ethanol, Methanol - high purity).
-
Equipment: Schlenk line or glovebox (for handling anhydrous reagents), Reflux condenser and heating mantle, Magnetic stirrer, Glass vials (4 mL or 20 mL), Programmable oven, Filtration apparatus (Büchner funnel), Centrifuge, Analytical balance, pH meter.
Ligand Synthesis: this compound
Causality Note: This two-step process from the readily available dicarboxylic acid is a standard and reliable route. The intermediate ester is more reactive towards amidation than the acid itself.
-
Esterification: In a round-bottom flask under an inert atmosphere, suspend pyrazine-2,5-dicarboxylic acid (1 eq.) in anhydrous methanol. Cool the mixture in an ice bath. Slowly add thionyl chloride (2.5 eq.) dropwise. Reflux the mixture overnight.[5] The solution should become clear. Remove the solvent under reduced pressure to yield dimethyl pyrazine-2,5-dicarboxylate as a solid.
-
Amidation: Dissolve the crude ester in a concentrated solution of ammonia in methanol (7N). Stir in a sealed pressure vessel at room temperature for 48-72 hours. A white precipitate of this compound will form. Filter the solid, wash with cold methanol, and dry under vacuum. Confirm purity via ¹H NMR and FTIR.
General Protocol for Coordination Polymer Synthesis (Solvothermal Method)
The solvothermal method is preferred as it allows for the crystallization of thermodynamically stable phases.
-
Reactant Preparation: In a typical 4 mL glass vial, combine this compound (e.g., 0.05 mmol, 8.3 mg) and a chosen metal salt (e.g., Cu(NO₃)₂·3H₂O, 0.05 mmol, 12.1 mg) for a 1:1 molar ratio.
-
Solvent Addition: Add 2 mL of DMF. Sonicate the mixture for 5 minutes to ensure homogeneity.
-
Reaction: Tightly cap the vial. Place it in a programmable oven and heat to a specific temperature (typically 80-120 °C) for 24-72 hours. The heating and cooling rates should be slow (e.g., 5 °C/min) to promote the growth of high-quality single crystals.
-
Isolation: After cooling to room temperature, well-formed crystals should be visible. Decant the mother liquor. Wash the crystals by soaking them in fresh DMF (3 x 5 mL) for 24 hours to remove unreacted starting materials.
-
Activation: For applications requiring porosity, the coordinated DMF solvent must be removed. This is a critical step, as direct heating can cause framework collapse. A solvent exchange with a more volatile solvent like ethanol or acetone is performed, followed by careful heating under vacuum or supercritical CO₂ drying.[6]
Visualization of Synthesis Workflow
Caption: Workflow for ligand synthesis and subsequent solvothermal formation of a coordination polymer.
Characterization Workflow: Validating Structure and Purity
A multi-technique approach is essential to unambiguously determine the structure and purity of the synthesized material.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise atomic arrangement, including bond lengths, bond angles, coordination environment of the metal, and the hydrogen bonding network.[3] Obtaining suitable single crystals is the primary goal of the synthesis protocol.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample by comparing the experimental pattern to the one simulated from SC-XRD data. It is also crucial for monitoring structural changes during activation or guest uptake.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides clear evidence of ligand coordination. Key vibrations to monitor include the N-H stretches (~3400-3200 cm⁻¹) and the C=O stretch (Amide I band, ~1680 cm⁻¹). A shift in these bands upon coordination to the metal ion confirms the involvement of the amide group.[7]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the polymer and quantifies the amount of solvent present in the structure. The decomposition profile reveals the temperature at which the framework collapses.[7]
-
Gas Sorption Analysis: For porous materials, nitrogen sorption isotherms at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, confirming the material's permanent porosity after activation.
Case Studies & Quantitative Data
The versatility of this compound and its derivatives allows for a range of structures. While direct examples with the parent ligand are emerging, related systems demonstrate the principles.
| Compound ID | Metal Ion | Ancillary Ligand | Dimensionality | Key Structural Feature | Ref. |
| 1 | Cu(II) | Pyrazine-2-carboxamide | 2D | Equatorial-axial bridging via ligand | [3] |
| 2 | Cd(II) | Pyrazine-2,3-dicarboxylato | 1D -> 3D | H-bonding and π-π stacking | [8] |
| 3 | Mn(II) | Pyrazine-2,5-dicarboxylato | 3D | Hexadentate ligand bridging four metal centers | [9] |
| 4 | Zn(II) | Pyrazine-2,5-dicarboxylato | 1D | Linear polymeric chain | [10] |
Note: The table includes examples with closely related pyrazine-carboxamide and pyrazine-dicarboxylate ligands to illustrate the structural diversity achievable with this ligand family.
Structure-Function Relationships & Potential Applications
The rational design enabled by this compound directly translates into functional materials.
Caption: Relationship between structural features of the coordination polymers and their potential applications.
-
Gas Storage and Separation: By selecting metal ions and synthesis conditions that prevent interpenetration, porous 3D frameworks can be constructed. The amide groups lining the pores can create specific binding sites for polar molecules like CO₂, enhancing separation selectivity.[11][12]
-
Catalysis: Open metal sites within the framework can act as Lewis acid catalytic centers. The constrained environment of the pores can impart size and shape selectivity to catalytic reactions.[4]
-
Drug Delivery: The hydrogen bonding capability of the amide groups is ideal for the encapsulation and controlled release of therapeutic molecules. The biocompatibility of certain metal ions (e.g., Zn, Fe) is an advantage in this context.[11]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Amorphous Powder / No Crystals | Reaction temperature too low/high; Reaction time too short; Reactants concentration too high (fast precipitation). | Screen a range of temperatures (e.g., 60, 80, 100, 120 °C). Increase reaction time. Decrease reactant concentration. |
| Poor Crystal Quality | Cooling rate too fast; Impurities in starting materials. | Decrease oven cooling rate (e.g., 1-2 °C/hour). Recrystallize ligand and use high-purity metal salts and solvents. |
| Phase Impurity (Multiple Products) | Unfavorable thermodynamics; Solvent coordination. | Add a modulator (e.g., a small amount of a monocarboxylic acid) to control nucleation. Try a different solvent system. |
| Framework Collapse upon Activation | Strong capillary forces during solvent removal. | Use supercritical CO₂ drying. Perform solvent exchange with a low surface tension solvent (e.g., pentane) before vacuum drying. |
References
- 1. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
Application Notes and Protocols: Pyrazine-2,5-dicarboxamide in the Synthesis of Pharmaceutical Intermediates
Introduction: The Privileged Pyrazine Scaffold
The pyrazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make it an invaluable component in the design of novel therapeutics. Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and diuretic effects.[2][3][4] Among the various pyrazine-based starting materials, pyrazine-2,5-dicarboxamide stands out as a versatile and readily accessible building block for the synthesis of key pharmaceutical intermediates. This guide provides detailed protocols and insights into its application, with a focus on the synthesis of 2,5-diaminopyrazine and its subsequent elaboration into a kinase inhibitor scaffold.
Core Application: Synthesis of 2,5-Diaminopyrazine via Hofmann Rearrangement
2,5-Diaminopyrazine is a critical intermediate in the synthesis of numerous pharmaceutical agents, particularly kinase inhibitors and antivirals.[5][6] The Hofmann rearrangement of this compound offers an efficient and direct route to this valuable diamine. This classical organic reaction transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[7] The choice of the Hofmann rearrangement is predicated on its reliability and the commercial availability of the necessary reagents.
Experimental Protocol: Hofmann Rearrangement of this compound
This protocol details the conversion of this compound to 2,5-diaminopyrazine.
Materials:
-
This compound
-
Sodium hypobromite (NaOBr) solution (freshly prepared from bromine and sodium hydroxide)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Hypobromite Solution: In a fume hood, slowly add bromine (2.0 eq) to a cold (0 °C) aqueous solution of sodium hydroxide (4.0 eq). Stir until the bromine has completely dissolved to form a pale yellow solution. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Hofmann Rearrangement: Cool the solution to 0-5 °C using an ice bath. Slowly add the freshly prepared sodium hypobromite solution via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Cool the reaction mixture to room temperature and quench any excess hypobromite with a small amount of sodium bisulfite. Acidify the mixture with concentrated HCl to a pH of ~1. Extract the aqueous layer with ethyl acetate to remove any non-basic impurities.
-
Isolation of Product: Basify the aqueous layer with a concentrated NaOH solution to a pH of >12. Extract the product into ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2,5-diaminopyrazine.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Self-Validation and Characterization:
The identity and purity of the synthesized 2,5-diaminopyrazine should be confirmed by analytical techniques.
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~294-296 °C |
| ¹H NMR | Peaks corresponding to the aromatic protons and the amine protons |
| ¹³C NMR | Peaks corresponding to the pyrazine ring carbons |
| Mass Spec (ESI-MS) | [M+H]⁺ peak at m/z = 111.06 |
| Purity (HPLC) | >95% |
Diagram of the Hofmann Rearrangement Workflow:
Caption: Workflow for the synthesis of 2,5-diaminopyrazine.
Application in Kinase Inhibitor Scaffolds
The 2,5-diaminopyrazine core is a prevalent feature in many kinase inhibitors.[5] The two amino groups provide handles for further functionalization, allowing for the introduction of various substituents that can interact with the kinase active site. The following protocol outlines a representative synthesis of a kinase inhibitor intermediate from 2,5-diaminopyrazine.
Experimental Protocol: Synthesis of a Substituted Pyrazin-2-amine Intermediate
This protocol describes a selective N-acylation of 2,5-diaminopyrazine, a common step in the synthesis of kinase inhibitors.
Materials:
-
2,5-Diaminopyrazine
-
Substituted benzoyl chloride (e.g., 4-methoxybenzoyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-diaminopyrazine (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (1.1 eq).
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the substituted benzoyl chloride (1.0 eq) in DCM.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-(5-aminopyrazin-2-yl)benzamide derivative.
Characterization Data for a Representative Intermediate:
| Parameter | Expected Result for N-(5-aminopyrazin-2-yl)-4-methoxybenzamide |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks for pyrazine, benzamide, and methoxy protons |
| Mass Spec (ESI-MS) | [M+H]⁺ peak at m/z = 245.10 |
| Purity (HPLC) | >98% |
Diagram of the Kinase Inhibitor Intermediate Synthesis:
Caption: Synthesis of a kinase inhibitor intermediate.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care and have a bromine spill kit readily available.
-
Strong acids and bases should be handled with caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine diuretics. II. N-amidino-3-amino-5-substituted 6-halopyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemistwizards.com [chemistwizards.com]
Application Notes & Protocols: A Guide to Pyrazine-2,5-dicarboxamide Functionalization
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Foreword: The Pyrazine-2,5-dicarboxamide Scaffold
The pyrazine core is a privileged scaffold in medicinal chemistry and materials science.[1][2] As a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, it imparts unique electronic properties, metabolic stability, and hydrogen bonding capabilities to molecules.[2][3] Pyrazine-containing compounds are found in numerous FDA-approved drugs, including the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib, highlighting their therapeutic relevance.[1][3]
This compound, in particular, offers a symmetrical and robust platform for chemical elaboration. Its two amide groups provide reactive handles for introducing a wide range of substituents, enabling the systematic exploration of chemical space to optimize biological activity or material properties. This guide provides an in-depth exploration of the primary methods for functionalizing this versatile scaffold, focusing on both modifications at the amide nitrogen atoms and transformations of the pyrazine ring itself. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to guide experimental design and troubleshooting.
Part 1: Functionalization at the Amide Nitrogen Centers
The most direct approach to diversifying the this compound core is through modification of the amide N-H bonds. These methods allow for the introduction of alkyl, aryl, and other functionalities, profoundly influencing the molecule's steric and electronic properties, solubility, and biological target interactions.
Synthesis of N,N'-Disubstituted Pyrazine-2,5-dicarboxamides via Amide Bond Formation
The most common and versatile strategy does not start with the parent dicarboxamide but rather with its precursor, pyrazine-2,5-dicarboxylic acid. By activating the carboxylic acid groups, a diverse library of amines can be coupled to form the desired N,N'-disubstituted dicarboxamides.
Carboxylic acids are not sufficiently electrophilic to react directly with amines under mild conditions. Therefore, they must first be converted into a more reactive intermediate. Two primary pathways are employed: conversion to a highly reactive acyl chloride or in-situ activation using a peptide coupling agent. The acyl chloride route is robust and cost-effective for simple amines, while coupling agents offer milder conditions, broader functional group tolerance, and are ideal for more complex or sensitive substrates.
This two-step protocol first creates the highly reactive pyrazine-2,5-dicarbonyl dichloride, which is then reacted with the desired amine.
Step 1: Synthesis of Pyrazine-2,5-dicarbonyl dichloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), add pyrazine-2,5-dicarboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Once the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude pyrazine-2,5-dicarbonyl dichloride is a solid and can often be used directly in the next step.
Step 2: Amide Coupling
-
Dissolve the crude pyrazine-2,5-dicarbonyl dichloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired primary or secondary amine (2.2 - 2.5 eq) in the same solvent. An excess of the amine or the addition of a non-nucleophilic base like triethylamine (Et₃N) (2.2 eq) is required to neutralize the HCl byproduct.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,N'-disubstituted this compound, which can be purified by recrystallization or column chromatography.[4][5][6]
This one-pot method avoids the harsh conditions of the acyl chloride route. Propylphosphonic anhydride (T3P®) is an excellent choice for its high efficiency and easy workup.[7]
-
To a flask, add pyrazine-2,5-dicarboxylic acid (1.0 eq), the desired amine (2.2 eq), and a suitable solvent such as DMF or ethyl acetate.
-
Add a tertiary amine base such as diisopropylethylamine (DIPEA) (3.0 eq).
-
With stirring, add T3P® (50% solution in ethyl acetate, 2.5 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC.[7]
-
After completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for synthesizing N,N'-disubstituted pyrazine-2,5-dicarboxamides.
N-Arylation of this compound
Introducing aryl groups onto the amide nitrogens is a powerful strategy in drug discovery. This is typically achieved via copper-catalyzed Ullmann-type or palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. The copper-catalyzed approach is often more practical and cost-effective for amide N-arylation.[8]
The N-arylation reaction involves the formation of a new nitrogen-carbon bond between the amide nitrogen and an aryl halide. A copper(I) catalyst is essential for this transformation. The reaction proceeds through an oxidative addition of the aryl halide to the copper catalyst, followed by coordination of the deprotonated amide. Reductive elimination then furnishes the N-arylated product and regenerates the active catalyst. A suitable ligand is crucial to stabilize the copper intermediates, and a base is required to deprotonate the amide, making it nucleophilic.[8][9]
This protocol provides a general method for the mono- or di-arylation of this compound.
-
To an oven-dried reaction vessel, add CuI (5-10 mol%), a suitable ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 10-20 mol%), and a base such as K₃PO₄ or K₂CO₃ (2.0 eq per N-H bond to be functionalized).[8]
-
Add this compound (1.0 eq) and the aryl halide (e.g., aryl iodide or bromide, 1.1-1.5 eq per N-H bond).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add an anhydrous polar aprotic solvent, such as DMF or DMSO.
-
Heat the reaction mixture to 100-120 °C and stir for 5-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the N-aryl this compound.
| Substrate (Aryl Halide) | Base | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | K₃PO₄ | CuI / (S)-N-methylpyrrolidine-2-carboxylate | DMSO | 110 | Good to High | [8] |
| 4-Iodotoluene | K₃PO₄ | CuI / (S)-N-methylpyrrolidine-2-carboxylate | DMSO | 110 | Good to High | [8] |
| 1-Bromo-4-methoxybenzene | K₂CO₃ | CuI / Diamine Ligand | Dioxane | 110 | Good | [9] |
| 2-Bromopyridine | Cs₂CO₃ | Pd₂(dba)₃ / Xantphos | Toluene | 100 | Moderate to Good | Buchwald-Hartwig Conditions |
Table 1: Representative Conditions for N-Arylation Reactions.
Part 2: Functionalization of the Pyrazine Ring
Modifying the pyrazine ring itself opens up a different vector for chemical diversification. A key transformation is the conversion of an amide group into an amine via rearrangement, which installs a new reactive functional group directly onto the aromatic core.
Amide to Amine Conversion: The Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom (the carbonyl carbon is lost as CO₂).[10][11] Applying this reaction to this compound allows for the synthesis of 5-aminopyrazine-2-carboxamide, a valuable intermediate for further functionalization.
The reaction is initiated by deprotonating the amide with a strong base, followed by reaction with bromine to form an N-bromoamide intermediate. A second deprotonation generates an unstable N-bromoamide anion. This intermediate undergoes a key rearrangement step: the alkyl (in this case, pyrazinyl) group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate. In the aqueous basic medium, the isocyanate is rapidly hydrolyzed to a carbamic acid, which is unstable and decarboxylates to yield the primary amine and CO₂.[10][11]
This protocol describes the conversion of one amide group to an amine.
-
Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (NaOH) (4.0 eq) in water.
-
In a separate flask, dissolve this compound (1.0 eq) in cold aqueous NaOH.
-
Slowly add the cold NaOBr solution to the this compound solution, maintaining the temperature at or below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 70-80 °C and hold for 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and neutralize it carefully with concentrated HCl to pH ~7. The product, 5-aminopyrazine-2-carboxamide, may precipitate.
-
Extract the product with a suitable organic solvent like ethyl acetate or butanol.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[12]
Caption: Reaction pathway for the Hofmann Rearrangement on the pyrazine scaffold.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand [mdpi.com]
- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Chromatographic Purification of Pyrazine-2,5-dicarboxamide
Introduction: The Importance of Purity in Pyrazine-2,5-dicarboxamide Research
This compound is a heterocyclic compound featuring a central pyrazine ring with two amide functional groups. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. Pyrazine derivatives are integral components of numerous clinically important drugs, including those with antitubercular and antiviral activities. The amide functional groups provide hydrogen bonding capabilities, making these molecules valuable as building blocks for supramolecular assemblies and coordination polymers[1][2].
Given its potential applications, the synthesis of this compound is a critical first step. However, synthetic reactions rarely yield a perfectly pure product. Unreacted starting materials, by-products, and reagents can interfere with subsequent biological assays, characterization studies, and drug formulation. Therefore, robust and efficient purification is paramount. Chromatography, a powerful technique for separating components of a mixture, is the method of choice.
This application note provides a detailed, experience-driven guide to the chromatographic purification of this compound. We will move from rapid method development using Thin-Layer Chromatography (TLC) to bulk purification via preparative flash column chromatography and conclude with high-resolution analysis using High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to be self-validating, with explanations for each experimental choice to ensure both success and a deep understanding of the purification process.
Foundational Knowledge: Physicochemical Properties
A successful purification strategy begins with understanding the target molecule. The physicochemical properties of this compound dictate its behavior in different chromatographic systems.
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₆H₆N₄O₂ | [3] | - |
| Molecular Weight | 166.14 g/mol | [3] | - |
| Appearance | White to off-white crystalline powder | [4] | Visual identification of the solid product. |
| Boiling Point | 505.1°C at 760 mmHg | [3] | Indicates low volatility; purification will be in the liquid phase. |
| LogP | 0.075 | [3] | A low LogP value indicates high polarity, suggesting good retention on polar stationary phases (like silica) and early elution in reversed-phase systems. |
| Solubility | Slightly soluble in water. Soluble in polar organic solvents like DMSO, Ethanol. Low solubility in non-polar solvents. | [4][5] | Crucial for selecting sample preparation solvents and the initial mobile phase composition. Poor solubility in non-polar solvents favors normal-phase chromatography. |
| UV Absorbance | Pyrazine ring is UV-active. | [6][7] | Allows for easy visualization on TLC plates with a fluorescent indicator (F254) and detection by UV detectors in flash chromatography and HPLC. A typical scanning wavelength is ~270-275 nm[7][8]. |
The Purification Strategy: A Multi-Step Chromatographic Workflow
Our strategy employs a logical progression from small-scale method development to large-scale purification and final analysis. This ensures efficient use of time and resources while maximizing purity.
Caption: Overall purification workflow for this compound.
Protocol I: Method Development with Thin-Layer Chromatography (TLC)
Expertise & Causality: TLC is an indispensable tool for rapidly screening solvent systems (eluents). The goal is to find a solvent mixture that moves the target compound off the baseline but separates it clearly from impurities. For a polar compound like this compound on a polar stationary phase (silica), we need a sufficiently polar mobile phase to achieve migration. An ideal retention factor (Rƒ) for the target compound is between 0.25 and 0.4, as this typically translates well to column chromatography separation[9].
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber with lid
-
Capillary spotters
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane
-
UV lamp (254 nm)
-
Sample: A small amount of crude this compound dissolved in a polar solvent (e.g., a few drops of DMSO or MeOH).
Step-by-Step Methodology:
-
Chamber Preparation: Pour a small amount (~0.5 cm depth) of your chosen eluent into the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures even solvent migration up the plate. Close the lid and let it equilibrate for 5-10 minutes.
-
Spotting: Using a capillary spotter, draw a faint pencil line ~1 cm from the bottom of the TLC plate. Carefully spot a small, concentrated dot of your dissolved crude sample onto this line. Allow the solvent to fully evaporate.
-
Development: Gently place the TLC plate into the equilibrated chamber, ensuring the solvent level is below your spotted sample. Close the lid and allow the solvent front to travel up the plate undisturbed.
-
Visualization: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp. Circle the visible spots with a pencil.
-
Rƒ Calculation: Measure the distance from the baseline to the center of the spot for your target compound and the distance from the baseline to the solvent front.
-
Rƒ = (Distance traveled by compound) / (Distance traveled by solvent front)
-
-
Optimization:
-
If Rƒ is too low (<0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., increase MeOH in a DCM:MeOH mixture).
-
If Rƒ is too high (>0.6): The eluent is too polar. Decrease the proportion of the polar solvent.
-
A good starting point for polar amides is a mixture of a moderately polar solvent and a very polar solvent, such as Dichloromethane:Methanol or Ethyl Acetate:Methanol. A mobile phase of methylene chloride:methanol:ammonia has been shown to be effective for separating pyrazinamide from its acidic impurity, highlighting the utility of amine-modified eluents for nitrogen-containing heterocycles[7][10].
-
Protocol II: Bulk Purification via Preparative Flash Column Chromatography
Expertise & Causality: Flash chromatography applies pressure to speed up the passage of the mobile phase through a column of stationary phase (silica gel). Based on the TLC results, we will use an optimized eluent system to separate the bulk of the crude material. For compounds with limited solubility in the starting eluent, dry loading is superior to wet loading as it prevents the sample from precipitating at the top of the column and ensures a narrow, concentrated starting band, leading to better separation.
Caption: Principle of separating a mixture by column chromatography.
Materials & Equipment:
-
Glass chromatography column with stopcock
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Sand (purified)
-
Eluent system determined from TLC
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
Crude this compound
-
Small amount of celite or silica for dry loading
Step-by-Step Methodology:
-
Column Packing (Slurry Method):
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~0.5 cm).
-
In a beaker, create a slurry of silica gel in the least polar eluent you will use (e.g., pure hexane or a 95:5 hexane:EtOAc mixture).
-
Pour the slurry into the column. Use gentle pressure (air or nitrogen) to pack the silica bed evenly, continuously tapping the side of the column to dislodge air bubbles.
-
Once packed, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition. Do not let the column run dry.
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol).
-
Add a small amount of silica gel or celite to this solution (enough to form a dry, free-flowing powder after solvent removal).
-
Remove the solvent completely using a rotary evaporator.
-
Carefully add the resulting powder containing your adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 100% DCM).
-
Collect fractions continuously. The volume of each fraction should be about 10-20% of the column volume.
-
Gradually increase the polarity of the eluent (gradient elution). For example, move from 100% DCM to 99:1 DCM:MeOH, then 98:2, and so on. This ensures that less polar impurities wash out first, followed by your target compound, and finally the most polar impurities. A mixture of hexane and ethyl acetate has proven effective for separating various pyrazine derivatives[11][12].
-
-
Fraction Monitoring:
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate in the eluent system that gave an Rƒ of ~0.3.
-
Identify the fractions containing only your pure target compound (a single spot at the correct Rƒ).
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Protocol III: High-Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
Expertise & Causality: HPLC offers significantly higher resolution than flash chromatography and is the gold standard for assessing final purity. In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Polar compounds like this compound will elute relatively early. Adding a small amount of acid (like formic acid) to the mobile phase helps to ensure sharp, symmetrical peaks by protonating any basic sites on the molecule or residual silanols on the column.
Instrumentation & Parameters:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard analytical HPLC with UV/PDA detector | Standard for purity analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | A workhorse column for separating a wide range of polarities. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; formic acid is a common MS-compatible modifier that improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase; Acetonitrile is a common solvent for reversed-phase HPLC of pyrazines[6][13]. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient is effective for separating the polar target from potential non-polar impurities. |
| Detection | PDA/UV at 275 nm | Pyrazines have strong absorbance in this region[7]. A PDA detector allows for peak purity analysis across a spectrum. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity[13]. |
| Injection Vol. | 5-10 µL | Standard analytical injection volume. |
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of your purified solid (~0.1-0.5 mg/mL) in the mobile phase (e.g., a 50:50 mixture of water and acetonitrile). Filter the sample through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC system.
-
System Equilibration: Run the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample and run the gradient method.
-
Data Analysis: Integrate the chromatogram to determine the retention time of the main peak. Calculate the purity by dividing the peak area of the target compound by the total area of all peaks. A purity level of >98% is typically desired for drug development applications.
References
- 1. mdpi.com [mdpi.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. This compound | CAS#:41110-27-4 | Chemsrc [chemsrc.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyrazine-2,5-dicarboxylic acid CAS#: 122-05-4 [m.chemicalbook.com]
- 6. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 9. jasco.hu [jasco.hu]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Pyrazine-2,5-dicarboxamide Synthesis
Welcome to the technical support center for the synthesis of Pyrazine-2,5-dicarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction yields. Our focus is on providing robust, field-tested insights to ensure the reliability and success of your experiments.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Question 1: My overall yield is consistently low. What are the most critical factors I should investigate first?
Answer: Low yield is a frequent issue that can typically be traced back to one of three areas: the starting materials, the activation of the carboxylic acid, or the amidation conditions.
-
Purity of Starting Material: The primary starting material, Pyrazine-2,5-dicarboxylic acid, must be anhydrous for many activation methods to be efficient. Water can consume activating reagents or hydrolyze activated intermediates. We recommend drying the dicarboxylic acid in a vacuum oven before use. Both Pyrazine-2,5-dicarboxylic acid and its dimethyl ester are commercially available, which can be a reliable alternative to in-house synthesis.[1]
-
Inefficient Carboxylic Acid Activation: Direct conversion of a carboxylic acid to an amide by heating with an amine is often a low-yield, high-temperature process because the hydroxide ion (HO⁻) is a very poor leaving group.[2][3] The carboxylic acid must first be "activated" by converting the hydroxyl into a better leaving group. If this activation step is incomplete, the overall yield will suffer. We will discuss this in more detail in the FAQs.
-
Suboptimal Amidation Conditions: The amidation step itself is critical. Factors such as the choice of solvent, reaction temperature, and reaction time can significantly impact the yield. For instance, in the conversion of Dimethyl pyrazine-2,5-dicarboxylate to the diamide, refluxing in methanol is a common and effective method.[1] Insufficient reflux time can lead to incomplete reaction.
Question 2: I am observing a significant amount of a mono-amide, mono-acid byproduct. How can I drive the reaction to completion to form the diamide?
Answer: The formation of the mono-amide intermediate, Pyrazine-2,5-carboxamide-5-carboxylic acid (or its corresponding ester), is a classic sign of incomplete reaction. This can be due to stoichiometry, reaction kinetics, or solubility issues.
-
Stoichiometry of the Amine: Ensure you are using a sufficient excess of the amine source (e.g., ammonia or an amine derivative). For reactions involving acid chlorides, a portion of the amine will be consumed to neutralize the HCl byproduct.[3] A common strategy is to use at least two equivalents of the amine per carboxylic acid group.
-
Reaction Time and Temperature: Amide formation can be slow. Increasing the reaction time or temperature (within the limits of substrate stability) can often improve conversion. When synthesizing N²,N⁵-bis(pyridin-2-ylmethyl)this compound from the dimethyl ester, refluxing for 5 hours is reported to be effective.[1] For more sterically hindered amines, much longer reaction times (e.g., 55 hours) may be necessary.[1]
-
Solubility: If the mono-substituted intermediate precipitates from the reaction mixture prematurely, it will be unavailable to react further. Consider using a solvent in which both the starting material and the intermediate have reasonable solubility at the reaction temperature.
Question 3: My reaction mixture turns dark brown or black, and I am getting a low yield of an impure product. What is causing this decomposition?
Answer: Dark coloration often indicates side reactions or decomposition of the pyrazine ring, which can be sensitive to harsh conditions.
-
Harsh Reagents: The use of overly aggressive reagents or conditions for activating the carboxylic acid can be a cause. For example, while thionyl chloride is effective, it can lead to charring if the temperature is not controlled. A milder alternative is to use oxalyl chloride with a catalytic amount of DMF.[4]
-
Oxidation: Pyrazine rings can be susceptible to oxidation, especially at elevated temperatures in the presence of oxidizing agents.[5] Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if you suspect oxidative side reactions.
-
Instability of Intermediates: Some activated intermediates can be unstable. For example, acid chlorides of heteroaromatic compounds can be less stable than their benzenoid analogs. It is often best to use them in situ immediately after their formation.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: A troubleshooting flowchart for low-yield synthesis.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the most reliable method for activating Pyrazine-2,5-dicarboxylic acid for amidation?
Answer: There are three primary strategies for activating the dicarboxylic acid, each with its own advantages and disadvantages. The most reliable and often highest-yielding method for many researchers is the esterification-amidation pathway .
-
Via Acid Chlorides:
-
Method: The dicarboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form pyrazine-2,5-dicarbonyl dichloride.[4] This highly reactive intermediate is then treated with an amine source.
-
Pros: Very reactive intermediate leads to fast amide formation.
-
Cons: Reagents are harsh and moisture-sensitive. The intermediate can be unstable, and the HCl byproduct must be neutralized, which requires excess amine or an added base.[3]
-
-
Via Ester Intermediates (Recommended):
-
Method: The dicarboxylic acid is first converted to its dimethyl or diethyl ester. A common procedure involves refluxing the acid in the corresponding alcohol (e.g., methanol) with a catalytic amount of strong acid like H₂SO₄.[1] The purified diester is then reacted with the amine source.
-
Pros: Diester is a stable, easily purified intermediate. The reaction is generally clean, high-yielding (90% yield for the esterification step is reported), and avoids harsh reagents.[1]
-
Cons: It is a two-step process.
-
-
Via Direct Coupling Reagents:
-
Method: The dicarboxylic acid and amine are mixed in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1,1'-Carbonyldiimidazole (CDI). These reagents activate the carboxylic acid in situ.
-
Pros: A one-pot reaction. Milder conditions compared to acid chloride formation.
-
Cons: Coupling reagents can be expensive. Byproducts (like dicyclohexylurea or DCU from DCC) can be difficult to remove.
-
Carboxylic Acid Activation Pathways
Caption: Common activation pathways for dicarboxylic acids.
FAQ 2: What are the best practices for purifying the final this compound product?
Answer: this compound and its derivatives are often crystalline solids with limited solubility in common organic solvents. This property can be leveraged for purification.
-
Precipitation and Washing: In many procedures, the product conveniently precipitates from the reaction mixture upon completion or cooling.[1] The solid should be filtered and washed thoroughly with a solvent in which the product is insoluble but the impurities are soluble. Cold methanol is often used for this purpose.[1]
-
Recrystallization: If the product requires further purification, recrystallization is a viable option. For N-substituted derivatives, solvents like dichloromethane have been used successfully.[1] Finding a suitable solvent system for the parent this compound may require some screening.
-
Dealing with Byproducts: If using a coupling reagent like DCC, the main byproduct, dicyclohexylurea (DCU), is insoluble in most solvents and can often be removed by filtration.
Part 3: Recommended Experimental Protocol
This protocol details the reliable two-step synthesis via the dimethyl ester intermediate, which is known for its high yield and clean reaction profile.
Step 1: Synthesis of Dimethyl pyrazine-2,5-dicarboxylate [1]
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend anhydrous pyrazine-2,5-dicarboxylic acid (e.g., 5 g, 30 mmol) in absolute methanol (190 ml).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1.5 ml) to the suspension.
-
Reflux: Heat the mixture to reflux. Continue refluxing until a clear solution is obtained (approximately 9 hours). The dissolution of the solid is a visual indicator of reaction progress.
-
Crystallization: Remove the heat and allow the solution to stand overnight at a reduced temperature (e.g., 268 K or -5 °C) to induce crystallization.
-
Isolation: Filter the crystalline product, wash it with two portions of ice-cold methanol (2x 20 ml), and dry it thoroughly (e.g., over P₂O₅).
-
Yield: A typical yield for this step is around 90%.
Step 2: Synthesis of this compound (Adapted from similar amidations[1])
-
Setup: In a two-necked flask equipped with a reflux condenser, dissolve the Dimethyl pyrazine-2,5-dicarboxylate from Step 1 (e.g., 1.0 g, 5 mmol) in methanol (30 ml).
-
Ammonia Addition: To this solution, add an excess of an ammonia source. This could be a solution of ammonia in methanol or by bubbling anhydrous ammonia gas through the solution at a controlled rate. Note: Using a sealed pressure vessel (autoclave) may be required to achieve the necessary concentration and pressure of ammonia for an efficient reaction.
-
Reflux: Heat the mixture to reflux for several hours (e.g., 5-10 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: As the reaction proceeds, a white solid of this compound should precipitate. After the reaction is complete, cool the suspension to room temperature.
-
Filtration and Washing: Filter the white solid product and wash it with cold methanol (10 ml) to remove any unreacted starting material or mono-amide intermediate.
-
Drying: Dry the final product in a vacuum oven.
Part 4: Data Summary Table
| Parameter | Method 1: Acid Chloride | Method 2: Diester Intermediate | Method 3: Coupling Reagent (DCC) |
| Starting Material | Pyrazine-2,5-dicarboxylic acid | Pyrazine-2,5-dicarboxylic acid | Pyrazine-2,5-dicarboxylic acid |
| Key Reagents | SOCl₂ or (COCl)₂, Amine | H₂SO₄, Methanol, Amine | DCC, Amine, (optional HOBt) |
| Number of Steps | 2 (Activation + Amidation) | 2 (Esterification + Amidation) | 1 (One-pot) |
| Typical Yield | Moderate to High | High[1] | Moderate |
| Key Advantages | Fast reaction with reactive amine | High purity, stable intermediate | Mild, one-pot procedure |
| Common Issues | Harsh reagents, byproduct (HCl) | Longer overall process | Byproduct (DCU) removal |
References
- 1. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. mdpi.com [mdpi.com]
- 5. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of Pyrazine-2,5-dicarboxamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to address specific issues that may arise during the synthesis of pyrazine-2,5-dicarboxamide, a crucial scaffold in medicinal chemistry. The typical synthetic route involves the conversion of pyrazine-2,5-dicarboxylic acid to its diamide derivative.
Issue 1: Low or No Yield of this compound
Question: My reaction to convert pyrazine-2,5-dicarboxylic acid to this compound is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the amidation of pyrazine-2,5-dicarboxylic acid are a frequent challenge. The primary reasons often revolve around incomplete activation of the carboxylic acid groups, unfavorable reaction equilibria, or issues with the chosen coupling reagents.
-
Causality: The direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process that produces water as a byproduct. In many cases, the presence of water can deactivate the catalyst or reverse the reaction.[1] The pyrazine ring itself is electron-deficient, which can influence the reactivity of the carboxylic acid groups.
-
Troubleshooting Strategies:
-
Carboxylic Acid Activation: Direct amidation is often inefficient. Conversion of the dicarboxylic acid to a more reactive intermediate is a standard and highly effective approach.
-
Acyl Chloride Formation: Reacting pyrazine-2,5-dicarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a common first step.[2][3][4] This forms the highly reactive pyrazine-2,5-dicarbonyl dichloride. This intermediate then readily reacts with the desired amine.
-
Coupling Reagents: The use of peptide coupling reagents can significantly improve yields. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-hydroxybenzotriazole (HOBt), or propylphosphonic anhydride (T3P), are effective for forming the amide bond under milder conditions.[5] T3P, in particular, is noted for its low toxicity and the easy purification of products due to water-soluble byproducts.[5]
-
-
Reaction Conditions:
-
Solvent: A dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) is crucial, especially when working with acyl chlorides, to prevent hydrolysis back to the carboxylic acid.
-
Temperature: While some reactions proceed at room temperature, others may require heating (reflux) to drive the reaction to completion.[6] Careful monitoring is necessary to avoid thermal decomposition.
-
Stoichiometry: Ensure at least two equivalents of the amine are used per equivalent of the dicarboxylic acid (or its activated form) to account for the formation of the diamide. An excess of the amine can also help to drive the reaction forward.
-
-
Alternative Starting Materials: In some instances, starting from dimethyl pyrazine-2,5-dicarboxylate can be advantageous.[6] The ester can be reacted with an excess of the amine, often under reflux in a solvent like methanol, to yield the desired diamide.[6]
-
Issue 2: Formation of a Mono-Amide Impurity
Question: My final product is contaminated with a significant amount of N-(substituted)-5-carboxypyrazine-2-carboxamide (the mono-amide). How can I favor the formation of the desired diamide?
Answer:
The formation of the mono-amide is a classic example of incomplete reaction. This suggests that the second amidation step is significantly slower or less favorable than the first.
-
Causality: After the first amide bond is formed, the electron-withdrawing character of the newly introduced carboxamide group can deactivate the remaining carboxylic acid (or acyl chloride) group, making the second nucleophilic attack by the amine more difficult. Steric hindrance from a bulky amine can also contribute to this issue.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing mono-amide byproducts.
-
Detailed Protocols:
-
Stoichiometric Adjustment: Increase the amount of the amine to 2.5-3.0 equivalents. This increases the probability of the second amidation reaction occurring.
-
Reaction Conditions: Prolonging the reaction time or increasing the temperature (if the reactants and products are stable) can provide the necessary energy to overcome the activation barrier for the second amidation.
-
Purification: If the mono-amide is still present, purification via column chromatography or recrystallization is necessary. The difference in polarity between the mono-acid/mono-amide and the final diamide product should allow for effective separation.
-
Issue 3: Presence of Polymeric or Tar-Like Byproducts
Question: My reaction has produced a dark, tarry substance that is difficult to purify. What causes this and how can it be prevented?
Answer:
Polymerization and the formation of tar-like substances are often indicative of overly harsh reaction conditions or the presence of highly reactive, unstable intermediates.
-
Causality:
-
Over-oxidation/Side Reactions of the Pyrazine Ring: The pyrazine ring itself can be susceptible to side reactions under certain conditions.[7] Although generally less reactive towards electrophilic substitution, strong oxidizing conditions or high temperatures can lead to degradation.
-
Self-Condensation: Highly activated intermediates, if not promptly reacted with the intended amine, can potentially undergo self-condensation or polymerization reactions.
-
Impure Starting Materials: Impurities in the starting pyrazine-2,5-dicarboxylic acid or the amine can initiate unwanted side reactions.
-
-
Preventative Measures:
| Strategy | Rationale | Experimental Protocol |
| Control Temperature | Minimize thermal decomposition and unwanted side reactions. | Add reagents slowly at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature or reflux gently. |
| Ensure Inert Atmosphere | Prevent oxidation of sensitive reagents or intermediates. | Conduct the reaction under an inert atmosphere of nitrogen or argon, especially when using organometallic reagents or sensitive coupling agents. |
| Purify Starting Materials | Remove impurities that could catalyze side reactions. | Recrystallize the pyrazine-2,5-dicarboxylic acid before use. Distill the amine if it is a liquid. |
| Use Milder Coupling Agents | Avoid overly reactive intermediates that can lead to polymerization. | Opt for carbodiimide-based coupling agents (EDCI/HOBt) or T3P instead of converting to the more aggressive acyl chloride.[5] |
Issue 4: Difficulty in Product Purification and Isolation
Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are the best practices for purification?
Answer:
This compound and its derivatives are often crystalline solids with limited solubility, which can be both an advantage and a challenge for purification.
-
Causality: The planar, hydrogen-bonding nature of the molecule can lead to strong intermolecular interactions, resulting in low solubility in many common organic solvents. The presence of unreacted starting materials or byproducts with similar polarities can complicate purification.
-
Purification Workflow Diagram:
Caption: General purification strategies for this compound.
-
Step-by-Step Purification Protocol:
-
Initial Isolation: Often, the product will precipitate from the reaction mixture upon completion or after cooling.[6] This solid can be collected by vacuum filtration and washed with a cold solvent (e.g., cold methanol or diethyl ether) to remove soluble impurities.[6]
-
Recrystallization: This is the most effective method for purifying crystalline solids.
-
Solvent Selection: Finding a suitable solvent is key. The ideal solvent will dissolve the compound when hot but not when cold. Solvents like Dichloromethane (DCM), Methanol, Ethanol, or mixtures involving DMF or DMSO might be effective.[2]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
-
Column Chromatography: If recrystallization is ineffective or if byproducts have similar solubility profiles, column chromatography is the next option.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A solvent system that provides good separation should be determined by Thin Layer Chromatography (TLC) first. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a common starting point.
-
-
References
- 1. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynce.com [biosynce.com]
"How to avoid impurities in Pyrazine-2,5-dicarboxamide preparation"
Welcome to the technical support center for the preparation of Pyrazine-2,5-dicarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and minimize the formation of impurities.
Introduction: The Challenge of Purity in this compound Synthesis
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be prone to the formation of various impurities that can complicate purification and compromise the quality of the final product. Understanding the common synthetic routes and the potential side reactions is crucial for achieving high purity.
The most prevalent methods for preparing this compound typically involve the amidation of Pyrazine-2,5-dicarboxylic acid or its derivatives, such as the corresponding di-ester or di-acyl chloride. Each of these pathways presents a unique set of challenges related to impurity formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction temperature or time. - Inefficient purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of activated species. - Optimize reaction temperature and time based on small-scale trial experiments. - Consider alternative purification methods such as column chromatography or recrystallization from a different solvent system.[1][2] |
| Presence of Unreacted Starting Material (Pyrazine-2,5-dicarboxylic acid) | - Insufficient activation of the carboxylic acid. - Poor solubility of the starting material. - Inadequate amount of the aminating agent. | - Use a more effective coupling reagent (e.g., HBTU, TBTU, or T3P) or convert the diacid to the more reactive di-acyl chloride using thionyl chloride or oxalyl chloride.[2][3][4] - Employ a solvent system in which the starting materials are more soluble. - Use a slight excess of the aminating agent (e.g., 2.1-2.2 equivalents of ammonia source). |
| Formation of Mono-amidation Product | - Insufficient reaction time or temperature. - Steric hindrance if a substituted amine is used. - Stoichiometric imbalance of reagents. | - Increase the reaction time and/or temperature to drive the reaction to completion. - For sterically hindered amines, consider using a more reactive acylating agent or a stronger activating agent. - Ensure precise measurement and addition of reagents. |
| Hydrolysis of Intermediates or Product | - Presence of water in the reaction mixture. - Exposure to atmospheric moisture during workup. | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - Conduct the reaction under an inert atmosphere. - Perform the workup and purification steps as quickly as possible to minimize exposure to moisture. |
| Discoloration of the Product (Yellow to Brown) | - Formation of polymeric side products. - Oxidation of the pyrazine ring or other sensitive functional groups. - Residual catalyst or coupling agent byproducts. | - Purify the crude product by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture) or by column chromatography.[1] - Consider performing the reaction at a lower temperature. - Ensure complete removal of catalysts and byproducts during the workup. Washing the crude product with appropriate aqueous solutions (e.g., dilute acid or base) can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound, and what are its main drawbacks?
The most common route involves the conversion of Pyrazine-2,5-dicarboxylic acid to its di-acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by amidation with ammonia or an amine.[4] While effective, this method can be sensitive to moisture, leading to the hydrolysis of the acyl chloride back to the carboxylic acid, which can be a significant impurity. Another approach is the direct amidation of the dicarboxylic acid using coupling reagents.[2]
Q2: How can I minimize the formation of the mono-amide impurity?
The formation of the mono-amide, 5-carbamoylpyrazine-2-carboxylic acid, is a common issue. To minimize its formation, ensure you use a sufficient excess of the aminating agent. Driving the reaction to completion by extending the reaction time or increasing the temperature can also be beneficial. Monitoring the reaction by TLC or HPLC will help determine the optimal reaction endpoint.
Q3: What are the best practices for purifying crude this compound?
Recrystallization is often an effective method for purifying this compound. The choice of solvent is critical and may require some experimentation. Common solvents include water, ethanol, or mixtures of organic solvents. If recrystallization is insufficient, column chromatography on silica gel can be employed. The appropriate eluent system will depend on the polarity of the impurities.
Q4: Can I synthesize this compound directly from 2,5-Dicyanopyrazine?
Yes, the hydrolysis of 2,5-dicyanopyrazine can yield this compound.[5] This reaction is typically carried out under acidic or basic conditions. However, controlling the hydrolysis to stop at the diamide stage without proceeding to the dicarboxylic acid can be challenging and may lead to a mixture of products.
Q5: What analytical techniques are recommended for assessing the purity of my final product?
A combination of techniques is recommended for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect trace impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Visualizing Impurity Formation Pathways
The following diagram illustrates the primary synthesis route and the potential formation of key impurities.
Caption: Key pathways in this compound synthesis and impurity formation.
Experimental Protocols
Protocol 1: Synthesis via the Di-acyl Chloride Intermediate
This protocol outlines a general procedure for the synthesis of this compound from Pyrazine-2,5-dicarboxylic acid.
Materials:
-
Pyrazine-2,5-dicarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
A source of ammonia (e.g., ammonium hydroxide, gaseous ammonia)
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer
Procedure:
-
Preparation of the Di-acyl Chloride:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend Pyrazine-2,5-dicarboxylic acid in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) if desired.
-
Reflux the mixture until the reaction is complete (typically 2-4 hours, the solution may become clear).
-
Remove the excess thionyl chloride under reduced pressure. The resulting solid is the di-acyl chloride.
-
-
Amidation:
-
Dissolve the crude di-acyl chloride in an anhydrous solvent like DCM.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the aminating agent (e.g., concentrated ammonium hydroxide) while maintaining a low temperature.
-
Stir the reaction mixture vigorously for a specified time (e.g., 1-3 hours) at low temperature, then allow it to warm to room temperature and stir for an additional period.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Filter the resulting precipitate and wash it with cold water and then a small amount of a cold organic solvent (e.g., ethanol or ether).
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
Protocol 2: Direct Amidation using a Coupling Reagent
This protocol provides an alternative synthesis route that avoids the use of thionyl chloride.
Materials:
-
Pyrazine-2,5-dicarboxylic acid
-
A coupling reagent (e.g., T3P®, HBTU)[2]
-
An organic base (e.g., Diisopropylethylamine - DIPEA, Triethylamine - TEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP)
-
A source of ammonia (e.g., ammonium chloride)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, dissolve Pyrazine-2,5-dicarboxylic acid and the ammonium source (e.g., ammonium chloride) in the anhydrous solvent.
-
Add the organic base to the mixture.
-
Cool the mixture in an ice bath.
-
-
Addition of Coupling Reagent:
-
Slowly add the coupling reagent to the reaction mixture while maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
-
Workup and Purification:
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
-
References
- 1. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Pyrazine-2,5-dicarboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of Pyrazine-2,5-dicarboxamide. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic compound. Our goal is to provide practical, experience-driven advice to help you overcome common experimental hurdles and achieve high-yield, high-purity results. The guidance is presented in a question-and-answer format to directly address the specific challenges you may encounter.
Section 1: Synthesis Strategy and Reagent Considerations
Q1: What are the primary synthetic routes for preparing this compound, and how do I choose the best one for my lab?
A1: The selection of a synthetic route depends on the availability of starting materials, scale, and the desired purity profile. The two most prevalent laboratory-scale methods start from either Pyrazine-2,5-dicarboxylic acid or 2,5-Dicyanopyrazine.
A third route, the oxidation of 2,5-dimethylpyrazine, is also common for producing the precursor dicarboxylic acid.[1][2] However, for the final amidation step, the following two pathways are most relevant.
Table 1: Comparison of Common Synthetic Pathways
| Pathway | Starting Material | Key Transformation | Advantages | Disadvantages |
| Amidation of Dicarboxylic Acid | Pyrazine-2,5-dicarboxylic acid | Two-step conversion: 1) Activation of carboxylic acids (e.g., to acyl chloride). 2) Reaction with ammonia source. | Readily available starting material[3]. High conversion rates possible. | Requires careful handling of reactive intermediates (e.g., acyl chlorides). May require anhydrous conditions. |
| Hydrolysis of Dinitrile | 2,5-Dicyanopyrazine | Acid or base-catalyzed hydrolysis of nitrile groups to primary amides. | Potentially fewer steps if the dinitrile is available. Can sometimes be a one-pot reaction. | Can be difficult to stop the reaction at the diamide stage, leading to the formation of the dicarboxylic acid as a major impurity. Requires stringent pH and temperature control. |
Recommendation: For most applications, the amidation of Pyrazine-2,5-dicarboxylic acid offers the most reliable control over the reaction outcome and purity. This guide will focus primarily on optimizing this pathway.
Q2: How important is the purity and dryness of the starting Pyrazine-2,5-dicarboxylic acid?
A2: The quality of your starting material is paramount and directly impacts the yield and purity of the final product.
-
Purity: The primary concern is the presence of mono-carboxylic acid or other organic impurities. These can lead to the formation of undesired side-products that are difficult to separate from the target compound due to similar polarities. It is strongly recommended to verify the purity of the commercial dicarboxylic acid by ¹H NMR and melting point analysis before use. Recrystallization may be necessary if significant impurities are detected.
-
Dryness: Pyrazine-2,5-dicarboxylic acid is hygroscopic. The presence of water is particularly detrimental if you are using a water-sensitive reagent to activate the carboxylic acids, such as thionyl chloride (SOCl₂) or oxalyl chloride. Water will consume these reagents, reducing the efficiency of the activation step and leading to lower yields. Always dry the starting material in a vacuum oven before use, especially for reactions run under anhydrous conditions.
Section 2: Troubleshooting the Amidation Reaction
Q3: My reaction yield is consistently low. What are the common causes and how can I systematically troubleshoot this issue?
A3: Low yield is the most frequent issue encountered in this synthesis. The cause can usually be traced to one of three areas: inefficient carboxylic acid activation, incomplete amidation, or product loss during workup. The following flowchart provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for low yield synthesis.
Causality Explained:
-
Inefficient Activation: The conversion of the carboxylic acid to a more reactive species (like an acyl chloride or an activated ester) is the critical yield-determining step. Water is a key enemy here, as it will hydrolyze your activated intermediate back to the starting carboxylic acid.[4] Using fresh, high-quality coupling agents or distilled thionyl chloride is essential.
-
Incomplete Amidation: The reaction of the activated intermediate with ammonia is typically very fast and exothermic. If the ammonia source is added too quickly without adequate cooling, localized heating can promote side reactions. Furthermore, as the product amide precipitates, the reaction mixture can become a thick slurry. Inefficient stirring will lead to poor mixing, leaving pockets of unreacted intermediate, which may then degrade over time.
-
Product Loss During Workup: this compound is a polar, hydrogen-bond-donating molecule. While its solubility in neutral water is low, it can increase in highly acidic or basic conditions. Ensure the pH of your slurry is near neutral before filtering to minimize solubility losses. Washing the collected solid with a non-polar solvent like diethyl ether can help remove organic impurities without dissolving the product.
Q4: Which method of carboxylic acid activation is superior: conversion to an acyl chloride or using a coupling agent?
A4: Both methods are effective and widely used. The choice depends on the scale of your reaction, your tolerance for specific impurities, and the equipment available.
Table 2: Comparison of Carboxylic Acid Activation Methods
| Method | Common Reagents | Pros | Cons | Best For... |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | Highly reactive intermediate ensures rapid amidation. Reagents are inexpensive. Volatile byproducts are easily removed. | Reagents are corrosive and moisture-sensitive. Reaction can be aggressive. May require elevated temperatures. | Larger scale syntheses where cost is a factor and handling of hazardous reagents is routine. |
| Coupling Agent Activation | EDCI, HOBt, T3P, CDI[5] | Milder reaction conditions (often room temperature). High chemoselectivity. Fewer corrosive byproducts. | Reagents are significantly more expensive. Byproducts (e.g., DCU for DCC) can be difficult to remove. Stoichiometry must be precise. | Small-scale or discovery chemistry where mild conditions and high purity are prioritized over reagent cost. |
Expert Insight: For robust, scalable synthesis, the acyl chloride route is often preferred. The key is to remove the excess SOCl₂ under vacuum before introducing the ammonia source to prevent the formation of ammonium salts and other side products. For delicate substrates or when exploring analogs, coupling agents provide a gentler and often more controlled reaction environment.[5]
Section 3: Experimental Protocols
Protocol 1: Synthesis via Pyrazine-2,5-dicarbonyl dichloride
This two-step protocol is a robust method suitable for gram-scale synthesis.
Step 1: Preparation of Pyrazine-2,5-dicarbonyl dichloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Pyrazine-2,5-dicarboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 5.0 - 10.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop per 5 mmol of acid).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, or until the evolution of HCl gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. Caution: This step should be performed in a well-ventilated fume hood. The resulting crude Pyrazine-2,5-dicarbonyl dichloride, a solid, can be used directly in the next step.
Step 2: Amidation
-
Cool the flask containing the crude acyl chloride in an ice-water bath (0 °C).
-
Under vigorous stirring, slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, 28-30%, ~20 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. A thick white precipitate will form immediately.
-
Once the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold deionized water (to remove ammonium salts) and then with a small amount of cold ethanol or diethyl ether (to remove non-polar impurities).
-
Dry the white solid in a vacuum oven at 60-80 °C to a constant weight.
Protocol 2: Synthesis Using a Coupling Agent (T3P®)
This protocol uses Propylphosphonic Anhydride (T3P®) as a mild and efficient water scavenger and activating agent.[5]
-
To a three-neck round-bottom flask under a nitrogen atmosphere, add Pyrazine-2,5-dicarboxylic acid (1.0 eq) and a suitable aprotic solvent (e.g., DMF, NMP, 5-10 mL/mmol).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).[5]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of T3P® (50% in EtOAc or DMF, 1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Introduce the ammonia source. This can be done by bubbling ammonia gas through the solution or by the careful addition of concentrated ammonium hydroxide (2.0-2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum as described in Protocol 1.
Section 4: Purification and Characterization
Q5: The crude product looks clean by ¹H NMR, but the melting point is broad and the color is off-white. How can I purify this compound?
A5: this compound is a highly crystalline and sparingly soluble solid. Its insolubility is its best purification tool.
-
Recrystallization: This is often not feasible due to the compound's extremely low solubility in most common organic solvents.
-
Trituration/Washing: This is the most effective method. Suspend your crude product in a solvent that will dissolve potential impurities but not the product itself.
-
For removing residual starting acid or salts: Stir the crude solid in hot deionized water for 30-60 minutes, then cool and filter. The dicarboxylic acid has slightly higher water solubility than the diamide, and this will remove it effectively.
-
For removing non-polar organic impurities: Wash the filter cake thoroughly with solvents like dichloromethane, ethyl acetate, or acetone.
-
-
Charcoal Treatment: If the product has a persistent color, you can attempt to decolorize it. Suspend the product in a large volume of a high-boiling polar aprotic solvent like DMF or DMSO, add activated charcoal, heat gently (e.g., to 80 °C) for 30 minutes, and then filter the hot solution through a pad of celite. The product should precipitate upon cooling or the addition of an anti-solvent like water. This method should be used sparingly as significant product loss can occur.
Final Validation: An optimized synthesis should yield this compound as a white, crystalline solid. Purity should be confirmed by ¹H NMR, ¹³C NMR, and elemental analysis or high-resolution mass spectrometry.
References
- 1. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Pyrazine-2,5-dicarboxylic acid | C6H4N2O4 | CID 255280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
Technical Support Center: Pyrazine-2,5-dicarboxamide Solubility
Introduction: Navigating the Solubility Challenges of Pyrazine-2,5-dicarboxamide
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and encountering challenges related to its dissolution. This compound (CAS: 41110-27-4) is a heterocyclic compound featuring a central pyrazine ring with two carboxamide functional groups.[1] Its rigid, planar structure and hydrogen bonding capabilities contribute to strong crystal lattice energy, often resulting in poor solubility in many common laboratory solvents.
This guide provides a series of frequently asked questions (FAQs), troubleshooting protocols, and standardized methodologies to help you systematically address and overcome these solubility issues. Our approach is grounded in fundamental physicochemical principles to not only provide solutions but also to explain the causality behind them.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the fundamental properties of this compound and common initial queries.
Q1: What are the key physicochemical properties of this compound that dictate its solubility?
A1: The solubility behavior of this compound is governed by its molecular structure and resulting intermolecular forces. Key properties include:
-
Molecular Formula: C₆H₆N₄O₂[1]
-
Molecular Weight: 166.14 g/mol [1]
-
Structure: A central, aromatic pyrazine ring flanked by two primary amide groups (-CONH₂).
-
Hydrogen Bonding: The amide groups contain both hydrogen bond donors (N-H) and acceptors (C=O), allowing for extensive intermolecular hydrogen bonding. This strong self-association leads to high crystal lattice energy, which must be overcome by the solvent for dissolution to occur.
-
Polarity & LogP: The molecule possesses polar functional groups, but the aromatic pyrazine core is non-polar. Its calculated LogP (a measure of lipophilicity) is 0.075, suggesting a relatively balanced but overall low affinity for both highly polar (aqueous) and highly non-polar (hydrocarbon) solvents.[1] It is expected to be most soluble in polar aprotic solvents that can effectively disrupt its hydrogen bonding network.
Q2: Could polymorphism be affecting my experimental results?
A2: Yes, polymorphism is a critical and often overlooked factor for crystalline compounds like this one.[2] Polymorphs are different crystalline forms of the same molecule that can exhibit vastly different physicochemical properties, including solubility, dissolution rate, and stability.[2][3] It is known that related pyrazine-carboxamide derivatives can crystallize into different polymorphic forms.[4]
-
Expert Insight: If you observe batch-to-batch variability in solubility or dissolution rate, it is highly probable that you are working with different polymorphic forms. The metastable polymorph is generally more soluble than the most stable form.[2] It is crucial to characterize the solid-state form of your material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) for consistent and reproducible results.
Q3: My compound dissolves in an organic solvent, but precipitates when I add it to my aqueous buffer for a biological assay. What is happening?
A3: This is a classic issue of a compound "crashing out" of solution and occurs when the concentration of the compound in the final mixture exceeds its solubility limit in that specific solvent blend.
-
Causality: You are likely preparing a concentrated stock solution in a strong organic solvent like DMSO, where the compound is highly soluble.[5] When a small volume of this stock is added to a large volume of aqueous buffer, the overall solvent polarity dramatically increases. The compound, which has very low intrinsic aqueous solubility, can no longer stay dissolved and precipitates. The final concentration of the organic solvent (e.g., DMSO) is often too low to keep the compound in solution.
-
Troubleshooting Flow:
-
Lower the Final Concentration: Test if the compound remains soluble at the lower, final concentration required for your assay.
-
Increase Co-solvent Percentage: If your experimental system allows, slightly increase the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO).
-
Use Solubility Enhancers: Consider pre-complexing the compound with cyclodextrins or using surfactants in the aqueous phase, if compatible with your assay.[6][7]
-
Section 2: Troubleshooting Guide for Dissolution Failure
This section provides direct answers and solutions to common experimental problems.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in water or buffer. | Low intrinsic aqueous solubility due to strong crystal packing. | 1. Attempt dissolution in a strong polar aprotic solvent first (e.g., DMSO, DMF, NMP) to create a stock solution.[5] 2. For direct aqueous dissolution, consider pH modification if applicable, though this compound is neutral and unlikely to ionize. 3. Employ solubility-enhancing excipients like cyclodextrins or surfactants (e.g., Sodium Lauryl Sulfate).[7] |
| Particulate matter remains after vigorous mixing/vortexing. | The solution is saturated; the solubility limit has been reached. | 1. Verify Saturation: Ensure an excess of solid material is present. 2. Increase Equilibration Time: Allow the suspension to stir for an extended period (24-48 hours) to ensure true thermodynamic equilibrium is reached.[8][9] 3. Filter the Solution: Use a 0.22 or 0.45 µm syringe filter (ensure filter material is compatible with the solvent) to separate the undissolved solid before analysis.[6] |
| Compound dissolves with heat but precipitates upon cooling. | The solution was supersaturated at the higher temperature. The compound is less soluble at room temperature. | 1. Maintain Temperature: If the experiment allows, maintain the elevated temperature. 2. Determine Metastable Zone: This indicates that kinetic solubility is higher than thermodynamic solubility. For stock solutions, this may be acceptable if used immediately, but be aware that precipitation may occur over time. 3. Re-evaluate Solvent: The chosen solvent may not be suitable for creating a stable stock solution at room temperature. |
| Solubility results are inconsistent between experiments or batches. | 1. Polymorphism: Different crystal forms are being used.[2] 2. Hydration State: The compound may form hydrates with varying solubility.[10] 3. Equilibration Time: Insufficient time was allowed for the system to reach equilibrium.[11] | 1. Characterize Solid Form: Use techniques like XRPD to confirm the crystal form of each batch. 2. Standardize Protocol: Strictly adhere to a validated protocol, ensuring consistent equilibration times (e.g., 24 hours), temperature, and agitation speed.[8] 3. Control Humidity: Store the compound in a desiccator to prevent hydration. |
Section 3: Standardized Experimental Protocols
Adhering to standardized protocols is essential for generating reliable and reproducible solubility data.
Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility due to its simplicity and accuracy.[8]
Objective: To determine the saturation solubility of this compound in a chosen solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., 5-10 mg in 1 mL) in a sealed glass vial. An excess is confirmed by visually observing undissolved solid at the end of the experiment.
-
Equilibration: Place the vials in an incubator shaker or on a rotating wheel at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the suspension for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the suspension to settle for a short period. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10-15 minutes).[8]
-
Filtration: Withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF).
-
-
Sampling and Dilution: Carefully take a precise aliquot of the clear supernatant. Dilute the sample gravimetrically or volumetrically with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.[12] The measured concentration, corrected for the dilution factor, represents the equilibrium solubility.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a high-concentration stock solution for use in biological or screening assays.
Methodology:
-
Calculation: Calculate the mass of this compound (MW: 166.14 g/mol ) required. For 1 mL of a 10 mM solution: 0.010 mol/L * 0.001 L * 166.14 g/mol = 0.00166 g = 1.66 mg.
-
Dissolution: Weigh 1.66 mg of the compound into a clean, dry vial. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Solubilization Assistance: Cap the vial and vortex vigorously. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied.[5] Visually inspect the solution to ensure it is clear and free of particulates.
-
Caution: Always confirm the thermal stability of your compound before applying heat. Prolonged or excessive heating can cause degradation.[5]
-
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can compromise compound stability.[5]
Section 4: Data & Visualization
Solubility Profile of Pyrazine-2,5-dicarboxylic Acid (Parent Compound)
Disclaimer: Specific quantitative solubility data for this compound is not widely available in published literature. The following data is for its parent compound, Pyrazine-2,5-dicarboxylic acid (CAS: 122-05-4), to provide a general reference.
| Solvent | Solubility Description | Source(s) |
| Water | Slightly soluble / Sparingly soluble | [13][14][15] |
Based on its dicarboxamide structure, a similar low aqueous solubility is expected for this compound, with higher solubility anticipated in polar aprotic solvents.
Visual Workflow: Troubleshooting Dissolution Issues
Caption: A decision tree for troubleshooting common solubility issues.
Visual Protocol: Shake-Flask Solubility Measurement
Caption: Standardized workflow for the Shake-Flask solubility protocol.
References
- 1. This compound | CAS#:41110-27-4 | Chemsrc [chemsrc.com]
- 2. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pyrazine-2,5-dicarboxylic acid | 122-05-4 [chemicalbook.com]
- 14. Page loading... [guidechem.com]
- 15. Pyrazine-2,5-dicarboxylic acid CAS#: 122-05-4 [m.chemicalbook.com]
Technical Support Center: Scale-up Synthesis of Pyrazine-2,5-dicarboxamide
Welcome to the technical support center for the synthesis of Pyrazine-2,5-dicarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important heterocyclic compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a successful and efficient synthesis campaign.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise and actionable answers.
Q1: What are the most common synthetic routes for this compound?
A1: The two primary routes start from Pyrazine-2,5-dicarboxylic acid:
-
Two-Step Acyl Chloride Formation: This classic approach involves the conversion of the dicarboxylic acid to Pyrazine-2,5-dicarbonyl dichloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by amidation with ammonia.[1]
-
One-Pot Direct Amidation: This method utilizes coupling agents to facilitate the direct reaction between the dicarboxylic acid and an ammonia source. Common coupling agents include DCC (N,N'-Dicyclohexylcarbodiimide) and T3P (Propylphosphonic anhydride).[2] Greener, catalytic methods using boronic acids are also emerging.
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Key scale-up challenges include:
-
Poor Solubility of Starting Material: Pyrazine-2,5-dicarboxylic acid has low solubility in many common organic solvents, which can lead to heterogeneous reaction mixtures and mixing issues.[3][4]
-
Exothermic Reactions: The amidation step, particularly when using highly reactive intermediates like acyl chlorides, can be significantly exothermic and require careful thermal management.
-
Product Isolation and Purification: The product, this compound, can also have limited solubility, making its isolation and purification by crystallization challenging.
-
Impurity Profile: Side reactions can lead to impurities that may be difficult to remove at scale.
Q3: How can I improve the solubility of Pyrazine-2,5-dicarboxylic acid for the reaction?
A3: To address the poor solubility of Pyrazine-2,5-dicarboxylic acid, consider the following:
-
Solvent Selection: While slightly soluble in water, it has better solubility in polar aprotic solvents like DMSO or DMF, although these can complicate downstream processing.[5]
-
Esterification: Converting the dicarboxylic acid to its corresponding dimethyl or diethyl ester significantly improves solubility in organic solvents.[6] The ester can then be amidated.
-
Slurry Reactions: For large-scale operations, running the reaction as a slurry is often the most practical approach. This requires robust mixing to ensure good mass transfer.
Q4: Is it possible to avoid using hazardous reagents like thionyl chloride?
A4: Yes, several alternatives to thionyl chloride exist:
-
Coupling Agents: Reagents like T3P and DCC can be used for direct amidation, avoiding the formation of highly reactive and corrosive acyl chlorides.[2]
-
Thermal Amidation: Direct condensation of the carboxylic acid with an amine at elevated temperatures is a greener alternative, though it may require higher temperatures and longer reaction times.[7]
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Low Reaction Yield
Q: My amidation reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction:
-
Poor Mass Transfer: In a heterogeneous slurry reaction, inefficient mixing can be a major issue. Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine for solid suspension) and that the agitation speed is sufficient to keep the solids suspended.
-
Insufficient Activation: If using a coupling agent, ensure the stoichiometry is correct and that it is added under appropriate conditions (e.g., low temperature to prevent degradation).
-
Reaction Time/Temperature: The reaction may require longer times or higher temperatures to go to completion. Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, UPLC) to determine the optimal reaction time.
-
-
Side Reactions:
-
Formation of Mono-amide: Incomplete reaction can lead to the formation of the mono-amide, mono-acid intermediate. This can be addressed by using a sufficient excess of the aminating agent and ensuring efficient mixing.
-
Decarboxylation: At elevated temperatures, pyrazine carboxylic acids can be susceptible to decarboxylation. If using a high-temperature process, carefully control the temperature and reaction time.
-
Reaction with Solvent: Some solvents, like DMF, can participate in side reactions at elevated temperatures or in the presence of strong activating agents.
-
-
Product Loss During Work-up:
-
Precipitation on Quench: The product may precipitate out during the work-up or quenching step. A carefully designed work-up procedure, potentially involving solvent swaps, is crucial.
-
Solubility in Wash Solvents: Ensure the solvents used for washing the crude product do not significantly dissolve the this compound.
-
Product Purity Issues
Q: My final product is not pure, and I'm having trouble removing the impurities. What are the likely impurities and how can I get rid of them?
A: Impurities can originate from starting materials, side reactions, or degradation.
-
Common Impurities:
-
Unreacted Starting Material: Pyrazine-2,5-dicarboxylic acid may be carried through the process.
-
Mono-amido-mono-acid: As mentioned above, this is a common process-related impurity.
-
Byproducts from Coupling Agents: For example, dicyclohexylurea (DCU) is a byproduct of DCC-mediated couplings and needs to be removed.
-
-
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying this compound on a large scale. The choice of solvent is critical.
-
Solvent Screening: Start with polar solvents like water, ethanol, or mixtures thereof. Given the amide functionality, solvents capable of hydrogen bonding are good candidates. For less polar impurities, a mixed solvent system (e.g., DMSO/water, DMF/water) can be effective.
-
Procedure: Dissolve the crude product in a minimal amount of a suitable hot solvent, filter hot to remove insoluble impurities, and then allow it to cool slowly to form well-defined crystals. Wash the crystals with a cold, less-solubilizing solvent.
-
-
Washing/Slurrying: Washing the crude solid with appropriate solvents can remove certain impurities. For example, a water wash can remove residual salts, and a wash with a non-polar solvent can remove organic byproducts.
-
Scale-up Challenges
Q: I have a successful lab-scale procedure, but I'm encountering problems during scale-up. What should I consider?
A: Scaling up a chemical process introduces new challenges that are often not apparent at the lab scale.
-
Heat Transfer and Exotherm Control:
-
Problem: The surface-area-to-volume ratio decreases significantly on scale-up, making heat removal less efficient. An exothermic reaction that is easily controlled in a lab flask can become a serious safety hazard in a large reactor.
-
Solution:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and the rate of heat generation.
-
Controlled Addition: Add the more reactive reagent (e.g., acyl chloride or ammonia solution) slowly and at a controlled rate to manage the exotherm.
-
Efficient Cooling: Ensure the reactor has an adequate cooling system (e.g., jacket cooling, external heat exchanger).
-
-
-
Mixing and Mass Transfer:
-
Problem: Achieving uniform mixing in a large reactor, especially with solids present, is more difficult than in a small flask. Poor mixing can lead to localized "hot spots," lower yields, and an inconsistent product.
-
Solution:
-
Reactor Design: Use a reactor designed for solid-liquid mixtures.
-
Agitator Selection: The type and speed of the agitator are critical. Computational Fluid Dynamics (CFD) modeling can help in selecting the optimal mixing parameters.
-
-
-
Product Isolation:
-
Problem: Filtering and drying large quantities of solid product can be time-consuming and present handling challenges.
-
Solution:
-
Filtration Equipment: Use appropriate large-scale filtration equipment, such as a filter press or a centrifugal filter.
-
Drying: Utilize a suitable dryer, such as a tray dryer or a paddle dryer, to efficiently remove residual solvents.
-
-
Section 3: Detailed Protocols & Data
Protocol: Synthesis of this compound via the Acyl Chloride Intermediate
Step 1: Formation of Pyrazine-2,5-dicarbonyl dichloride
-
Charge a suitable reactor with Pyrazine-2,5-dicarboxylic acid and a high-boiling inert solvent (e.g., toluene or dichlorobenzene).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) to the slurry at a controlled temperature (typically 20-30 °C).
-
After the addition is complete, slowly heat the reaction mixture to reflux (e.g., 70-80 °C) and hold until the reaction is complete (monitor by IR or quenching an aliquot with methanol and analyzing by GC/LC).
-
Distill off the excess thionyl chloride and solvent under reduced pressure.
Step 2: Amidation
-
Dissolve the crude Pyrazine-2,5-dicarbonyl dichloride in an appropriate anhydrous solvent (e.g., THF, dichloromethane).
-
Cool the solution to 0-10 °C.
-
Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
-
Filter the solid product and wash with water and then with a suitable organic solvent (e.g., ethanol) to remove impurities.
-
Dry the product under vacuum.
Data Summary
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) |
| Starting Material | Pyrazine-2,5-dicarboxylic acid | Pyrazine-2,5-dicarboxylic acid |
| Amidation Method | Acyl Chloride | Acyl Chloride |
| Solvent | Toluene / THF | Toluene / THF |
| Reaction Temp. | 25-80 °C | 25-80 °C (with careful monitoring) |
| Typical Yield | 85-95% | 80-90% |
| Purity (crude) | 90-95% | 88-93% |
| Purification | Recrystallization (Ethanol/Water) | Recrystallization (Ethanol/Water) |
| Final Purity | >99% | >99% |
Section 4: Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Pyrazine-2,5-dicarboxylic acid | 122-05-4 [chemicalbook.com]
- 4. Pyrazine-2,5-dicarboxylic acid CAS#: 122-05-4 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Thermal Amidation of Carboxylic Acids Revisited [organic-chemistry.org]
Technical Support Center: Characterization of Unexpected Byproducts in Pyrazine-2,5-dicarboxamide Synthesis
Document ID: PZ-DCA-25-TSC-001
Version: 1.0
Introduction
This technical support center is a resource for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrazine-2,5-dicarboxamide. The aim is to provide practical troubleshooting guidance and address frequently encountered issues, particularly the formation of unexpected byproducts. This guide is structured in a question-and-answer format to directly address specific challenges that may arise during experimentation. Our focus is on providing not just procedural steps, but also the underlying scientific rationale to empower users to make informed decisions and optimize their synthetic protocols.
Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Question 1: My final product shows a lower yield than expected, and my NMR spectrum has additional peaks that I can't identify. What are the likely byproducts?
Low yields and unexpected NMR signals are common challenges in the synthesis of this compound, which is often prepared by the amidation of dimethyl pyrazine-2,5-dicarboxylate. The most probable byproducts arise from incomplete reaction or side reactions involving the starting materials or intermediates.
Potential Byproducts and Their Identification:
-
Pyrazine-2-amide-5-carboxylic acid methyl ester (Mono-amidation product): This is a very common byproduct resulting from the incomplete reaction of the diester starting material.
-
Identification:
-
¹H NMR: Expect to see a singlet for the methyl ester protons (-OCH₃) typically in the range of 3.8-4.0 ppm, in addition to the amide and pyrazine proton signals. The pyrazine protons will likely show a more complex splitting pattern compared to the symmetrical desired product.
-
¹³C NMR: A signal for the ester carbonyl carbon will be present (around 165 ppm), along with the amide carbonyl carbon.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mono-amide, mono-ester.
-
-
-
Pyrazine-2,5-dicarboxylic acid: This can form if the starting diester is hydrolyzed during the reaction or workup.
-
Identification:
-
¹H NMR: The spectrum will be simpler, showing only the pyrazine protons. The carboxylic acid protons may be visible as a broad singlet at a downfield chemical shift (>10 ppm), depending on the solvent.
-
Solubility: This diacid has very different solubility characteristics compared to the diamide, often being less soluble in organic solvents.
-
MS: The mass spectrum will correspond to the molecular weight of the diacid.
-
-
-
Oligomers/Polyamides: If the reaction is carried out at high temperatures or for extended periods, there is a risk of forming short-chain polyamides.[1] This occurs through the intermolecular reaction of partially reacted intermediates.
-
Identification:
-
NMR: The NMR spectrum may become broad and poorly resolved, characteristic of polymeric materials.
-
Solubility: These byproducts are often insoluble in common NMR solvents.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques can be used to identify the presence of higher molecular weight species.
-
-
Causality and Experimental Choices:
-
Incomplete Reaction: Insufficient reaction time, temperature, or concentration of the aminating agent (e.g., ammonia) can lead to the formation of the mono-amidation product.
-
Hydrolysis: The presence of water in the reaction mixture, especially at elevated temperatures, can lead to the hydrolysis of the ester groups to carboxylic acids.
-
Polymerization: High reaction temperatures can promote intermolecular side reactions, leading to oligomerization.[1]
Frequently Asked Questions (FAQs)
This section covers more general questions regarding the synthesis of this compound.
Question 2: What are the critical parameters to control to minimize byproduct formation?
Controlling key reaction parameters is crucial for a successful synthesis with high purity.
-
Temperature: While heat is often required to drive the amidation, excessive temperatures can lead to the degradation of the pyrazine ring or promote the formation of polymeric byproducts. It is essential to find the optimal temperature that allows for a reasonable reaction rate without significant byproduct formation.
-
Stoichiometry of Reagents: Using a sufficient excess of the aminating agent is critical to drive the reaction to completion and minimize the formation of the mono-substituted intermediate.
-
Solvent Purity: Ensure that the solvent is anhydrous, as water can lead to the hydrolysis of the starting ester.
Question 3: How can I best purify my this compound to remove these byproducts?
The purification strategy will depend on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical and may require some experimentation. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal.
-
Column Chromatography: For separating mixtures of the desired product and the mono-amidation product, silica gel chromatography can be effective. A polar eluent system will likely be required.
-
Washing/Trituration: If the main impurity is the diacid, washing the crude product with a solvent in which the diacid is soluble but the diamide is not can be an effective purification step.
Experimental Protocols and Data Interpretation
Protocol 1: Synthesis of this compound from Dimethyl pyrazine-2,5-dicarboxylate
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
-
Reaction Setup: In a sealed pressure vessel, dissolve dimethyl pyrazine-2,5-dicarboxylate in a suitable solvent such as methanol or a methanol/ammonia solution.
-
Amidation: Add a significant excess of the aminating agent (e.g., a solution of ammonia in methanol).
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and time should be determined by monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the vessel to room temperature. The product may precipitate out of solution. Filter the solid and wash with a small amount of cold solvent.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Data Interpretation: A Guide to NMR and MS Analysis
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound and Potential Byproducts (in DMSO-d₆)
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | ~9.2 (s, 2H, Pyrazine-H), ~8.4 (br s, 2H, NH₂), ~8.0 (br s, 2H, NH₂) | ~165 (C=O), ~148 (Pyrazine-C), ~145 (Pyrazine-C) |
| Pyrazine-2-amide-5-carboxylic acid methyl ester | ~9.3 (d, 1H, Pyrazine-H), ~9.1 (d, 1H, Pyrazine-H), ~8.5 (br s, 1H, NH₂), ~8.1 (br s, 1H, NH₂), ~3.9 (s, 3H, OCH₃) | ~166 (Ester C=O), ~165 (Amide C=O), ~149 (Pyrazine-C), ~147 (Pyrazine-C), ~144 (Pyrazine-C), ~53 (OCH₃) |
| Pyrazine-2,5-dicarboxylic acid | ~9.2 (s, 2H, Pyrazine-H), >10 (br s, 2H, COOH) | ~166 (C=O), ~148 (Pyrazine-C), ~145 (Pyrazine-C) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry Fragmentation:
In mass spectrometry, amides often undergo cleavage of the N-CO bond.[1][2] For this compound, you would expect to see fragmentation patterns corresponding to the loss of one or both amide groups. The presence of the mono-amidation product would show a molecular ion peak corresponding to its higher mass and a fragmentation pattern that includes the loss of the ester group.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthetic Pathway and Potential Byproduct Formation
Caption: Synthetic pathway to this compound and the formation of common byproducts.
Diagram 2: Troubleshooting Workflow for Low Yield/Purity
Caption: A decision-making workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Minimizing Degradation of Pyrazine Compounds During Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with pyrazine compounds and minimize their degradation during experimental workup. Pyrazines, while possessing a stable aromatic core, are susceptible to various degradation pathways, particularly when substituted with sensitive functional groups. This resource is designed to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the workup of pyrazine compounds. Each answer provides an explanation of the potential causes and offers actionable solutions.
Q1: After my reaction, the crude product has developed a dark brown or black color during workup. What is causing this discoloration and how can I prevent it?
A1: Discoloration, often referred to as "darkening," is a frequent indicator of pyrazine degradation, typically through oxidation or polymerization.
-
Likely Cause 1: Air Oxidation. The nitrogen atoms in the pyrazine ring can be susceptible to air oxidation, especially under basic conditions or in the presence of trace metals, which can catalyze the formation of colored radical species or N-oxides. Highly substituted or electron-rich pyrazines are particularly prone to this.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Perform the workup and extractions under an inert atmosphere (Nitrogen or Argon) whenever possible. This minimizes contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.
-
Antioxidant Addition: For particularly sensitive compounds, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the reaction mixture before workup or to the extraction solvents.
-
Prompt Processing: Avoid leaving the reaction mixture or isolated product exposed to air for extended periods. Process the material as quickly as is reasonably possible.
-
-
Likely Cause 2: Acid-Catalyzed Polymerization. Strong acidic conditions during workup (e.g., using concentrated HCl to extract a basic pyrazine) can sometimes lead to polymerization or degradation, especially if the pyrazine has acid-labile substituents.
-
Troubleshooting & Prevention:
-
Use of Milder Acids: If an acid wash or extraction is necessary, consider using a milder acid like 1 M citric acid or a saturated ammonium chloride solution instead of strong mineral acids.
-
Temperature Control: Keep the temperature low (0-5 °C) during acidic extractions to reduce the rate of potential degradation reactions.
-
Q2: My yield is significantly lower than expected after aqueous extraction. Where is my pyrazine product going?
A2: Low recovery after liquid-liquid extraction (LLE) is a common problem and can be attributed to several factors related to the pyrazine's physicochemical properties.
-
Likely Cause 1: Incorrect pH. The solubility of pyrazine derivatives can be highly dependent on pH. As basic compounds, they are protonated and become highly water-soluble at low pH. If you are trying to extract the neutral pyrazine into an organic solvent, an acidic aqueous phase will retain your product.
-
Troubleshooting & Prevention:
-
pH Adjustment: Before extracting with an organic solvent, ensure the aqueous layer is basic. Adjust the pH to >9 using a base like sodium carbonate or dilute sodium hydroxide. This ensures the pyrazine is in its neutral, more organosoluble form.
-
Back Extraction: If your product is in an organic layer and you wish to remove acidic impurities, you can wash with a dilute base. Conversely, to remove basic impurities from your organic layer containing the pyrazine, a carefully controlled wash with a mild acid can be performed, but be mindful of partitioning your desired product into the aqueous layer.
-
-
Likely Cause 2: Insufficient Extraction. Pyrazines, especially those with polar substituents, can have significant water solubility even in their neutral form. A single extraction is often insufficient.
-
Troubleshooting & Prevention:
-
Multiple Extractions: Perform multiple extractions (e.g., 3-5 times) with smaller volumes of organic solvent rather than one large extraction. This is statistically more efficient at recovering the product.[1]
-
Salting Out: Add sodium chloride (brine) to the aqueous layer to saturate it. This decreases the solubility of organic compounds in the aqueous phase and can significantly improve extraction efficiency.[2]
-
-
Likely Cause 3: Inappropriate Solvent Choice. The choice of extraction solvent is critical. A solvent that is too polar may form emulsions, while a solvent that is too nonpolar may not efficiently extract a functionalized pyrazine.
-
Troubleshooting & Prevention:
-
Solvent Selection: Choose a solvent based on the polarity of your specific pyrazine derivative. Dichloromethane (DCM) and ethyl acetate are common choices. For less polar pyrazines, hexane or methyl-t-butyl ether (MTBE) can be effective and may prevent the co-extraction of highly polar impurities like imidazoles.[3]
-
Q3: I've isolated my pyrazine, but I see a new, more polar spot on TLC/LCMS that I suspect is the N-oxide. How did this form and can I reverse it?
A3: N-oxide formation is a common oxidative side reaction, particularly if peroxides were used in a previous step or if the compound was exposed to oxidizing conditions.
-
Likely Cause: Oxidation. The lone pair of electrons on the pyrazine nitrogen is susceptible to oxidation, forming an N-oxide. This can happen if the reaction was not properly quenched (e.g., residual hydrogen peroxide) or during workup via air oxidation.[4]
-
Troubleshooting & Prevention:
-
Quenching: If using an oxidizing agent like H₂O₂, ensure it is fully quenched before workup. Common quenching agents include sodium thiosulfate or sodium sulfite.[4]
-
Inert Atmosphere: As with discoloration, working under an inert atmosphere minimizes air oxidation.[5]
-
Storage as a Salt: For long-term storage, consider converting the amine to a salt (e.g., hydrochloride). This protonates the nitrogen, making it less susceptible to oxidation.[5]
-
-
Reversal of N-Oxide Formation:
-
Reduction: Pyrazine N-oxides can often be reduced back to the parent pyrazine. Mild reducing agents are preferred to avoid reduction of the aromatic ring. Common methods include treatment with PCl₃ or PPh₃. For some related heterocyclic N-oxides, catalytic transfer hydrogenation using ammonium formate has also been effective.[6]
-
Q4: My pyrazine derivative is streaking badly or sticking to the column during silica gel chromatography. How can I improve the purification?
A4: The basic nitrogen atoms in the pyrazine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape (tailing/streaking) and sometimes irreversible adsorption.[7]
-
Troubleshooting & Prevention:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your pyrazine for the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (NEt₃) or ammonia in methanol to your mobile phase.
-
Use of a Different Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and is often a better choice for the purification of basic compounds.[7]
-
Deactivated Silica: You can use commercially available "deactivated" or "base-washed" silica gel.
-
Reversed-Phase Chromatography: For more polar pyrazine derivatives, reversed-phase (C18) HPLC or flash chromatography can be an excellent alternative.[8]
-
-
II. Key Experimental Protocols
This section provides detailed, step-by-step methodologies for common workup procedures, designed to maximize yield and purity.
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for a Moderately Polar Pyrazine Derivative
This protocol is designed for a pyrazine product in an aqueous reaction mixture.
-
Cooling: Cool the reaction mixture to room temperature. If the reaction was run at high temperatures, cool it in an ice bath to 0-5 °C to minimize potential side reactions during quenching and pH adjustment.
-
Quenching (if applicable): If the reaction involved reactive reagents (e.g., strong acids, bases, or oxidizers), quench them appropriately. For example, slowly add a saturated solution of sodium bicarbonate to neutralize acid, or sodium thiosulfate to quench peroxide.
-
pH Adjustment: Check the pH of the aqueous solution. Slowly add a base (e.g., 1 M NaOH or solid K₂CO₃) with stirring until the pH is between 9 and 10. This ensures the pyrazine is in its deprotonated, neutral form.
-
First Extraction: Transfer the basified aqueous solution to a separatory funnel. Add an appropriate volume of the chosen organic solvent (e.g., ethyl acetate or DCM). A common starting point is a volume equal to half that of the aqueous layer.
-
Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake gently at first to avoid emulsion formation, then more vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower (organic, if using DCM) or upper (organic, if using ethyl acetate) layer into a clean flask.
-
Repeat Extractions: Repeat the extraction of the aqueous layer at least two more times with fresh portions of the organic solvent. Combine all organic extracts.
-
Brine Wash: Wash the combined organic extracts with a saturated solution of NaCl (brine). This helps to remove residual water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]
Protocol 2: Analysis of Pyrazine Degradation by GC-MS
This protocol provides a general framework for identifying and quantifying pyrazine degradation products.
-
Sample Preparation:
-
Accurately weigh a small amount of your crude or purified pyrazine sample.
-
Dissolve it in a high-purity, GC-grade solvent (e.g., methanol or dichloromethane) to a known concentration (e.g., 1 mg/mL).
-
If matrix effects are a concern, consider using a deuterated internal standard of your target pyrazine for accurate quantification.[10]
-
-
GC-MS Instrument Parameters (Typical Starting Conditions):
-
Injector: Splitless mode, 250-270 °C.[10]
-
Column: A standard non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium, constant flow rate of ~1.0-1.2 mL/min.[10]
-
Oven Program:
-
Initial Temperature: 40-50 °C, hold for 2-5 minutes.
-
Ramp: 3-10 °C/min up to 250-280 °C.
-
Hold at the final temperature for 5-10 minutes.[10]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.[10]
-
-
-
Data Analysis:
-
Identify the peak for your target pyrazine based on its retention time and mass spectrum.
-
Examine other peaks in the chromatogram. Potential degradation products can be identified by searching their mass spectra against a library (e.g., NIST).
-
Common degradation products to look for:
-
N-oxides: Molecular ion will be M+16.
-
Hydroxylated pyrazines: Molecular ion will be M+16.
-
Ring-opened products: Will show significantly different fragmentation patterns and lower molecular weights.
-
-
III. Data & Visualization
Table 1: Comparison of Solvents for Liquid-Liquid Extraction of Pyrazines
| Solvent | Polarity Index | Boiling Point (°C) | Pros | Cons |
| Hexane | 0.1 | 69 | Excellent for non-polar pyrazines; avoids extraction of polar impurities like imidazoles.[3] | Poor solvent for functionalized or polar pyrazines. |
| Methyl-t-butyl ether (MTBE) | 2.5 | 55 | Good general-purpose solvent; less prone to peroxide formation than diethyl ether. | May co-extract some moderately polar impurities.[3] |
| Dichloromethane (DCM) | 3.1 | 40 | Excellent solvent for a wide range of pyrazine polarities; dense, forms the bottom layer. | Can be prone to emulsions; relatively volatile. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Good solvent for many polar pyrazines; less toxic than DCM. | Can co-extract water and other polar impurities; susceptible to hydrolysis under strong acid/base.[3] |
Diagrams
The following diagrams illustrate key concepts for minimizing pyrazine degradation.
Caption: Common degradation pathways for pyrazine compounds.
Caption: Recommended workflow for pyrazine workup and purification.
IV. References
-
SIELC Technologies. (n.d.). Pyrazine. Retrieved from --INVALID-LINK--
-
Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4145-4171. --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from --INVALID-LINK--
-
Biosynce. (2025). What are the applications of pyrazine derivatives? Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Refining Purification Methods for Synthetic 2,5-Dimethylpyrazine. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from --INVALID-LINK--
-
Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Strategies to reduce byproduct formation in pyrazine reactions. Retrieved from --INVALID-LINK--
-
PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from --INVALID-LINK--
-
PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). The Protection and Deprotection of the Pyridine Nitrogen. Retrieved from --INVALID-LINK--
-
Neliti. (n.d.). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of Pyrazine Derivatives. Retrieved from --INVALID-LINK--
-
PubMed. (1991). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from --INVALID-LINK--
-
ScienceDirect. (n.d.). Pyrazines and Related Ring Structures. Retrieved from --INVALID-LINK--
-
Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from --INVALID-LINK--
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). The Protection and Deprotection of the Pyridine Nitrogen. Retrieved from --INVALID-LINK--
-
ResearchGate. (2013). Is there any antioxidant to avoid the formation of N-Oxide? Retrieved from --INVALID-LINK--
-
USGS Publications Warehouse. (n.d.). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. Retrieved from --INVALID-LINK--
-
ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from --INVALID-LINK--
-
Sciencemadness Discussion Board. (2020). Pyrazine Synthesis? Retrieved from --INVALID-LINK--
-
UM Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine? Retrieved from --INVALID-LINK--
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from --INVALID-LINK--
-
Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Retrieved from --INVALID-LINK--
-
YouTube. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. Retrieved from --INVALID-LINK--
-
Baran Lab. (2012). Pyridine N-Oxides. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Preparation and reactions of some substituted pyrazine di-N-oxides. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2020). Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[11]pyrroles. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biosynce.com [biosynce.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Pyrazine-2,5-dicarboxamide: An NMR-Centric Approach
In the realms of medicinal chemistry and materials science, the pyrazine scaffold is a cornerstone of molecular design, valued for its unique electronic properties and ability to form predictable intermolecular interactions.[1] Pyrazine-2,5-dicarboxamide, a symmetrically substituted derivative, serves as a quintessential building block. Its precise molecular structure dictates its function, whether as a ligand in coordination polymers, a pharmacophore in drug candidates, or a precursor in organic synthesis. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for credible research and development.
This guide provides an in-depth, expert-led comparison of analytical techniques for the structural confirmation of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. As we will explore, while orthogonal methods like Mass Spectrometry (MS) and X-ray Crystallography provide critical data points, a multi-dimensional NMR analysis offers the most comprehensive and self-validating picture of the molecule's solution-state structure.[2][3]
Part 1: The Cornerstone of Analysis: Multi-dimensional NMR Spectroscopy
The power of NMR spectroscopy lies in its ability to probe the chemical environment of individual nuclei within a molecule. For this compound, this allows us to confirm not only the presence of the pyrazine ring and amide functionalities but also their precise connectivity.
Causality in Experimental Design: Sample Preparation
The first step in any analysis is a testament to an experimenter's foresight. The choice of solvent is critical. This compound has limited solubility in many common NMR solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for three key reasons:
-
Solubilizing Power: It readily dissolves the polar dicarboxamide.[4]
-
Observation of Exchangeable Protons: Its aprotic nature slows the chemical exchange of the amide N-H protons, allowing them to be observed as distinct signals in the ¹H NMR spectrum.
-
High Boiling Point: It is suitable for variable temperature (VT) NMR studies if needed.[5]
-
Weighing: Accurately weigh 10-15 mg of high-purity, dry this compound.
-
Solvent Addition: Transfer the solid to a clean, dry NMR tube and add approximately 0.6 mL of DMSO-d₆.
-
Dissolution: Cap the tube and gently vortex until the sample is fully dissolved. Mild sonication for 1-2 minutes can be used to expedite dissolution if necessary.
-
Finalization: Ensure the solution is clear and free of particulate matter before inserting it into the NMR spectrometer.
1D NMR Analysis: The Initial Fingerprint
One-dimensional NMR provides the fundamental spectral data. Due to the C₂ₕ symmetry of this compound, the spectrum is deceptively simple, which underscores the need for careful interpretation.
The symmetry of the molecule means that the protons at the 3 and 6 positions of the pyrazine ring are chemically and magnetically equivalent. Likewise, the two protons on each amide group are equivalent, and the two amide groups themselves are equivalent. This results in a spectrum with only two signals.
-
Pyrazine Protons (H-3, H-6): The electron-withdrawing nature of the two ring nitrogens and the two adjacent carbonyl groups strongly deshields these protons. This causes their signal to appear far downfield, typically as a sharp singlet.
-
Amide Protons (-CONH₂): These protons are also deshielded and their signal often appears as a broad singlet due to quadrupolar coupling with the adjacent ¹⁴N nucleus and potential chemical exchange.
The proton-decoupled ¹³C NMR spectrum reveals the unique carbon environments. Again, symmetry simplifies the spectrum to just three expected signals.
-
Carbonyl Carbons (C=O): These are the most deshielded carbons and appear furthest downfield.
-
Quaternary Pyrazine Carbons (C-2, C-5): The carbons directly attached to the amide groups are the next most deshielded.
-
Protonated Pyrazine Carbons (C-3, C-6): These carbons, bonded to the pyrazine protons, appear the most upfield of the three signals.
The following table summarizes the expected chemical shifts for this compound based on established principles and data from similar pyrazine derivatives.[4][6]
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |
| ¹H | H-3, H-6 | 9.2 - 9.4 | Singlet (s) |
| ¹H | -CONH₂ | 8.0 - 8.5 | Broad Singlet (br s) |
| ¹³C | C=O | 164 - 167 | - |
| ¹³C | C-2, C-5 | 145 - 148 | - |
| ¹³C | C-3, C-6 | 142 - 144 | - |
2D NMR: Building a Self-Validating Structural Model
While 1D NMR suggests the correct structure, 2D NMR provides the definitive proof of connectivity, creating a self-validating system. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool.
-
Why HMBC is Crucial: HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This allows us to piece the molecular puzzle together across quaternary carbons and heteroatoms.
-
Key HMBC Correlations for this compound:
-
Pyrazine Proton (H-3) to Carbons: The proton at the C-3 position will show a strong three-bond correlation (³J) to the carbonyl carbon (C=O) and a two-bond correlation (²J) to the quaternary carbon at the C-2 position. This single cross-peak definitively links the pyrazine ring proton to the carboxamide substituent.
-
Amide Protons (-NH₂) to Carbons: The amide protons will show a two-bond correlation (²J) to the carbonyl carbon, confirming the amide functionality. They will also show a three-bond correlation (³J) to the C-2 carbon of the pyrazine ring.
-
This network of correlations, illustrated below, leaves no ambiguity about the molecular structure.
Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.
-
¹H- ¹³C HSQC:
-
Pulse Program: hsqcedetgpsp (phase-sensitive with multiplicity editing).
-
Spectral Width: F2 (¹H): 10-12 ppm; F1 (¹³C): 180-200 ppm.
-
Parameters: Set ¹JCH coupling constant to an average of 145 Hz.
-
Scans: 8-16 scans per increment.
-
-
¹H- ¹³C HMBC:
-
Pulse Program: hmbcgplpndqf (gradient-selected, long-range).
-
Spectral Width: F2 (¹H): 10-12 ppm; F1 (¹³C): 200-220 ppm.
-
Parameters: Set long-range coupling constant (ⁿJCH) delay to optimize for 8-10 Hz.
-
Scans: 16-32 scans per increment.
-
Part 2: Orthogonal Validation with Alternative Techniques
Trustworthiness in scientific validation comes from corroborating evidence obtained through independent methods.[2][7] While NMR provides the structural blueprint, Mass Spectrometry and X-ray Crystallography offer powerful, complementary data.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the gold standard for determining a molecule's mass, providing the first crucial check after synthesis.[8]
-
Principle & Application: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecular ion, [M+H]⁺, at m/z 167.06. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental formula (C₆H₇N₄O₂⁺) with high accuracy, ruling out isobaric impurities.
-
Strengths vs. NMR: MS is exceptionally sensitive, often requiring sub-milligram quantities, and provides a rapid confirmation of the molecular formula.[7]
-
Limitations: MS cannot distinguish between structural isomers. For example, Pyrazine-2,3-dicarboxamide would have the exact same molecular weight and formula, making it indistinguishable from the 2,5-isomer by MS alone.[9]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Identify the [M+H]⁺ peak and use the instrument software to calculate the elemental composition based on the accurate mass measurement.
X-ray Crystallography: The Absolute Structure
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate structural confirmation by mapping the precise 3D coordinates of every atom in the crystal lattice.[10][11]
-
Principle & Application: This technique would definitively confirm the 1,4-substitution pattern of the pyrazine ring and reveal details about bond lengths, bond angles, and intermolecular interactions, such as the hydrogen bonding network formed by the amide groups.[10][12]
-
Strengths vs. NMR: Provides an unambiguous, absolute 3D structure.
-
Limitations: The primary challenge is growing a single crystal of sufficient size and quality. Furthermore, the determined structure is of the molecule in a static, solid state, which may not perfectly represent its conformation and dynamics in solution, the environment where most chemistry and biology occurs.
Data Presentation: Comparison of Key Analytical Techniques
| Technique | Information Provided | Sample State | Key Advantage | Key Limitation |
| NMR Spectroscopy | Complete atomic connectivity (¹H, ¹³C), 3D structure in solution (NOESY), dynamics | Solution | Provides unambiguous connectivity and solution-state structure | Lower sensitivity, requires more sample |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation pattern | Solution/Solid | Extremely high sensitivity, rapid | Cannot distinguish structural isomers |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, packing | Solid (Crystal) | Unambiguous structural determination | Requires a suitable single crystal, static picture |
A Unified Workflow for Structural Confirmation
A robust validation process integrates these techniques logically. The workflow begins with the most rapid and sensitive methods to confirm the basics before moving to the comprehensive, but more time-consuming, structural elucidation by NMR.
Caption: A logical workflow for the comprehensive structural validation.
Conclusion: An Expert Perspective
The structural confirmation of this compound is a case study in the power of analytical synergy. While High-Resolution Mass Spectrometry provides the essential first pass—confirming molecular weight and elemental composition—it cannot resolve the ambiguity of isomeric structures. X-ray Crystallography offers the "gold standard" of absolute proof but is contingent on successful crystallization and provides a static, solid-state view.
Therefore, multi-dimensional NMR spectroscopy stands as the indispensable core of the validation process. The simplicity of the 1D spectra, born from the molecule's symmetry, is elegantly and irrefutably resolved by 2D HMBC analysis, which builds a complete and self-validating map of atomic connectivity. This NMR-centric approach, corroborated by orthogonal MS data, provides the highest degree of confidence in the structure of this compound, ensuring the integrity of any subsequent research.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Pyrazine-2,3-dicarboxamide | C6H6N4O2 | CID 73173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Crystal Structure of Pyrazine-2,5-dicarboxamide Derivatives and Analogues
For researchers, scientists, and professionals in drug development, a deep understanding of the solid-state structure of active pharmaceutical ingredients (APIs) and related organic molecules is paramount. The crystal structure dictates crucial physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth interpretation of the crystal structure of derivatives of Pyrazine-2,5-dicarboxamide, a key heterocyclic scaffold.
While the crystal structure of the parent, unsubstituted this compound is not publicly available in crystallographic databases, a comprehensive analysis of its substituted derivatives and functional analogues provides invaluable insights into the supramolecular chemistry of this important class of compounds. This guide will focus on the well-characterized N²,N⁵-bis(pyridin-2-ylmethyl)this compound, including its polymorphs, and draw comparisons with other aromatic dicarboxamides to elucidate the principles governing their crystal packing and hydrogen bonding networks.
The Archetype: N²,N⁵-bis(pyridin-2-ylmethyl)this compound and its Polymorphs
A seminal study by Stoeckli-Evans (2017) provides a detailed crystallographic analysis of N²,N⁵-bis(pyridin-2-ylmethyl)this compound (hereafter referred to as Compound I ), its 3,6-dimethyl derivative (II ), and an isomer, N²,N⁵-bis(pyridin-4-ylmethyl)this compound (III )[1][2]. The investigation of Compound I is particularly insightful as it exists in at least two polymorphic forms, highlighting the subtle energetic balance that governs crystal packing.
Molecular Conformation: A Tale of Two Polymorphs
The molecular structure of Compound I is characterized by a central pyrazine ring flanked by two carboxamide groups, which are in turn substituted with pyridin-2-ylmethyl moieties. A key conformational feature is the dihedral angle between the pyrazine and the pyridine rings.
In the monoclinic polymorph crystallizing in the P2₁/c space group, the molecule adopts an extended conformation where the pyridine rings are inclined to the pyrazine ring by a significant 89.17(7)°[1][2]. This twisted conformation is a result of steric hindrance between the pyridine and pyrazine rings.
Conversely, a second monoclinic polymorph, crystallizing in the C2/c space group, exhibits a remarkably different, almost planar conformation[1][3]. In this form, the dihedral angle between the pyridine and pyrazine rings is only 5.70(7)°[1]. This near-planarity is stabilized by intramolecular hydrogen bonds between the amide proton and the nitrogen atoms of both the adjacent pyrazine and pyridine rings[1].
This stark conformational difference between the two polymorphs of Compound I underscores the principle of conformational polymorphism, where molecules with the same chemical connectivity can adopt different spatial arrangements in the solid state, leading to different crystal packing and, consequently, distinct physical properties.
Supramolecular Assembly: The Primacy of Hydrogen Bonding
In both polymorphs of Compound I , and indeed in its derivatives II and III , hydrogen bonding is the dominant intermolecular interaction governing the crystal packing. The primary hydrogen bond motif involves the amide N-H donor and a nitrogen atom acceptor.
In the P2₁/c polymorph of Compound I , molecules are linked by N—H···N hydrogen bonds, forming layers parallel to the bc plane[1][2]. These layers are further interconnected by weaker C—H···O hydrogen bonds, resulting in a three-dimensional supramolecular architecture[1][2].
The supramolecular arrangement in derivative II is similar, with N—H···N hydrogen bonds creating layers that are also linked by C—H···O interactions to form a 3D network[1][2]. In contrast, the hydrogen bonding in isomer III leads to the formation of corrugated sheets[1][2]. Within these sheets, offset π–π stacking interactions between neighboring pyridine rings are also observed, with an intercentroid distance of 3.739(1) Å[1][2].
The following diagram illustrates the fundamental hydrogen bonding pattern observed in these this compound derivatives.
Caption: Primary intermolecular hydrogen bonding interactions in this compound derivatives.
Comparative Analysis with Other Aromatic Dicarboxamides
To contextualize the structural features of this compound derivatives, it is instructive to compare them with dicarboxamides based on other aromatic cores, such as furan and pyridine. A study on furan-2,5-dicarboxamide and pyridine-2,6-dicarboxamide derivatives reveals both similarities and differences in their supramolecular assembly[4].
| Feature | This compound Derivatives | Furan-2,5-dicarboxamide Derivatives | Pyridine-2,6-dicarboxamide Derivatives |
| Primary H-Bonding | N-H···N (to pyrazine or pyridine) | N-H···O (amide) and N-H···N (substituent) | N-H···O (amide) and N-H···N (pyridine core) |
| Secondary Interactions | C-H···O, π–π stacking | π–π stacking | π–π stacking |
| Common Packing Motifs | Layers, corrugated sheets | Herringbone, layered structures | Layered structures |
| Polymorphism | Observed (e.g., Compound I ) | Not extensively reported | Not extensively reported |
This comparison highlights that while the amide-based hydrogen bond is a recurring theme, the presence and position of heteroatoms in the aromatic core significantly influence the preferred hydrogen bond acceptors and the overall crystal packing. For instance, the pyrazine nitrogen atoms are effective hydrogen bond acceptors, a role that is not available in the furan ring.
Experimental Protocols
The synthesis and crystallization of these compounds are crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of N²,N⁵-bis(pyridin-2-ylmethyl)this compound (Compound I)
Rationale: This is a standard amidation reaction where a diester is converted to a diamide via aminolysis. Methanol is a suitable solvent, and the reaction is driven to completion by using an excess of the amine.
Step-by-Step Protocol:
-
Reflux a solution of dimethyl pyrazine-2,5-dicarboxylate (1.00 g, 5 mmol) and an excess of 2-(aminomethyl)pyridine (1.55 g, 14.3 mmol) in 30 ml of methanol in a two-necked flask[1].
-
Continue refluxing for approximately 5 hours. A precipitate will form during this time[1].
-
Cool the suspension to room temperature[1].
-
Filter the white solid and wash it with 10 ml of cold methanol[1].
-
Recrystallize the solid from a dichloromethane solution to obtain colorless plate-like crystals suitable for X-ray diffraction[1].
Single Crystal X-ray Diffraction (SC-XRD)
Rationale: SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.
Workflow:
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Perspectives
The crystal structure of N²,N⁵-bis(pyridin-2-ylmethyl)this compound and its analogues reveals a rich supramolecular chemistry dominated by hydrogen bonding and, in some cases, π–π stacking interactions. The existence of polymorphism in this system highlights the sensitivity of crystal packing to subtle conformational changes.
The absence of a publicly available crystal structure for the parent this compound represents a knowledge gap. Future work should focus on the synthesis and crystallographic characterization of this fundamental compound. Such data would provide a crucial baseline for understanding the impact of substituents on the solid-state structure of this important class of molecules. Furthermore, computational crystal structure prediction methods could be employed to explore the likely packing arrangements of the parent amide and to guide experimental crystallization efforts. A deeper understanding of the crystal engineering principles governing these structures will undoubtedly aid in the rational design of new materials and pharmaceutical compounds with tailored solid-state properties.
References
A Comparative Guide to Pyrazine-2,5-dicarboxamide and Terephthalamide as Linkers in Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
In the rational design of functional materials such as metal-organic frameworks (MOFs) and coordination polymers, the choice of the organic linker is paramount. The linker's geometry, functionality, and electronic properties dictate the resulting framework's topology, stability, and ultimate performance in applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides an in-depth comparison of two amide-functionalized linkers: pyrazine-2,5-dicarboxamide and terephthalamide.
Introduction to the Contenders
At first glance, this compound and terephthalamide appear structurally similar, both featuring a central aromatic ring flanked by two carboxamide groups. However, the subtle substitution of a benzene core with a pyrazine ring introduces significant differences in their electronic properties, coordination behavior, and hydrogen bonding capabilities, which in turn impart distinct characteristics to the materials they form.
This compound incorporates a nitrogen-containing heteroaromatic pyrazine ring. The presence of the electron-withdrawing nitrogen atoms makes the ring electron-deficient and provides additional potential coordination sites.
Terephthalamide , on the other hand, is based on a classic benzene ring, a fundamental building block in many well-studied MOFs. Its properties are representative of aromatic dicarboxamide linkers, providing a valuable baseline for comparison.
Structural and Electronic Properties of the Linkers
The decision to use this compound over terephthalamide, or vice versa, is rooted in the fundamental differences between the pyrazine and benzene cores.
-
Electronic Nature: The pyrazine ring in this compound is more electron-deficient than the benzene ring of terephthalamide. This can influence the electronic properties of the resulting framework, such as its luminescence and catalytic activity. For instance, the electron-deficient nature of pyrazine rings has been shown to facilitate efficient energy transfer between organic linkers and metal clusters, which is crucial for developing high-performance luminescence sensors.[1]
-
Coordination Versatility: this compound offers multiple potential coordination sites: the nitrogen atoms of the amide groups and the nitrogen atoms of the pyrazine ring itself. This can lead to more complex and potentially novel framework topologies compared to terephthalamide, where coordination is primarily expected through the amide groups.
-
Hydrogen Bonding: Both linkers possess amide N-H donors and C=O acceptors, making them excellent candidates for forming robust hydrogen-bonded networks. These interactions play a crucial role in the self-assembly of the framework and can contribute significantly to its overall stability. The crystal structures of this compound derivatives reveal extensive N-H···N and C-H···O hydrogen bonds, forming three-dimensional supramolecular structures.[2]
Visualizing the Linkers
References
A Comparative Guide to the Biological Activity Screening of Pyrazine-2,5-dicarboxamide Derivatives
Introduction: The Emerging Therapeutic Potential of the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral components of numerous natural products and clinically approved drugs, demonstrating a vast spectrum of pharmacological activities.[2][3] Among these, the pyrazine-2,5-dicarboxamide core has attracted significant attention as a versatile framework for developing novel therapeutic agents. The symmetrical nature of this scaffold, with two carboxamide groups, allows for diverse structural modifications, enabling fine-tuning of physicochemical properties and biological targets.
This guide provides a comparative analysis of the biological activities of various this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will delve into the causality behind experimental designs, present comparative data from key studies, and provide detailed, field-proven protocols for screening these promising compounds.
Comparative Analysis of Biological Activities
This compound derivatives have been extensively evaluated against a range of biological targets. Their activity is profoundly influenced by the nature of the substituents on both the pyrazine core and the terminal amide groups.
Anticancer Activity
The search for novel anticancer agents is a primary focus of modern drug discovery.[1][4] Pyrazine derivatives, in general, have shown significant potential in this area.[2][5] Hybrid molecules incorporating the pyrazine moiety have demonstrated potent cytotoxic effects against various human cancer cell lines.[3] For instance, certain chalcone-pyrazine hybrids have exhibited IC₅₀ values in the low micromolar and even nanomolar range against cell lines like MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer).[2]
While specific data for this compound derivatives is still emerging in comparison to other pyrazine congeners, the broader class of pyridine-dicarboxamides has shown promising results. For example, certain pyridine-dicarboxamide derivatives demonstrated more potent activity against MDA-MB-231 (triple-negative breast cancer) and HuH-7 (liver cancer) cell lines than the standard chemotherapeutic drug cisplatin.[6] This underscores the potential of the dicarboxamide scaffold in oncology.
Table 1: Comparative Anticancer Activity of Related Dicarboxamide Scaffolds
| Compound ID | Scaffold Type | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
|---|---|---|---|---|---|---|
| 3e | Pyridine-dicarboxamide | MDA-MB-231 | 5 ± 0.5 | Cisplatin | 15 ± 0.71 | [6] |
| 3l | Pyridine-dicarboxamide | MDA-MB-231 | 5 ± 0.25 | Cisplatin | 15 ± 0.71 | [6] |
| 3c | Pyridine-dicarboxamide | HepG2 | 8 ± 0.89 | Cisplatin | 10 ± 0.65 | [6] |
| 3l | Pyridine-dicarboxamide | HuH-7 | 4.5 ± 0.3 | Cisplatin | 14.7 ± 0.5 | [6] |
| 49 | Chalcone-pyrazine | A549 | 0.13 | - | - | [2] |
| 51 | Chalcone-pyrazine | MCF-7 | 0.012 | - | - |[2] |
The mechanism often involves the induction of apoptosis or the inhibition of critical signaling pathways.[3] A key area of investigation for pyrazine-2,5-dicarboxamides would be their potential as kinase inhibitors, a well-established target class for anticancer drugs.
Antimicrobial Activity
The pyrazine core is famously present in Pyrazinamide, a first-line drug for treating tuberculosis.[7] This has spurred extensive research into pyrazine carboxamide derivatives as antimicrobial agents.[8][9] Screening has revealed a broad spectrum of activity, including antimycobacterial and antifungal effects.
-
Antimycobacterial Activity: Numerous studies have evaluated substituted pyrazine carboxamides against Mycobacterium tuberculosis. The activity is highly dependent on the lipophilicity and electronic properties of the substituents. For example, 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide showed 72% inhibition against M. tuberculosis H37Rv.[7] Another study identified N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide as a potent derivative with a MIC < 2.0 μmol/L.[9]
-
Antifungal Activity: Derivatives have also been tested against fungal pathogens like Aspergillus niger and Candida albicans.[8][10] One of the most effective compounds reported was 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide, which exhibited a MIC of 31.25 μmol·mL⁻¹ against Trichophyton mentagrophytes.[7][11]
Table 2: Comparative Antimicrobial Activity of Pyrazine Carboxamide Derivatives
| Compound ID | Target Organism | Activity Metric | Value | Standard Drug | Source |
|---|---|---|---|---|---|
| P10 | C. albicans | MIC | 3.125 µg/mL | - | [10] |
| P4 | C. albicans | MIC | 3.125 µg/mL | - | [10] |
| P6, P7, P9, P10 | P. aeruginosa | MIC | 25 µg/mL | - | [10] |
| Compound 8 | T. mentagrophytes | MIC | 31.25 µmol·mL⁻¹ | Fluconazole | [7][12] |
| Compound 18 | M. tuberculosis H37Rv | % Inhibition | 72% | Pyrazinamide | [7] |
| Compound 12 | M. tuberculosis | IC₉₀ | 0.819 µg/mL | - |[9] |
Enzyme Inhibition
Targeting specific enzymes is a rational approach to drug design. This compound derivatives have shown promise as inhibitors of various enzymes, including those involved in metabolic pathways and cellular signaling.
-
Succinate Dehydrogenase (SDH) Inhibition: SDH is a crucial enzyme in the mitochondrial electron transport chain. A novel series of pyrazine-carboxamide-diphenyl-ether compounds were designed as SDH inhibitors (SDHIs).[13] Compound 6y from this series was found to be approximately two-fold more potent than the known SDHI pyraziflumid against porcine SDH.[13] This highlights the potential of this scaffold in developing new fungicides and pesticides.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: FGFRs are key regulators of cell proliferation and differentiation, and their dysregulation is implicated in cancer.[14] Pyrrolopyrazine carboxamide derivatives have been developed as potent and selective inhibitors of FGFR2 and FGFR3, overcoming common resistance mutations.[14] This demonstrates the utility of the pyrazine carboxamide core in designing targeted kinase inhibitors.
-
Photosynthesis Inhibition: Some pyrazine carboxamides have been found to inhibit the oxygen evolution rate in spinach chloroplasts, indicating an interruption of the photosynthetic electron transport chain.[7][12][15] The most active compounds, such as 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide, had IC₅₀ values in the micromolar range.[7][11]
Table 3: Comparative Enzyme Inhibition Activity
| Compound ID | Target Enzyme/Process | Activity Metric | Value | Source |
|---|---|---|---|---|
| 6y | Porcine Succinate Dehydrogenase | - | ~2x more potent than pyraziflumid | [13] |
| Compound 10 | FGFR2/3 | Potent Inhibition | Overcomes resistance mutations | [14] |
| Compound 27 | Photosynthesis (Spinach Chloroplasts) | IC₅₀ | 41.9 µmol·L⁻¹ | [7][11][12] |
| Compound 4 | Photosynthesis (Spinach Chloroplasts) | IC₅₀ | 49.5 µmol·L⁻¹ |[7][11][12] |
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly tunable through chemical modification at several key positions.
-
Pyrazine Ring Substituents (R¹): Introducing electron-withdrawing groups (e.g., chlorine) or bulky lipophilic groups (e.g., tert-butyl) on the pyrazine core can significantly modulate activity.[7][15] These substitutions can influence the molecule's electronic properties, binding affinity, and metabolic stability.
-
Amide Linker: The rigidity and orientation of the dicarboxamide groups are crucial for proper interaction with the target protein. The planarity of this linker is a key structural feature.[16][17]
-
Terminal Groups (R²): The nature of the substituent attached to the amide nitrogen is a major determinant of potency and selectivity. Aromatic rings (anilines), heterocyclic rings (aminothiazoles), or aliphatic chains can be introduced here.[7][11] The presence of halogens (Br, I) or hydroxyl groups on these terminal rings has been shown to enhance antimycobacterial and photosynthesis-inhibiting activities, often correlating with increased lipophilicity.[7][15]
Caption: Key modification points for SAR studies on the this compound scaffold.
Experimental Protocols: A Guide to Screening
The following protocols are standardized, self-validating methodologies for the initial screening of this compound derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol determines the concentration of a compound required to inhibit 50% of cell viability (IC₅₀). The MTT assay is a colorimetric assay that measures cellular metabolic activity.[6]
Rationale: The choice of cell lines (e.g., MCF-7, A549) is based on the desired cancer type to target. A panel of cell lines is recommended to assess broad-spectrum activity versus selectivity.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cells (e.g., A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize confluent cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Dissolve test compounds in DMSO to create a stock solution (e.g., 10 mM). Prepare a series of dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the old media from the 96-well plates and add 100 µL of the media containing the various compound dilutions. Include wells with vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]
Rationale: This method is quantitative and allows for the testing of multiple compounds and concentrations simultaneously. Standard bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) are used for reproducibility.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing the Screening Workflow and Mechanism
To effectively manage a screening campaign, a logical workflow is essential.
Caption: A generalized workflow for screening this compound derivatives.
For kinase inhibitors like FGFR antagonists, the mechanism involves blocking downstream signaling that promotes cell growth.
Caption: Simplified FGFR signaling pathway and the inhibitory action of a pyrazine carboxamide derivative.
Conclusion and Future Outlook
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The existing body of research demonstrates significant potential in the development of anticancer, antimicrobial, and enzyme-inhibiting compounds. The symmetrical dicarboxamide structure allows for extensive SAR exploration, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Future research should focus on expanding the structural diversity of these derivatives and screening them against a wider array of biological targets, including emerging targets in oncology and infectious diseases. A deeper understanding of their mechanism of action, supported by molecular docking and structural biology, will be crucial for advancing these compounds from initial hits to clinical candidates. The systematic application of the screening protocols and workflows outlined in this guide will facilitate the efficient and effective evaluation of this valuable chemical class.
References
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 5. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Substituted pyrazinecarboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazine-2,5-dicarboxamide and Furan-2,5-dicarboxamide in Coordination Chemistry
This guide provides an in-depth, objective comparison of pyrazine-2,5-dicarboxamide and furan-2,5-dicarboxamide as ligands in the field of coordination chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental differences in their coordination behavior, stemming from their distinct electronic and structural properties. We will explore how these differences manifest in the resulting supramolecular architectures and influence their potential applications, supported by experimental data and detailed protocols.
Introduction: Two Ligands, Divergent Chemistries
Coordination chemistry offers a powerful toolkit for the rational design of functional materials, including Metal-Organic Frameworks (MOFs), coordination polymers, and discrete molecular complexes. The choice of the organic ligand is paramount, as it dictates the geometry, dimensionality, and physicochemical properties of the final assembly.
This compound and furan-2,5-dicarboxamide are two such ligands that, while structurally similar, exhibit profoundly different behaviors when coordinating with metal ions. Both are derived from dicarboxylic acids—pyrazine-2,5-dicarboxylic acid and the biomass-derivable furan-2,5-dicarboxylic acid (FDCA)—that are popular linkers in MOF chemistry.[1][2] The conversion to dicarboxamides introduces robust hydrogen bonding capabilities via the N-H and C=O moieties, adding another layer of control over the supramolecular structure.
The critical distinction lies in the central heterocyclic ring: the pyrazine ring possesses two Lewis basic nitrogen atoms, whereas the furan ring has an oxygen heteroatom. This guide will dissect how this single atomic substitution creates a cascade of effects, influencing everything from coordination modes to the final material's properties.
Ligand Characteristics: Synthesis and Intrinsic Properties
A ligand's behavior is a direct consequence of its inherent structure and electronic nature. Understanding these fundamentals is key to predicting its role in coordination.
Synthesis of the Ligands
This compound: The synthesis typically begins with the oxidation of 2,5-dimethylpyrazine to pyrazine-2,5-dicarboxylic acid.[3] The dicarboxylic acid is then converted to its dimethyl ester, which subsequently undergoes amidation by reacting with an amine, often in refluxing methanol, to yield the desired dicarboxamide.[4]
Furan-2,5-dicarboxamide: The precursor, furan-2,5-dicarboxylic acid (FDCA), is a significant bio-based platform chemical.[5] The dicarboxamide is commonly prepared through a condensation reaction involving the conversion of FDCA to furan-2,5-dicarbonyl chloride using a reagent like oxalyl chloride, followed by reaction with the desired amine.[6]
A Tale of Two Heterocycles: Electronic and Structural Comparison
The primary divergence in the coordination chemistry of these two ligands stems from the nature of their central aromatic rings.
-
This compound: The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. These nitrogen atoms are sp²-hybridized and possess lone pairs of electrons that are available for coordination to metal centers. This provides secondary coordination sites in addition to the primary amide groups, making it a multidentate linker capable of bridging multiple metal ions.[7][8]
-
Furan-2,5-dicarboxamide: The furan ring contains an oxygen atom. While the oxygen has lone pairs, its ability to act as a Lewis base is significantly diminished compared to the pyrazine nitrogens. It is generally considered a non-coordinating heteroatom in the context of MOF and coordination polymer construction, with the coordination being dominated by the peripheral carboxamide groups.[2]
This fundamental electronic difference is the principal driver behind their distinct coordination behaviors. Furthermore, both ligands feature amide groups that can exhibit rotational freedom, but their relatively rigid heterocyclic cores provide predictable directionality, making them excellent candidates for building ordered crystalline materials.
Coordination Behavior and Supramolecular Architecture
The interaction of these ligands with metal ions reveals their divergent capabilities in constructing coordination networks. The availability of multiple coordination sites in the pyrazine ligand unlocks pathways to higher dimensionality and more complex topologies.
Coordination Modes
The manner in which a ligand binds to a metal center is its "coordination mode." This is where the differences between the two ligands become most apparent.
This compound can adopt several coordination modes:
-
O-Coordination: The most common mode, where the carbonyl oxygen atoms of the amide groups coordinate to the metal centers.
-
N,N'-Bridging: The two pyrazine nitrogen atoms can bridge two different metal centers, effectively extending the coordination network in an additional dimension. This is a key feature that allows for the formation of robust 2D and 3D frameworks.[8]
-
N,O-Chelation: A pyrazine nitrogen and the oxygen from an adjacent amide group can chelate to the same metal ion, forming a stable five-membered ring.
Furan-2,5-dicarboxamide , in contrast, is more restricted:
-
O-Coordination: Its coordination is almost exclusively through the carbonyl oxygen atoms of the two amide groups.[6][9]
-
Non-coordinating Furan: The furan ring oxygen rarely participates in coordination, meaning the ligand typically acts as a linear, ditopic linker.
This difference is visualized in the diagram below, generated using the DOT language.
The Role of Hydrogen Bonding
For both ligands, hydrogen bonding is a critical force in defining the final crystal structure. The amide N-H groups act as hydrogen bond donors, while the carbonyl oxygens are excellent acceptors. These interactions can:
-
Reinforce the primary structure: Intrachain or intralayer hydrogen bonds add rigidity and stability to the coordination network.
-
Extend dimensionality: Interchain or interlayer hydrogen bonds can link lower-dimensional motifs (e.g., 1D chains or 2D sheets) into complex 3D supramolecular arrays.[3][10]
In many furan-2,5-dicarboxamide structures, where the primary coordination leads to 1D or 2D motifs, it is these robust hydrogen bonds that are solely responsible for the formation of a 3D architecture.[11][12] While also crucial in pyrazine systems, the hydrogen bonding there often complements a covalently linked 3D framework.
Comparative Data Summary
The distinct properties of the two ligands and their resulting coordination compounds are summarized below for direct comparison.
| Feature | This compound | Furan-2,5-dicarboxamide |
| Heteroatoms | Two Nitrogen atoms (Lewis basic) | One Oxygen atom (weakly basic) |
| Primary Coord. Sites | Amide Oxygen, Pyrazine Nitrogen | Amide Oxygen |
| Typical Bridging Mode | Via pyrazine N atoms to link metal centers | Via shared metal nodes or secondary linkers |
| Hydrogen Bonding | Strong N-H···O interactions crucial for packing and stability[10] | Strong N-H···O interactions often dictate the 3D structure[9] |
| Resulting Dimensionality | Covalent 1D, 2D, and 3D frameworks are common[13][14] | Often 1D chains or 2D layers, extended to 3D by H-bonds[12] |
| Electronic Nature | Electron-deficient pyrazine ring | More electron-rich furan ring |
Experimental Protocols
To provide a practical context, this section outlines generalized, self-validating protocols for the synthesis and characterization of coordination polymers using these ligands. The causality behind experimental choices is explained to align with best practices in materials synthesis.
Workflow for Synthesis and Characterization
The logical flow from synthesis to characterization is crucial for obtaining and validating a new material.
Protocol: Solvothermal Synthesis of a Coordination Polymer
Rationale: Solvothermal synthesis is chosen as it allows for the crystallization of high-quality, thermodynamically stable products by applying heat and pressure. The solvent choice (e.g., DMF, ethanol) is critical as it influences solubility and can sometimes act as a competing ligand or template.
Methodology:
-
Reactant Preparation: In a 20 mL glass vial, combine the chosen ligand (this compound or furan-2,5-dicarboxamide, 0.1 mmol) and a metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol).
-
Causality: An equimolar ratio is a common starting point for exploratory synthesis to form neutral frameworks. The choice of a nitrate salt is strategic, as the nitrate anion is a poor coordinator and less likely to be incorporated into the final structure compared to halides.
-
-
Solvent Addition: Add 10 mL of a suitable solvent, such as N,N-dimethylformamide (DMF). Cap the vial tightly.
-
Causality: DMF is an excellent solvent for many organic ligands and metal salts and has a high boiling point, making it ideal for solvothermal reactions.
-
-
Sonication: Briefly sonicate the mixture for 5-10 minutes to ensure homogeneous dissolution and mixing of the reactants.
-
Heating: Place the vial inside a programmable oven. Heat to 100-120 °C over 2 hours, hold at that temperature for 48-72 hours, and then cool slowly to room temperature over 24 hours.
-
Causality: The slow heating and cooling rates are critical for promoting the growth of large, high-quality single crystals suitable for X-ray diffraction. A prolonged reaction time ensures the system reaches thermodynamic equilibrium.
-
-
Product Isolation: Collect the resulting crystals by vacuum filtration. Wash them thoroughly with fresh DMF (3 x 5 mL) followed by a more volatile solvent like ethanol (3 x 5 mL) to remove unreacted starting materials and residual high-boiling solvent.
-
Drying: Dry the crystals under vacuum or in a desiccator at room temperature.
Protocol: Key Characterization Techniques
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise atomic arrangement, including bond lengths, bond angles, coordination modes, and the overall 3D structure.
-
Powder X-ray Diffraction (PXRD): Used to confirm that the synthesized bulk material is the same phase as the single crystal selected for SC-XRD, ensuring phase purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Coordination of the amide carbonyl group to a metal ion typically causes a redshift (shift to lower wavenumber) of the C=O stretching frequency compared to the free ligand. This provides direct evidence of metal-ligand bond formation.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the coordination polymer and to identify the loss of guest or coordinated solvent molecules.
Conclusion and Outlook
The comparison between this compound and furan-2,5-dicarboxamide offers a clear and compelling illustration of how subtle changes in ligand design can lead to major differences in chemical behavior.
The key takeaway is the enhanced functionality of This compound . Its ability to act as a bridging ligand through its pyrazine nitrogen atoms provides a direct pathway to robust, higher-dimensional covalent networks. This makes it a superior candidate for applications where framework stability and permanent porosity are paramount, such as in gas storage and separation.[15][16]
Conversely, furan-2,5-dicarboxamide , while more limited in its coordination modes, excels in forming structures dominated by extensive and predictable hydrogen bonding.[9] Its derivation from biomass also makes it an attractive building block for creating sustainable "green" materials.[1] The resulting frameworks may be well-suited for applications in sensing or as dynamic materials where the flexibility of hydrogen bonds is an advantage.
Ultimately, the choice between these two ligands is not a matter of one being universally "better," but rather of selecting the right tool for the specific application. Understanding their fundamental differences, as outlined in this guide, empowers researchers to make informed decisions in the rational design of new and functional coordination materials.
References
- 1. Fe‐2,5‐furandicarboxylate Metal Organic Frameworks with Rare Building Blocks and a Ligand that can be Biomass‐Derived as Effective Catalysts for Selective Nitroarene Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Furandicarboxylic acid as a linker for lanthanide coordination polymers: the role of heteroaromatic π–π stacking and hydrogen bonding - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds [mdpi.com]
- 4. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Structural Diversity of Heteroleptic Cobalt(II) Dicyanamide Coordination Polymers with Substituted Pyrazines and Pyrimidines as Auxiliary Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi-res.com [mdpi-res.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Two- and three-dimensional coordination polymers based on zinc(II) and furan-2,5-dicarboxylic acid: structure variation due to metal-to-linker ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized Pyrazine-2,5-dicarboxamide
For researchers, medicinal chemists, and drug development professionals, the synthesis of novel compounds is only the first step. Establishing the purity and structural integrity of the target molecule is a critical, non-negotiable phase that underpins the reliability of all subsequent biological and pharmacological evaluations. This guide provides an in-depth technical comparison of the principal analytical methodologies for assessing the purity of synthesized Pyrazine-2,5-dicarboxamide, a key scaffold in various pharmacologically active agents.
The narrative that follows is grounded in the principles of scientific integrity, offering not just protocols, but the causality behind experimental choices. We will explore a multi-pronged analytical approach, recognizing that no single technique provides a complete purity profile. Instead, a judicious combination of chromatographic and spectroscopic methods is essential for a comprehensive and trustworthy assessment.
The Synthetic Landscape and Potential Impurities
This compound is typically synthesized via the amidation of pyrazine-2,5-dicarboxylic acid or its corresponding esters (e.g., dimethyl pyrazine-2,5-dicarboxylate). The choice of reagents and reaction conditions dictates the potential impurity profile.
A common synthetic route involves the reaction of dimethyl pyrazine-2,5-dicarboxylate with ammonia. Understanding this pathway allows us to anticipate potential process-related impurities, which are crucial for developing robust analytical methods.
A Comparative Guide to the Thermal Stability of Pyrazine-2,5-dicarboxamide for Pharmaceutical Development
In the landscape of pharmaceutical development, particularly in the formulation of solid dosage forms, the thermal stability of an active pharmaceutical ingredient (API) and its intermediates is a critical quality attribute. It dictates manufacturing processes, storage conditions, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth comparative analysis of the thermal stability of Pyrazine-2,5-dicarboxamide, a key heterocyclic amide, benchmarked against structurally and functionally related compounds. We will delve into the causality behind experimental choices in thermal analysis and present robust, self-validating protocols to ensure data integrity.
Introduction: The Imperative of Thermal Stability in Heterocyclic Amides
Heterocyclic amides, a cornerstone of many therapeutic agents, derive their efficacy from a precise three-dimensional structure and intermolecular interactions. Thermal stressors can disrupt this delicate balance, leading to polymorphism, degradation, or undesirable chemical reactions. This compound, with its symmetrical structure featuring a pyrazine core and two amide functionalities, presents a unique case study. Its stability is intrinsically linked to the strong intermolecular hydrogen bonding facilitated by the amide groups and the aromaticity of the pyrazine ring.
This guide will compare the thermal behavior of this compound with two relevant comparators:
-
Pyrazinamide (PZA): A primary antitubercular drug, PZA is a mono-amide derivative of pyrazine.[1][2] Its extensive clinical use and known thermal properties provide a valuable baseline.
-
Isonicotinamide: A constitutional isomer of nicotinamide, this compound features a pyridine ring instead of pyrazine. This substitution allows for an exploration of how the position of the second nitrogen atom in the aromatic ring influences thermal characteristics.[3]
Understanding these differences is not merely academic; it informs critical decisions in drug development, from salt selection and polymorph screening to the design of lyophilization cycles and shelf-life predictions.
Comparative Thermal Analysis: Experimental Findings
The thermal stability of the selected compounds was evaluated using two principal thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4] TGA measures the change in mass of a sample as a function of temperature, indicating decomposition, while DSC measures the heat flow into or out of a sample, revealing phase transitions like melting and crystallization.[5][6]
2.1. Key Thermal Events
The primary thermal events for this compound and its comparators are summarized below. These data represent a synthesis of typical results obtained under standardized conditions detailed in Section 3.
| Compound | Melting Point (Tm) Onset (°C) | Decomposition Temperature (Td) Onset (°C) (5% weight loss) | Key Observations |
| This compound | ~280-285 °C (Decomposes) | ~280 °C | Exhibits decomposition concurrent with melting, a common feature for highly stable, hydrogen-bonded structures.[7] |
| Pyrazinamide (PZA) | ~189-191 °C | ~198 °C | Melts sharply before significant decomposition begins.[7][8] PZA is known to have multiple polymorphic forms which can influence its melting behavior.[9][10][11] |
| Isonicotinamide | ~156-158 °C | >200 °C | Shows a clear separation between melting and decomposition, indicating a lower melting point but good thermal stability post-melting. |
2.2. Interpretation of Results
The data reveals a clear hierarchy in thermal stability: This compound > Pyrazinamide > Isonicotinamide .
-
This compound's high decomposition temperature is attributed to its extensive network of intermolecular hydrogen bonds formed by the two amide groups, creating a highly stable crystal lattice. The symmetrical nature of the molecule likely contributes to efficient crystal packing.
-
Pyrazinamide , with only one amide group, has fewer hydrogen bonding opportunities compared to its dicarboxamide counterpart, resulting in a lower melting and decomposition point.[8] Its clinical efficacy, however, is not compromised by this, as its stability is well within the required range for pharmaceutical processing and storage.[2]
-
Isonicotinamide's lower melting point relative to pyrazinamide can be attributed to the different electronic properties and hydrogen bonding geometry imposed by the pyridine ring versus the pyrazine ring.
The greater thermal stability of aromatic amines over aliphatic amines is generally due to resonance stabilization and structural rigidity.[12] This principle holds true for these heterocyclic amides.
Experimental Protocols: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of thermal analysis data, the following detailed protocols are provided. The choice of parameters is critical; for instance, a slow heating rate is often used for pharmaceutical compounds to ensure thermal equilibrium and achieve better resolution of thermal events.[4]
3.1. Thermogravimetric Analysis (TGA) Protocol
-
Objective: To determine the temperature at which the compound begins to degrade.
-
Instrumentation: A calibrated TGA instrument (e.g., TA Instruments TGA 5500, PerkinElmer Pyris STA 9).[5][13]
-
Procedure:
-
Tare a clean, empty alumina or platinum pan.
-
Accurately weigh 3-5 mg of the sample into the pan. A smaller sample size minimizes thermal gradients within the sample.[14]
-
Place the pan in the TGA furnace.
-
Purge the furnace with dry nitrogen at a flow rate of 30-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.[5]
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.[7][15]
-
Record the mass loss as a function of temperature.
-
The decomposition onset temperature (Td) is determined as the temperature at which 5% weight loss occurs.[13]
-
3.2. Differential Scanning Calorimetry (DSC) Protocol
-
Objective: To determine the melting point and other phase transitions.
-
Instrumentation: A calibrated DSC instrument (e.g., TA Instruments DSC 2500, Mettler-Toledo DSC 3+).
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into a crimped aluminum pan.
-
Prepare an empty, sealed aluminum pan to serve as the reference.
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with dry nitrogen at a flow rate of 50 mL/min.[16]
-
Equilibrate the sample at 25 °C.
-
Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature approximately 20-30 °C above the expected melting point.[5][16]
-
Record the differential heat flow between the sample and the reference.
-
The melting point (Tm) is determined as the extrapolated onset temperature of the melting endotherm.
-
Workflow Visualization
The logical flow of the thermal analysis process is depicted below. This ensures a systematic approach from sample preparation to data interpretation.
Caption: Standard workflow for comparative thermal analysis.
Mechanistic Insights and Structural Rationale
The thermal decomposition of pyrazine derivatives often involves complex rearrangements and the breaking of the pyrazine ring.[14] For pyrazinamide, the active form, pyrazinoic acid, is generated in Mycobacterium tuberculosis via the enzyme pyrazinamidase.[17] This bioactivation mechanism highlights that while thermal stability is crucial for the drug product, controlled reactivity is essential for its mechanism of action.[17][18]
The superior stability of this compound suggests its potential as a robust building block or a highly stable API. The presence of two amide groups provides more "anchoring" points within the crystal lattice, requiring significantly more thermal energy to disrupt. This structural feature is a key takeaway for medicinal chemists and formulation scientists aiming to design thermally stable molecules.
The relationship between the molecular structure and the resulting thermal stability can be conceptualized as follows:
Caption: Structure-stability relationship of the compared amides.
Conclusion and Future Directions
This comparative guide demonstrates that this compound possesses superior thermal stability compared to the benchmark antitubercular drug Pyrazinamide and the related compound Isonicotinamide. This stability is primarily driven by its symmetrical dicarboxamide structure, which facilitates a robust intermolecular hydrogen-bonding network.
For researchers and drug development professionals, these findings are significant. The high thermal stability of this compound makes it an excellent candidate for applications requiring aggressive manufacturing processes, such as high-temperature granulation or melt extrusion. Furthermore, its inherent stability may translate to a longer shelf-life and reduced need for specialized storage conditions.
Future studies should explore the polymorphic landscape of this compound and its co-crystals, as these can further modulate its physicochemical properties.[8] Understanding the interplay between crystal structure and thermal properties will continue to be a vital area of research, enabling the rational design of more stable and effective pharmaceutical products.
References
- 1. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of isoniazid, rifampin and pyrazinamide in suspensions used for the treatment of tuberculosis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Mechanochemical Synthesis and Physicochemical Characterization of Isoniazid and Pyrazinamide Co-crystals With Glutaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. akjournals.com [akjournals.com]
- 15. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 18. Pharmacological and Molecular Mechanisms Behind the Sterilizing Activity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pyrazine-2,5-dicarboxamide for Researchers and Drug Development Professionals
Pyrazine-2,5-dicarboxamide, a key structural motif in various pharmacologically active compounds and functional materials, demands robust and efficient synthetic strategies. This guide provides a comparative analysis of the most prevalent methods for its synthesis, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective merits and limitations.
Introduction: The Significance of the this compound Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, and its 2,5-dicarboxamide derivatives have demonstrated a wide range of biological activities. The amide functionalities at the 2 and 5 positions can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets. Consequently, the efficient and scalable synthesis of this compound and its analogues is of paramount importance in drug discovery and development. This guide will focus on two primary and reliable synthetic routes, providing detailed protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Synthesis from Pyrazine-2,5-dicarboxylic Acid via the Diacid Chloride
This classical and reliable two-step method involves the initial conversion of the commercially available Pyrazine-2,5-dicarboxylic acid to its more reactive diacid chloride, followed by amidation with ammonia.
Mechanistic Rationale
The direct amidation of carboxylic acids is often challenging due to the formation of a stable ammonium carboxylate salt, which requires high temperatures to dehydrate to the amide. Converting the carboxylic acid to the highly electrophilic acid chloride circumvents this issue. The acid chloride readily reacts with nucleophiles like ammonia in an exothermic reaction to form the stable amide bond. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents for this transformation, with the latter often being preferred for its milder reaction conditions and the formation of volatile byproducts (CO, CO₂, HCl).
Experimental Protocol
Step 1: Synthesis of Pyrazine-2,5-dicarbonyl dichloride
-
To a suspension of Pyrazine-2,5-dicarboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (a few drops).
-
Slowly add oxalyl chloride (4-6 equivalents) dropwise to the suspension at room temperature with vigorous stirring.[1]
-
Continue stirring at room temperature until a clear solution is obtained (typically 3-4 hours), indicating the completion of the reaction.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporation with anhydrous toluene can be performed to ensure complete removal of volatile residues.[1] The resulting Pyrazine-2,5-dicarbonyl dichloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude Pyrazine-2,5-dicarbonyl dichloride in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dioxane.
-
Cool the solution in an ice bath (0 °C).
-
Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia (e.g., 28% NH₃ in H₂O) dropwise with vigorous stirring. An excess of ammonia is used to neutralize the HCl generated during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water to remove ammonium chloride, and then with a small amount of cold solvent (e.g., ethanol or diethyl ether).
-
Dry the product under vacuum to obtain this compound.
Workflow Diagram
Caption: Synthesis of this compound from the dicarboxylic acid.
Method 2: Synthesis from Dimethyl Pyrazine-2,5-dicarboxylate
This method involves the direct ammonolysis of the corresponding dimethyl ester. This approach is often preferred for its milder conditions and avoidance of corrosive reagents like oxalyl chloride.
Mechanistic Rationale
The ammonolysis of esters is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel a molecule of methanol and form the amide. The reaction is typically carried out in a protic solvent like methanol and can be facilitated by heating.
Experimental Protocol
-
Suspend Dimethyl pyrazine-2,5-dicarboxylate (1 equivalent) in methanol.[2]
-
Saturate the methanolic suspension with anhydrous ammonia gas at 0 °C. Alternatively, a concentrated solution of ammonia in methanol can be used.
-
Transfer the suspension to a sealed pressure vessel or a securely stoppered flask.
-
Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized, but typically temperatures around 80-100 °C for several hours to overnight are effective.[2]
-
After cooling to room temperature, the product will precipitate.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield this compound.
Workflow Diagram
Caption: Synthesis of this compound from the dimethyl ester.
Comparative Analysis of Synthesis Methods
| Feature | Method 1: From Dicarboxylic Acid (via Acid Chloride) | Method 2: From Dimethyl Ester |
| Starting Material Availability | Pyrazine-2,5-dicarboxylic acid is commercially available. | Dimethyl pyrazine-2,5-dicarboxylate is commercially available or can be synthesized from the dicarboxylic acid.[2] |
| Number of Steps | Two steps. | One step (if starting from the ester). |
| Reagents and Conditions | Uses corrosive and moisture-sensitive reagents (oxalyl chloride). Requires anhydrous conditions for the first step. | Uses ammonia and methanol under elevated temperature and pressure. |
| Reaction Time | Typically longer overall due to the two-step process. | Can be faster, often completed in a single reaction period. |
| Yield | Generally high yields are achievable for both steps. | Good to high yields are reported for analogous reactions.[2] |
| Scalability | Scalable, but handling of corrosive reagents on a large scale requires special precautions. | Readily scalable, particularly if using a pressure reactor. |
| Safety and Environmental | Generates acidic byproducts (HCl, CO, CO₂). Oxalyl chloride is toxic and corrosive. | Use of ammonia requires good ventilation. Heating a sealed vessel requires appropriate safety measures. Methanol is a flammable and toxic solvent. |
| Cost-Effectiveness | The cost of oxalyl chloride can be a factor. | Potentially more cost-effective due to fewer steps and cheaper reagents. |
Conclusion and Recommendations
Both presented methods offer viable pathways for the synthesis of this compound.
Method 1 (from the dicarboxylic acid via the acid chloride) is a robust and high-yielding approach, particularly suitable for laboratory-scale synthesis where the handling of corrosive reagents can be managed safely. The high reactivity of the acid chloride intermediate ensures a clean and efficient amidation step.
Method 2 (from the dimethyl ester) is an attractive alternative, especially for larger-scale preparations, due to its operational simplicity (one step), avoidance of highly corrosive reagents, and potentially lower cost. The main considerations for this method are the need for a pressure-rated reactor for heating the ammoniacal solution and ensuring complete reaction for optimal yields.
The choice between these methods will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, available equipment, and safety considerations. For initial exploratory work, the acid chloride route provides a reliable and well-established procedure. For process development and scale-up, the ammonolysis of the dimethyl ester presents a more streamlined and potentially more economical option.
References
A Comparative Guide to the Structural Validation of Pyrazine-2,5-dicarboxamide Derivatives
This guide provides an in-depth comparison of the primary analytical techniques used for the structural validation of Pyrazine-2,5-dicarboxamide derivatives. As a class of compounds with significant potential in medicinal chemistry and materials science, the unambiguous confirmation of their molecular structure is a prerequisite for meaningful research and development. We will explore the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers in drug development and chemical synthesis to select and apply the most appropriate validation methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound derivatives, ¹H and ¹³C NMR are indispensable first steps to confirm that the desired covalent framework has been successfully synthesized.
Expertise & Causality: The "Why" Behind NMR
We employ NMR as the initial validation step because it offers a non-destructive overview of the entire molecular structure.
-
¹H NMR maps the proton environment. The chemical shift (δ) of a proton indicates its electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) shows how many neighboring protons it is coupled to. For a typical this compound, we expect to see distinct signals for the aromatic protons on the pyrazine ring, the N-H protons of the amide groups, and any protons on the substituent groups. For instance, the pyrazine ring protons typically appear as a singlet in the aromatic region (around δ 9.3 ppm), while the amide proton (N-H) often presents as a broad singlet, its chemical shift being highly dependent on the solvent and concentration[1].
-
¹³C NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment. Key signals to identify include the carbonyl carbons of the amide groups (typically δ 163-168 ppm) and the carbons of the pyrazine ring[2]. The absence of starting material signals and the appearance of these expected peaks provide strong evidence of a successful reaction.
For more complex derivatives with overlapping signals, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to definitively map proton-proton and proton-carbon connectivities, respectively.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for its ability to dissolve polar carboxamides and to clearly show amide N-H protons[2][3].
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp, well-defined peaks.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Integrate the ¹H signals and analyze the chemical shifts and multiplicities for structural assignment.
-
References
A Comparative Guide to the Electrochemical Properties of Pyrazine-2,5-dicarboxamide-Based Materials
This guide provides an in-depth analysis of the electrochemical properties of materials based on the pyrazine-2,5-dicarboxamide scaffold. Designed for researchers, scientists, and professionals in drug and materials development, this document moves beyond a simple recitation of facts to explain the causal relationships between molecular structure and electrochemical performance. We will objectively compare these materials against common alternatives, supported by experimental data, to provide a clear perspective on their potential in next-generation energy storage and electrocatalytic applications.
Introduction: The Promise of this compound
Redox-active organic materials are emerging as compelling alternatives to traditional inorganic compounds in applications ranging from energy storage to catalysis.[1] Their advantages are significant: structural tunability, sustainability derived from abundant elements, and inherent flexibility.[1] Within this class, N-heterocyclic compounds, and pyrazines in particular, have garnered substantial interest due to their stable aromatic structure and well-defined redox activity.[2][3]
The this compound core is particularly noteworthy. It combines the electrochemically active pyrazine ring with electron-withdrawing amide groups. This specific combination provides a powerful lever to fine-tune the material's electronic properties, offering a platform for rational molecular design. The amide functionalities not only influence the redox potential but also introduce the capability for hydrogen bonding, which can be exploited to control solid-state packing and enhance structural stability. This guide will dissect these properties, compare them to established material classes, and provide the experimental foundation for their evaluation.
Fundamental Electrochemical Characteristics
The electrochemical behavior of this compound materials is governed by the pyrazine ring, which acts as the redox-active center. This ring system can reversibly accept electrons in a two-electron, multi-proton process to form its dihydropyrazine counterpart.[2][4] The potential at which this redox event occurs and the efficiency of the electron transfer are not fixed; they are exquisitely sensitive to the chemical environment established by the substituents.
The Critical Role of Substituents
The true power of pyrazine-based materials lies in their tailorability through synthetic chemistry.[2] The attachment of different functional groups to the pyrazine core directly modulates its electronic structure and, consequently, its electrochemical properties.
-
Electron-Withdrawing Groups (EWGs): The carboxamide groups in the 2 and 5 positions are potent EWGs. Their presence lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazine ring.[5][6] This makes the molecule easier to reduce, causing an anodic (positive) shift in its reduction potential.[2][4][7] This principle is fundamental: the more electron-deficient the pyrazine ring becomes, the more readily it accepts electrons. Other EWGs, like carboxylic acids, have a similar effect.[2][4]
-
Electron-Donating Groups (EDGs): Conversely, attaching EDGs, such as methyl groups, has the opposite effect.[2][4] These groups increase the electron density on the pyrazine ring, raising the LUMO energy and making the molecule harder to reduce. This results in a cathodic (negative) shift of the redox potential.[2][4]
-
Impact on Kinetics: The number and steric bulk of substituents can also influence the rate of heterogeneous electron transfer. While functionalization is key for tuning potential, excessive substitution, particularly with multiple bulky groups, can lead to slower electrochemical kinetics, which manifests as an increased peak separation in cyclic voltammetry experiments.[2][4]
This relationship between structure and potential is a cornerstone of rational design, allowing scientists to tune a molecule's redox properties for specific applications.
Caption: Relationship between substituents and electrochemical properties.
Performance Comparison with Alternative Materials
To contextualize the performance of this compound systems, it is essential to compare them with other classes of redox-active organic materials.
| Material Class | Typical Redox Potential Range | Key Advantages | Key Disadvantages |
| Pyrazine-2,5-dicarboxamides | Tunable, typically -0.5 to -1.0 V vs. SHE in aqueous media[2] | Highly tunable potential, good stability, H-bonding capability | Potential for dissolution (small molecule), kinetics can be substituent-dependent |
| Quinones (e.g., Anthraquinone) | Wide range, can be > 0 V vs. SHE | High capacity, well-understood chemistry | Can have limited cycling stability in some electrolytes |
| Pyridine Derivatives | Generally more negative than pyrazines[7] | Tunable, widely available | Lower potential than pyrazines for a given substitution pattern |
| Perylene Diimides (PDIs) | Typically more negative, e.g., <-0.5 V vs. Li/Li+ | Excellent stability, good for n-type materials | Often lower specific capacity than smaller heterocycles |
| Covalent Organic Polymers (COPs) | Dependent on monomer | Insoluble (excellent stability), porous structure | Lower gravimetric capacity, potentially insulating backbone |
Analysis:
This compound materials occupy a valuable niche. Their redox potential is generally more positive than analogous pyridine-based systems due to the second electron-withdrawing nitrogen atom in the ring.[7] This makes them attractive for applications requiring higher operating voltages. Compared to quinones, they offer a different redox chemistry that can be more stable in certain electrolyte systems.
The primary challenge for small-molecule pyrazine dicarboxamides is their potential dissolution in liquid electrolytes, which leads to capacity fade over repeated cycles.[3] A highly effective strategy to overcome this is to incorporate the this compound unit into a larger, insoluble structure, such as a covalent organic polymer (COP) or framework (COF).[1][8] This approach leverages the favorable redox properties of the pyrazine core while ensuring excellent cycling stability by preventing dissolution.[3][8]
Applications & Performance Benchmarks
The tunable electrochemical properties of this compound derivatives make them suitable for a range of energy storage applications.
Organic Batteries (Aqueous and Non-Aqueous)
Pyrazine-based materials have shown significant promise as cathode materials in both lithium-ion and aqueous zinc-ion batteries.[3][8][9] The nitrogen atoms in the pyrazine ring act as redox-active sites, enabling the storage of charge.
-
Performance in Zinc-Ion Batteries: A covalent organic polymer incorporating pyrazine and other active sites has been used as a cathode material in aqueous zinc-ion batteries. It delivered an initial discharge specific capacity of 137 mAh·g⁻¹ at a current density of 0.5 A/g.[8] Critically, it demonstrated excellent long-term stability, retaining 45.4% of its capacity after 4000 cycles at a high current density of 5 A/g.[8] This highlights the advantage of polymerization in achieving robust cycling performance.
-
Performance in Lithium-Ion Batteries: A 2D covalent metal-organic framework (c-MOF) utilizing pyrazine units as the redox-active sites exhibited a reversible specific capacity of 150.2 mAh·g⁻¹ at 20 mA·g⁻¹.[3] This material also showed good cycling stability, with a capacity retention of 82.6% after 500 cycles at 1 A·g⁻¹.[3]
| Application | Material Example | Specific Capacity | Cycling Stability | Reference |
| Aqueous Zinc-Ion Battery | TAPT-HAT-COP (Covalent Polymer) | 137 mAh·g⁻¹ @ 0.5 A/g | 45.4% retention after 4000 cycles @ 5 A/g | [8] |
| Lithium-Ion Battery | TPQG-Cu-MOF (2D c-MOF) | 150.2 mAh·g⁻¹ @ 20 mA/g | 82.6% retention after 500 cycles @ 1 A/g | [3] |
Supercapacitors
The ability of pyrazine derivatives to undergo rapid and reversible redox reactions makes them suitable for pseudocapacitive energy storage. In this application, charge is stored not only by double-layer capacitance but also through Faradaic reactions at the electrode surface.
-
Performance Metrics: A symmetric supercapacitor device using a perylenediimide (PDI) molecule linked with pyrazine (PDI-Pyr) demonstrated a high specific capacitance of 192 F g⁻¹ at 1 A g⁻¹.[10] The device also exhibited excellent cycling stability, retaining 88.1% of its capacitance after 4000 charge/discharge cycles, and delivered a remarkable energy density of 54 Wh kg⁻¹ at a power density of 2700 W kg⁻¹.[10]
| Application | Material Example | Specific Capacitance | Energy Density | Cycling Stability | Reference |
| Symmetric Supercapacitor | PDI-Pyr/Graphite Foil | 192 F g⁻¹ @ 1 A g⁻¹ | 54 Wh kg⁻¹ @ 2700 W kg⁻¹ | 88.1% retention after 4000 cycles | [10] |
Key Experimental Protocols
Reproducible and reliable data is the bedrock of materials science. Here, we outline the fundamental experimental workflows for synthesizing and characterizing these materials.
Synthesis of N²,N⁵-disubstituted-pyrazine-2,5-dicarboxamide
The synthesis is a robust, two-step process starting from the commercially available pyrazine-2,5-dicarboxylic acid. The causality is clear: the dicarboxylic acid is first converted to a more reactive diester intermediate to facilitate the final amidation reaction with the desired amine.
Step 1: Esterification of Pyrazine-2,5-dicarboxylic acid
-
Suspend anhydrous pyrazine-2,5-dicarboxylic acid (1.0 eq) in absolute methanol.[11]
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until a clear solution is obtained (typically several hours), indicating the completion of the reaction.[11]
-
Cool the solution to induce crystallization of the dimethyl pyrazine-2,5-dicarboxylate product.
-
Filter the crystalline product, wash with cold methanol, and dry.
Step 2: Amidation of Dimethyl pyrazine-2,5-dicarboxylate
-
Dissolve the dimethyl pyrazine-2,5-dicarboxylate (1.0 eq) in methanol in a round-bottom flask.[11]
-
Add an excess of the desired primary amine (e.g., 2-(aminomethyl)pyridine, >2.0 eq).
-
Reflux the mixture. The reaction progress is often indicated by the formation of a precipitate.[11]
-
After several hours, cool the suspension to room temperature.
-
Filter the solid product, wash with cold methanol to remove unreacted starting materials, and dry.
-
Self-Validation: The final product can be purified by recrystallization and its identity and purity confirmed by NMR spectroscopy and elemental analysis.[11]
Electrochemical Characterization by Cyclic Voltammetry (CV)
CV is the primary technique used to probe the redox behavior of these materials. It provides direct information on redox potentials and electron transfer kinetics.
Workflow:
-
Electrode Preparation: For soluble molecules, dissolve a known concentration (e.g., 5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M KOH/0.9 M KCl for aqueous studies).[2] For insoluble polymers or MOFs, the material is cast as a thin film onto a current collector (e.g., glassy carbon) to serve as the working electrode.
-
Cell Assembly: Assemble a standard three-electrode electrochemical cell:
-
Working Electrode: The electrode containing the pyrazine material.
-
Reference Electrode: An electrode with a stable, known potential (e.g., Ag/AgCl or Saturated Calomel Electrode).
-
Counter Electrode: An inert conductor with a large surface area (e.g., platinum wire).
-
-
Data Acquisition:
-
Immerse the electrodes in the electrolyte solution.
-
Using a potentiostat, sweep the potential of the working electrode linearly with time between set voltage limits.
-
Record the resulting current as a function of the applied potential. The resulting plot is a cyclic voltammogram.
-
-
Data Interpretation:
-
Redox Potentials: The potentials of the cathodic (reduction) and anodic (oxidation) peaks provide information about the thermodynamics of the redox process.
-
Kinetics: The separation between the anodic and cathodic peak potentials (ΔEp) is an indicator of the electron transfer rate. A larger ΔEp suggests slower kinetics.[2]
-
Caption: Experimental workflow from synthesis to characterization.
Conclusion and Future Outlook
This compound-based materials represent a versatile and highly tunable platform for developing next-generation electrochemical devices. Their core strength lies in the predictable relationship between chemical structure and electrochemical properties, allowing for the rational design of materials with tailored redox potentials.
Key Takeaways:
-
Tunability is Paramount: The redox potential can be systematically adjusted through the use of electron-donating or electron-withdrawing substituents.
-
Stability Through Polymerization: While small-molecule derivatives offer fundamental insights, their incorporation into insoluble polymer or framework structures is a critical strategy to prevent dissolution and achieve the long-term cycling stability required for practical applications.[3][8]
-
Competitive Performance: In both batteries and supercapacitors, pyrazine-based materials have demonstrated performance metrics that are competitive with other classes of redox-active organic materials.
The future of this field will likely focus on the design of more complex, multi-functional materials. This includes the development of asymmetric derivatives for multi-step redox processes and their integration into hierarchical porous structures to enhance ion transport and rate capability. As synthetic methods become more sophisticated, the full potential of the this compound core as a building block for advanced energy systems will undoubtedly be realized.
References
- 1. Redox-Active Organic Materials: From Energy Storage to Redox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of a Pyrazine-based Covalent Organic Polymer and Its Applition in Aqueous Zinc Ion Battery Cathode [cjcu.jlu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling Pyrazine-2,5-dicarboxamide
This guide provides essential, in-depth procedural information for the safe handling of Pyrazine-2,5-dicarboxamide in a laboratory setting. As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as a foundational pillar of scientific integrity. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection and use, ensuring that every step is a self-validating system of safety.
Hazard Identification: Understanding the Risks
This compound is a chemical compound that requires careful handling due to its identified health hazards. According to safety data sheets (SDS), it is classified as a hazardous substance that poses the following risks:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled as a dust or fume.[1][2][4]
A thorough risk assessment of your specific experimental protocol is the critical first step before handling this compound. The quantity of the substance, the nature of the procedure (e.g., weighing, dissolving, heating), and the ventilation available in your workspace will dictate the necessary level of protection.
Core Protective Equipment: A Multi-Layered Defense
An integrated PPE strategy is essential to mitigate the risks associated with this compound. The following components form the basis of your protective ensemble.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][3] Therefore, robust eye protection is mandatory.
-
Minimum Requirement: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5] These provide a seal around the eyes, protecting from splashes and airborne particles.
-
Enhanced Protection: When there is a significant risk of splashing or aerosolization, a face shield should be worn in addition to safety goggles.
Skin and Body Protection
To prevent skin irritation, appropriate protective garments are necessary.[1]
-
Gloves: Chemically resistant, impervious gloves are required.[6] Nitrile gloves are a common and effective choice for handling solid chemicals. Always check the manufacturer's glove compatibility data for the specific chemicals you are using. Gloves must be inspected for tears or holes before each use and should be disposed of immediately if contaminated.
-
Laboratory Coat: A standard laboratory coat should be worn and kept fully buttoned to protect the skin and personal clothing. For procedures with a higher risk of contamination, a chemically resistant apron or gown may be appropriate.
-
Clothing and Footwear: Full-length trousers and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled.
Respiratory Protection
Inhalation of this compound dust can lead to respiratory irritation.[1][4] Engineering controls, such as a fume hood or a well-ventilated area, are the primary methods for controlling exposure.[5][7]
-
When Respirators are Required: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup or when handling large quantities that may generate dust, respiratory protection is necessary.[5]
-
Type of Respirator: A NIOSH/MSHA or European Standard EN 149 approved particulate respirator (e.g., an N95 dust mask) is the minimum requirement.[5][7] Ensure you have been properly fit-tested for the respirator you will be using.
PPE Selection by Task: A Risk-Based Approach
The specific tasks you perform will determine the exact combination of PPE required. The following table provides guidance for common laboratory procedures.
| Laboratory Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection | Causality and Rationale |
| Weighing Solid Compound | Safety Goggles | Nitrile Gloves, Lab Coat | Required (N95 Particulate Respirator). Perform in a fume hood or ventilated enclosure. | High risk of generating and inhaling fine dust particles which can cause respiratory irritation.[1][4] |
| Preparing Solutions | Safety Goggles | Nitrile Gloves, Lab Coat | Recommended, especially if not in a fume hood. | Risk of dust inhalation during solid transfer and potential for splashing during dissolution. |
| Running Reactions at RT | Safety Goggles | Nitrile Gloves, Lab Coat | Not typically required if performed in a fume hood. | The compound is in solution, minimizing the risk of aerosolization. The fume hood provides primary containment. |
| Post-Reaction Workup | Safety Goggles, Face Shield | Nitrile Gloves, Lab Coat | Not typically required if performed in a fume hood. | Increased risk of splashes during transfer and separation steps necessitates enhanced eye/face protection. |
| Spill Cleanup | Safety Goggles, Face Shield | Heavy-duty Nitrile Gloves, Lab Coat/Apron | Required (N95 Particulate Respirator) | High potential for dust generation and direct contact with the concentrated solid. |
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator: If required, perform a seal check and don your respirator.
-
Eye Protection: Put on your safety goggles.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing Sequence (to be performed at the exit of the work area):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.[8]
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward.
-
Eye Protection: Remove your safety goggles.
-
Respirator: Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[1][4]
Emergency Response Protocols
In Case of Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Management
In the event of a spill, evacuate the immediate area and assess the situation.
-
Containment: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to cover the spill.[8]
-
Cleanup: Wearing the appropriate PPE (see table above), carefully sweep or vacuum the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[7]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's and local regulations.[4][8]
Waste Disposal: A Final Checkpoint
All materials contaminated with this compound, including used PPE and the chemical itself, must be treated as hazardous waste.
-
Contaminated PPE: Dispose of used gloves and any other disposable contaminated items in a designated hazardous waste container.[8]
-
Chemical Waste: Collect all this compound waste in a clearly labeled, sealed container.[8]
-
Regulatory Compliance: Ensure all waste is disposed of through an approved waste disposal plant, adhering to all local and national environmental regulations.
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. Pyrazine-2,5-dicarboxylic acid | C6H4N2O4 | CID 255280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. synerzine.com [synerzine.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
